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2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide Documentation Hub

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  • Product: 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide
  • CAS: 1694-64-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

Abstract This technical guide provides a comprehensive methodology for the complete structure elucidation of the complex heterocyclic compound, 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. The molecule, w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive methodology for the complete structure elucidation of the complex heterocyclic compound, 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. The molecule, with the chemical formula C₁₄H₁₀Br₂N₂O₂, presents a unique analytical challenge due to its multiple functional groups and stereochemical features.[1] This document outlines a multi-technique approach, integrating synthesis, purification, and advanced spectroscopic and crystallographic analysis. It is intended for researchers and professionals in the fields of organic chemistry, analytical chemistry, and drug development, offering not only procedural steps but also the underlying scientific rationale for each experimental choice.

Introduction and Strategic Overview

The structural confirmation of novel or synthesized organic compounds is a cornerstone of chemical and pharmaceutical research. The target molecule, 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, is a derivative of 2-aminobenzophenone, a scaffold known for its presence in medicinally important compounds.[2][3][4] The presence of two bromine atoms, an amide linkage, a ketone, and a pyridine ring necessitates a rigorous and systematic approach to unambiguously determine its constitution and conformation.[1][5]

The strategy employed herein is a holistic one, beginning with a logical synthetic pathway followed by a suite of analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a self-validating and definitive structural assignment.

Logical Workflow for Structure Elucidation

Caption: A logical workflow for the synthesis, purification, and structural elucidation of the target molecule.

Synthesis and Purification

A robust structure elucidation begins with a pure sample. The synthesis of the title compound is predicated on the acylation of a 2-aminobenzophenone precursor.

Synthetic Protocol

The synthesis involves the reaction of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone with bromoacetyl bromide. (2-amino-5-bromophenyl)(pyridin-2-yl)methanone itself is a key intermediate in the preparation of compounds like Bromazepam.[6]

Step-by-Step Synthesis:

  • Precursor Preparation: The starting material, (2-amino-5-bromophenyl)(pyridin-2-yl)methanone, can be synthesized via established methods, often involving Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions.[2][4][7]

  • Acylation Reaction:

    • Dissolve (2-amino-5-bromophenyl)(pyridin-2-yl)methanone (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to scavenge the HBr byproduct.

    • Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield single crystals suitable for X-ray diffraction.[8][9]

Spectroscopic and Crystallographic Analysis

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain initial structural insights from fragmentation patterns.

Protocol:

  • Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent like acetonitrile or methanol.

Data Interpretation:

The primary goal is to identify the molecular ion peak. For C₁₄H₁₀Br₂N₂O₂, the expected monoisotopic mass is approximately 395.9109 Da.[5] The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a definitive indicator for the presence of two bromine atoms.

Predicted Fragmentation Pathways:

Aromatic ketones and amides exhibit predictable fragmentation patterns.[10][11] Key fragment ions would be expected from:

  • Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This could lead to the loss of the bromoacetyl group or the pyridine ring.

  • Amide bond cleavage: Fragmentation of the N-C bond of the amide.

Expected m/zFragment Identity
~396, 398, 400[M]+, [M+2]+, [M+4]+ (Molecular Ion Cluster)
~275, 277[M - CH₂BrCO]+
~183, 185[BrC₆H₃NHCO]+
105[C₅H₄NCO]+
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) FT-IR or KBr pellet method.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal or mixed with KBr and pressed into a pellet.

Data Interpretation:

The IR spectrum will provide clear evidence for the amide and ketone functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3300N-H StretchSecondary AmideA single peak in this region is characteristic of a secondary amide.[12]
~1680C=O Stretch (Amide I)AmideConjugation with the aromatic ring lowers the frequency from a typical aliphatic amide.[12][13][14]
~1660C=O StretchKetoneConjugation with both the phenyl and pyridinyl rings lowers the stretching frequency.[13]
~1530N-H Bend (Amide II)Secondary AmideThis band, in conjunction with the Amide I band, is highly diagnostic for a secondary amide.[12][14]
~1600-1450C=C StretchAromatic RingsMultiple sharp peaks corresponding to the phenyl and pyridinyl rings.
~690-500C-Br StretchBromoalkane/Aryl BromideStretching vibrations for the carbon-bromine bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the complete carbon-hydrogen framework and the connectivity of the molecule.

Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Techniques:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Interpretation:

¹H NMR:

The proton NMR spectrum will show distinct signals for the protons on the two aromatic rings, the methylene group, and the amide N-H.

  • Aromatic Region (δ 7.0-9.0 ppm): Expect a complex set of multiplets for the 7 aromatic protons. The protons on the pyridine ring will likely be the most downfield. The substitution pattern on the brominated phenyl ring will lead to specific splitting patterns (e.g., doublets, doublet of doublets).

  • Amide Proton (δ 8.5-10.0 ppm): A broad singlet, the chemical shift of which can be concentration and solvent-dependent.

  • Methylene Protons (δ ~4.0-4.5 ppm): A singlet integrating to 2H for the -CH₂- group adjacent to the bromine atom and the carbonyl group.

¹³C NMR:

The ¹³C NMR spectrum will show 14 distinct carbon signals, unless there is accidental overlap.

  • Carbonyl Carbons (δ 160-200 ppm): Two signals are expected, one for the amide carbonyl (~165 ppm) and one for the ketone carbonyl (~190 ppm).

  • Aromatic Carbons (δ 110-160 ppm): Signals for the 11 aromatic carbons. Carbons attached to bromine will be shifted upfield.

  • Methylene Carbon (δ ~30-40 ppm): A signal for the -CH₂- carbon.

2D NMR for Connectivity:

Caption: Key HMBC correlations confirming the core structure of the molecule.

  • COSY: Will reveal proton-proton couplings within the aromatic rings, helping to assign adjacent protons.

  • HSQC: Correlates each proton signal to its directly attached carbon atom.

  • HMBC: This is the most critical experiment for establishing the overall connectivity. Key correlations to look for are:

    • The amide N-H proton to the amide carbonyl carbon and the aromatic carbon it is attached to.

    • The methylene (-CH₂-) protons to the amide carbonyl carbon.

    • Protons on the phenyl ring to the ketone carbonyl carbon.

    • Protons on the pyridine ring to the ketone carbonyl carbon.

Single-Crystal X-ray Diffraction

Objective: To obtain an unambiguous, three-dimensional structure of the molecule in the solid state.

Protocol:

  • Crystal Growth: Grow suitable single crystals from the purified compound, often by slow evaporation of a saturated solution.[9]

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the phase problem and refine the atomic positions and thermal parameters to generate the final crystal structure.

Data Interpretation:

X-ray crystallography will provide precise bond lengths, bond angles, and torsion angles.[8] This technique will definitively confirm:

  • The connectivity of all atoms.

  • The relative stereochemistry and conformation of the molecule in the crystal lattice.

  • Intermolecular interactions, such as hydrogen bonding, which may occur between the amide N-H and a carbonyl oxygen of an adjacent molecule.[9][15]

Data Synthesis and Final Structure Confirmation

The final step is the congruent interpretation of all collected data. The molecular formula from HRMS must match the atom count from NMR and X-ray crystallography. The functional groups identified by FT-IR must be consistent with the chemical shifts and correlations seen in the NMR spectra. Finally, the connectivity map derived from 2D NMR must be in complete agreement with the 3D structure determined by X-ray diffraction. This cross-validation among independent analytical techniques provides the highest level of confidence in the final elucidated structure.

Conclusion

The structure elucidation of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is a multi-faceted process that requires a systematic and logical application of modern analytical techniques. By following the integrated workflow of synthesis, purification, and multi-technique analysis described in this guide, researchers can achieve an unambiguous and self-validating structural assignment. This rigorous approach is essential for ensuring the identity and purity of complex molecules in drug discovery and materials science.

References

  • Cortez-Maya, S., et al. (n.d.). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity.
  • Wang, Q., Zhang, X., & Fan, X. (2018). Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. Organic & Biomolecular Chemistry.
  • Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin. Available at: [Link]

  • Catinella, S., et al. (n.d.). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. PubMed. Available at: [Link]

  • Wang, Q., Zhang, X., & Fan, X. (2018). Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. Organic & Biomolecular Chemistry. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: X-ray Crystallography of 2-bromo-N-(2,4-difluorophenyl)acetamide Analogs.
  • ACS Omega. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • PubMed Central. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Available at: [Link]

  • BenchChem. (n.d.). Exploring (2-Aminophenyl)-Pyridin-2-ylmethanone: A Key Pharmaceutical Intermediate.
  • BenchChem. (n.d.). Application Notes and Protocols: Mass Spectrometry Analysis of 2,5-Dichloro-4'-fluorobenzophenone Fragmentation.
  • ResearchGate. (n.d.). Time-of-flight mass spectra of benzophenone, which is subject to a fast.... Available at: [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available at: [Link]

  • LGC Standards. (n.d.). 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • PubMed Central. (n.d.). 2-Bromoacetamide. Available at: [Link]

  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 2-Aminobenzophenone. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). 2-Aminobenzophenone. Available at: [Link]

  • SIELC Technologies. (2018). 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide.
  • PubChem. (n.d.). N-[4-bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Aminobenzophenone (CAS 2835-77-0). Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra at the amide I ؅ band. For each of the five samples of.... Available at: [Link]

  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • United States Biological. (n.d.). 2-Bromo-N-[4-bromo-2-(2-pyridinylcarbonyl)phenyl]-acetamide-d4 - Data Sheet.
  • UCL Discovery. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Available at: [Link]

  • Unknown. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

  • MDPI. (n.d.). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Available at: [Link]

  • NIST. (n.d.). 2-Aminobenzophenone, N-pentafluoropropionyl- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

Abstract This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (CAS No: 1694-64-0).[1] This compound is of sig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (CAS No: 1694-64-0).[1] This compound is of significant interest to researchers in pharmaceutical development and quality control, primarily as a known impurity and reference standard for the benzodiazepine drug, Bromazepam.[1][2] The synthetic strategy detailed herein is a robust two-step process, beginning with the formation of the key intermediate, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, followed by a selective N-acylation. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind the experimental choices, ensuring a reproducible and well-understood synthesis for drug development professionals and organic chemists.

Introduction and Synthetic Strategy

The target molecule, 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, is a complex diamide derivative with a molecular formula of C₁₄H₁₀Br₂N₂O₂.[1] Its importance is intrinsically linked to the pharmaceutical industry, where the precise identification and quantification of impurities are paramount for drug safety and efficacy. This compound is recognized as "Bromazepam Impurity E" in European Pharmacopoeia specifications, making its controlled synthesis essential for creating analytical standards.[1]

Our synthetic approach is designed for clarity and efficiency, proceeding via a logical retrosynthetic disconnection. The final amide bond is formed through the acylation of a primary aromatic amine. This leads to a two-stage synthesis:

  • Stage 1: Synthesis of the Key Intermediate. Preparation of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, a critical precursor that forms the structural backbone of the target molecule.[3][4][5]

  • Stage 2: N-Acylation. Selective acylation of the amine functionality on the intermediate using 2-bromoacetyl bromide to yield the final product.

This strategy allows for the isolation and purification of the key intermediate, ensuring high purity of the starting material for the final, critical step.

Synthetic_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: N-Acylation start1 2-Amino-5-bromobenzoic acid + 2-Pyridyllithium (in situ) intermediate (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone (Bromazepam Impurity A) start1->intermediate Grignard-type Reaction final_product 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (Bromazepam Impurity E) intermediate->final_product Nucleophilic Acyl Substitution reagent2 2-Bromoacetyl Bromide reagent2->final_product

Caption: High-level overview of the two-stage synthetic pathway.

Stage 1: Synthesis of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone

The cornerstone of this synthesis is the efficient construction of the aminobenzophenone intermediate. This compound is also known as Bromazepam Impurity A.[6] The chosen method involves the reaction of an organolithium reagent, derived from 2-bromopyridine, with 2-amino-5-bromobenzoic acid.

Mechanistic Rationale

The core of this reaction is a nucleophilic attack of a carbanionic pyridine species on an electrophilic carbonyl precursor derived from 2-amino-5-bromobenzoic acid. Using an organolithium reagent is a classic and effective method for forming carbon-carbon bonds. The reaction is carefully controlled at low temperatures to prevent side reactions and ensure the stability of the organometallic intermediate. The acidic work-up serves to quench the reaction and protonate the resulting alkoxide to form the ketone.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )MolarityDensity (g/mL)Notes
2-Bromopyridine158.00-1.657
n-Butyllithium (n-BuLi)64.062.5 M in hexanes~0.70Highly pyrophoric
2-Amino-5-bromobenzoic acid216.03--
Anhydrous Tetrahydrofuran (THF)72.11-0.889Distilled from Na/benzophenone
3N Hydrochloric Acid (HCl)36.463 N~1.05
Sodium Hydroxide (NaOH)40.00--Pellets

Procedure:

  • Preparation of 2-Pyridyllithium: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromopyridine (1.0 eq) dissolved in anhydrous THF (10 mL per 1 g of 2-bromopyridine). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Organometallic Formation: Add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark red solution at -78 °C for 1 hour.

  • Precursor Addition: In a separate flask, dissolve 2-amino-5-bromobenzoic acid (1.1 eq) in anhydrous THF. Add this solution dropwise to the 2-pyridyllithium solution, maintaining the temperature at -78 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours.[4]

  • Quenching and Extraction: Quench the reaction by the slow addition of 3N HCl until the solution is acidic (pH ~2).[4] Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the organic layer with two additional portions of 3N HCl.[4]

  • Neutralization and Isolation: Combine all aqueous phases and cool in an ice bath. Neutralize carefully by adding solid NaOH pellets until the pH is ~8-9, at which point a precipitate will form.[4]

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone as a yellow solid.

Stage 2: Synthesis of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

The final step involves the formation of an amide bond via N-acylation. This is a standard nucleophilic acyl substitution reaction.

Mechanistic Rationale

The primary amine of the (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-bromoacetyl bromide. A non-nucleophilic base, such as triethylamine or pyridine, is crucial. It acts as an acid scavenger, neutralizing the hydrobromic acid (HBr) byproduct. Without the base, the HBr would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. The reaction is performed at 0 °C to mitigate the high reactivity and exothermic nature of the acyl bromide.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Notes
(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone277.12-From Stage 1
2-Bromoacetyl bromide201.862.319Highly corrosive, lachrymator
Triethylamine (TEA)101.190.726Base/Acid Scavenger
Anhydrous Dichloromethane (DCM)84.931.326Solvent
Saturated Sodium Bicarbonate (NaHCO₃) solution--For work-up
Brine (Saturated NaCl solution)--For work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Drying agent

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone (1.0 eq) in anhydrous DCM (15 mL per 1 g of amine).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Add 2-bromoacetyl bromide (1.1 eq) dropwise to the stirred solution over 15 minutes. A precipitate (triethylammonium bromide) may form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexane or by flash column chromatography on silica gel to afford the pure 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide.

Workflow and Characterization

The overall experimental process requires careful execution of two distinct synthetic stages, each with its own work-up and purification.

Experimental_Workflow cluster_stage1 Stage 1 Workflow cluster_stage2 Stage 2 Workflow prep1 Reagent Prep - Anhydrous THF - n-BuLi solution - Amine precursor solution react1 Reaction 1 - Cool to -78°C - Form 2-pyridyllithium - Add precursor - Warm to 0°C prep1->react1 workup1 Work-up 1 - Quench with HCl - Extract with acid - Neutralize with NaOH - Filter solid react1->workup1 purify1 Purification 1 - Recrystallize from EtOH/H₂O - Dry under vacuum workup1->purify1 intermediate {Intermediate Product|(2-Amino-5-bromophenyl) (pyridin-2-yl)methanone} purify1->intermediate prep2 Reagent Prep - Dissolve Intermediate in DCM - Add Triethylamine intermediate->prep2 Proceed to next stage react2 Reaction 2 - Cool to 0°C - Add Bromoacetyl Bromide - Stir and warm to RT prep2->react2 workup2 Work-up 2 - Wash with H₂O - Wash with NaHCO₃ - Wash with Brine react2->workup2 purify2 Purification 2 - Dry over MgSO₄ - Concentrate - Recrystallize or Chromatography workup2->purify2 final {Final Product|2-Bromo-N-[4-bromo-2-... (pyridin-2-ylcarbonyl)phenyl]acetamide} purify2->final

Caption: Detailed experimental workflow from starting materials to final product.

Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the successful formation of the amide bond.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 398.9 g/mol , considering isotopic distribution of Br).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. Reverse-phase HPLC methods using an acetonitrile/water mobile phase are suitable for this molecule.[7]

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon).

  • 2-Bromoacetyl bromide: Extremely corrosive, toxic, and a potent lachrymator (tear-inducing agent). Handle with extreme care in a fume hood.

  • Dichloromethane (DCM): A volatile chlorinated solvent and a suspected carcinogen.

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive.

Conclusion

The synthesis of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is a manageable two-stage process that is accessible to researchers in organic and medicinal chemistry. By first preparing and purifying the key intermediate, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, a high-purity final product can be reliably obtained through a subsequent N-acylation. The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for the successful and safe synthesis of this important pharmaceutical reference standard.

References

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • PubChem. 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. [Link]

  • SIELC Technologies. 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. [Link]

  • PubChem. 2-(2-Amino-5-bromobenzoyl)pyridine. [Link]

  • Pak. J. Pharm. Sci. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]

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Foundational

An In-depth Technical Guide to 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (Bromazepam Impurity E)

CAS Number: 1694-64-0 Authored by: A Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Bromo-N-[4-bromo-2-(...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1694-64-0

Authored by: A Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, a known impurity of the benzodiazepine drug, Bromazepam, designated as Bromazepam Impurity E.[1][2][3] This document delves into the physicochemical properties, a representative synthetic approach, analytical methodologies for identification and quantification, and a discussion of its potential biological significance in the context of its parent compound. Given the limited publicly available data on this specific impurity, this guide synthesizes information from analogous compounds and the well-established pharmacology of Bromazepam to provide a robust resource for researchers in pharmaceutical development and related fields.

Introduction and Overview

2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is a key reference standard for the quality control of Bromazepam, a potent anxiolytic agent.[1][2] As a process-related impurity or degradation product, its presence in the final drug substance is strictly monitored to ensure the safety and efficacy of the therapeutic. Understanding the chemical and pharmacological characteristics of such impurities is paramount in drug development and regulatory compliance.

This guide aims to provide a detailed technical resource on Bromazepam Impurity E, covering its fundamental properties and the methodologies for its study.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its synthesis, purification, and analytical characterization. The key properties of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide are summarized in the table below.

PropertyValueSource
CAS Number 1694-64-0[4]
Molecular Formula C₁₄H₁₀Br₂N₂O₂[4]
Molecular Weight 398.05 g/mol [4]
IUPAC Name 2-bromo-N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]acetamide[4]
SMILES C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CBr[4]
InChI Key UVLXUZHEDUOEQB-UHFFFAOYSA-N[5]
Appearance Solid (predicted)Inferred
LogP (predicted) 3.24[5]

Synthesis and Formation

A representative synthesis would involve the acylation of the corresponding aniline precursor, (2-amino-5-bromophenyl)(pyridin-2-yl)methanone (Bromazepam Impurity A), with bromoacetyl bromide.

Representative Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 (2-amino-5-bromophenyl)(pyridin-2-yl)methanone process Acylation reactant1->process reactant2 Bromoacetyl Bromide reactant2->process solvent Inert Aprotic Solvent (e.g., Dichloromethane) solvent->process base Non-nucleophilic Base (e.g., Triethylamine) base->process temperature 0°C to Room Temperature temperature->process product 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide process->product

A representative workflow for the synthesis of the target compound.

Step-by-Step Representative Protocol:
  • Dissolution: Dissolve (2-amino-5-bromophenyl)(pyridin-2-yl)methanone (1.0 equivalent) in a suitable inert, aprotic solvent such as dichloromethane.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as a scavenger for the hydrobromic acid byproduct.

  • Acylation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the identification and quantification of pharmaceutical impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Bromazepam and its related substances.

Validated HPLC-DAD Method for Analysis

A validated stability-indicating RP-HPLC-DAD method has been reported for the determination of Bromazepam and its degradation products, which can be adapted for the analysis of Bromazepam Impurity E.[6][7]

ParameterCondition
Column C18 (250 mm x 4.6 mm i.d., 5 µm particle size)
Mobile Phase Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Diode-Array Detector (DAD) at 230 nm
Injection Volume 20 µL
Temperature Ambient

This method has been shown to be sensitive, selective, and accurate for the quantification of Bromazepam and its impurities.[6][7]

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the phenyl and pyridine rings, a singlet for the methylene protons of the bromoacetyl group, and a broad singlet for the amide proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and ketone groups, the aromatic carbons, and the methylene carbon of the bromoacetyl group.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks). Fragmentation is likely to occur at the amide bond and through the loss of the bromoacetyl group.

  • FTIR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide and ketone, and C-Br stretching.

Biological Significance and Pharmacological Context

As Bromazepam Impurity E, the biological activity of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is of significant interest. While no direct pharmacological data for this specific compound has been found, its potential effects can be inferred from the mechanism of action of the parent drug, Bromazepam.

Mechanism of Action of Bromazepam

Bromazepam, like other benzodiazepines, exerts its anxiolytic, sedative, and muscle relaxant effects by acting as a positive allosteric modulator of the GABAA receptor.[8] The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced neuronal excitability.

Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased frequency of channel opening.

G cluster_receptor GABAA Receptor cluster_ligands Ligands cluster_effect Effect receptor α β α γ β effect Increased Cl⁻ Influx → Neuronal Hyperpolarization → Reduced Neuronal Excitability gaba GABA gaba->receptor:f1 Binds to α/β interface bzd Benzodiazepine (e.g., Bromazepam) bzd->receptor:f3 Binds to α/γ interface (Allosteric Modulation)

Mechanism of Benzodiazepine action at the GABAA receptor.

Potential Activity of Bromazepam Impurity E

The structural similarity of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide to Bromazepam suggests that it may also interact with the GABAA receptor. The presence of the bromoacetyl group, a reactive moiety, could potentially lead to covalent modification of the receptor, although this is speculative. Further research, including binding affinity studies and functional assays, is required to determine the specific pharmacological profile of this impurity. The absence of the diazepine ring, which is crucial for the typical benzodiazepine activity, makes it less likely to act as a classical benzodiazepine.

Experimental Protocols for Biological Evaluation
  • GABA-A Receptor Binding Assay: A radioligand binding assay can be employed to determine the affinity of the compound for the benzodiazepine binding site on the GABAA receptor. This typically involves incubating brain membrane preparations with a radiolabeled benzodiazepine (e.g., [³H]-Flunitrazepam) in the presence of varying concentrations of the test compound.

  • Functional Assays: The functional activity of the compound as a modulator of the GABAA receptor can be assessed using electrophysiological techniques, such as two-electrode voltage-clamp recordings in Xenopus oocytes expressing specific GABAA receptor subtypes, or through fluorescence-based assays that measure changes in membrane potential in response to GABA and the test compound.

Conclusion

2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is a critical reference standard in the quality control of the widely used anxiolytic, Bromazepam. This guide has provided a comprehensive overview of its physicochemical properties, a representative synthetic route, and detailed analytical methodologies for its characterization. While direct biological data for this impurity is currently lacking, its structural relationship to Bromazepam suggests the potential for interaction with the GABAA receptor, warranting further pharmacological investigation. The information presented herein serves as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the development, manufacturing, and quality assurance of Bromazepam.

References

  • Darwish, H. W., Bakheit, A. H., & Abdel-Gawad, S. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0248046. [Link]

  • Darwish, H. W., Bakheit, A. H., & Abdel-Gawad, S. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. ResearchGate. [Link]

  • Al-Hawasli, H., & Al-Masri, S. (2012). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. CORE. [Link]

  • Pharmaffiliates. (n.d.). Bromazepam-impurities. Retrieved from [Link]

  • Darwish, H. W., Bakheit, A. H., & Abdel-Gawad, S. A. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Semantic Scholar. [Link]

  • Pharmaffiliates. (n.d.). Bromazepam-impurities. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. Retrieved from [Link]

  • Al-Hawasli, H., & Al-Masri, S. (2012). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. ResearchGate. [Link]

  • Veeprho. (n.d.). Bromazepam Impurities and Related Compound. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis, Characterization and Fluorescence of Novel Bromazepam Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. Retrieved from [Link]

  • Veeprho. (n.d.). Bromazepam EP Impurity E | CAS 1694-64-0. Retrieved from [Link]

  • DR JCR BIO. (n.d.). 1694-64-0 ; Bromazepam Impurity E. Retrieved from [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of process related impurities in Diazepam API. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]

  • Varagic, Z., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(6), 1436-1446. [Link]

  • Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. (2022). Informatics in Medicine Unlocked, 30, 100938. [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

  • Sieghart, W. (2006). Heterogeneity of GABAA Receptors: Revived Interest in the Development of Subtype-selective Drugs. Current Pharmaceutical Design, 12(26), 3377-3386. [Link]

  • Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

  • Tan, K. R., et al. (2011). 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A... ResearchGate. [Link]

Sources

Exploratory

Technical Guide to Bromazepam Impurity E: Physicochemical Characterization and Analytical Control

This in-depth technical guide provides a comprehensive overview of Bromazepam impurity E, a critical substance in the quality control of the anxiolytic drug Bromazepam. Designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of Bromazepam impurity E, a critical substance in the quality control of the anxiolytic drug Bromazepam. Designed for researchers, scientists, and drug development professionals, this document details the fundamental physicochemical properties of Bromazepam impurity E and outlines a framework for its analytical control, grounded in established pharmacopeial standards.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Manufacturing

The therapeutic efficacy and safety of a drug product are intrinsically linked to its purity. In the synthesis of active pharmaceutical ingredients (APIs) like Bromazepam, a benzodiazepine derivative, the formation of impurities is an unavoidable consequence of the chemical process. These impurities, which can arise from starting materials, intermediates, or degradation products, must be meticulously identified, quantified, and controlled to meet stringent regulatory requirements.

Bromazepam impurity E is a specified impurity in the European Pharmacopoeia monograph for Bromazepam.[1] Its presence in the final drug substance must be carefully monitored to ensure the safety and quality of the final medicinal product. This guide serves as a technical resource for understanding the core characteristics of this impurity and establishing robust analytical methodologies for its control.

Core Physicochemical Properties of Bromazepam Impurity E

Accurate characterization of any chemical entity begins with its fundamental properties. For Bromazepam impurity E, these have been well-established and are crucial for its identification and quantification in analytical testing.

Chemical Identity

The systematic name for Bromazepam impurity E is 2-Bromo-N-(4-bromo-2-picolinoylphenyl)acetamide.[2][3][4] This nomenclature provides a precise description of its molecular architecture.

Molecular Formula and Weight

The elemental composition and mass of Bromazepam impurity E are summarized in the table below. This information is fundamental for mass spectrometry-based identification and for the preparation of standard solutions for quantitative analysis.

ParameterValueSource(s)
Molecular Formula C₁₄H₁₀Br₂N₂O₂[2][5][6][7][8]
Molecular Weight 398.05 g/mol [2][3][5][6][7]
CAS Number 1694-64-0[2][3][5][6][8]

Analytical Control Strategy for Bromazepam Impurity E

The control of Bromazepam impurity E is mandated by regulatory bodies and is a critical component of the overall quality control strategy for Bromazepam. The European Pharmacopoeia outlines a liquid chromatography method for the separation and quantification of Bromazepam and its related substances, including impurity E.[1]

Reference Standard

The cornerstone of accurate impurity quantification is the use of a well-characterized reference standard. Bromazepam EP Impurity E is available from various commercial suppliers as a pharmaceutical reference standard, ensuring traceability and analytical accuracy.[2][6][7]

Chromatographic Method (HPLC)

A typical analytical workflow for the determination of Bromazepam impurity E involves High-Performance Liquid Chromatography (HPLC). The following provides a conceptual framework for such a method.

  • Preparation of Solutions:

    • Reference Solution (a): Prepare a solution of Bromazepam CRS (Chemical Reference Substance) at a specified concentration in a suitable diluent (e.g., mobile phase).

    • Reference Solution (b): Prepare a solution of Bromazepam impurity E CRS at a specified concentration.

    • Test Solution: Dissolve a known quantity of the Bromazepam test substance in the diluent to achieve a target concentration.

  • Chromatographic Conditions (Illustrative):

    • Column: A suitable C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Column Temperature: Controlled, for example, at 30 °C.

    • Detection: UV spectrophotometry at a wavelength where both Bromazepam and impurity E have adequate absorbance.

    • Injection Volume: A fixed volume, e.g., 10 µL.

  • System Suitability:

    • Inject reference solutions to verify the performance of the chromatographic system. The European Pharmacopoeia specifies resolution requirements between different impurities and the main component.[1] For example, a minimum resolution is required between the peaks due to impurities A and C, and between Bromazepam and impurity D.[1]

  • Analysis and Calculation:

    • Inject the test solution.

    • Identify the peak corresponding to Bromazepam impurity E by comparing its retention time with that of the reference standard.

    • Calculate the content of Bromazepam impurity E in the test substance. The European Pharmacopoeia specifies the use of correction factors for certain impurities to account for differences in detector response. For impurity E, a correction factor of 2.1 is cited.[1]

Logical Workflow for Impurity Analysis

The process of identifying and quantifying Bromazepam impurity E follows a logical and systematic progression.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation cluster_result Final Disposition prep_test Weigh & Dissolve Bromazepam Test Substance inject Inject Solutions prep_test->inject prep_ref Prepare Bromazepam Impurity E CRS Solution prep_ref->inject hplc HPLC System (Column, Mobile Phase, Detector) identify Peak Identification (Retention Time) hplc->identify inject->hplc Separation quantify Peak Area Integration & Application of Correction Factor (2.1) identify->quantify compare Compare Against Acceptance Criteria quantify->compare pass Pass compare->pass Within Limit fail Fail compare->fail Exceeds Limit

Figure 1. A logical workflow for the analysis of Bromazepam impurity E.

Conclusion

The effective control of impurities such as Bromazepam impurity E is a non-negotiable aspect of pharmaceutical quality assurance. A thorough understanding of its chemical identity, molecular formula, and molecular weight provides the foundation for the development and validation of robust analytical methods. By adhering to pharmacopeial guidelines and employing well-characterized reference standards, drug manufacturers can ensure that their products meet the highest standards of safety and quality.

References

  • SRIRAMCHEM. Bromazepam EP Impurity E.
  • Pharmaffili
  • Axios Research. Bromazepam EP Impurity E - CAS - 1694-64-0.
  • Protheragen. Bromazepam EP Impurity E.
  • Veeprho. Bromazepam EP Impurity E | CAS 1694-64-0.
  • European Pharmacopoeia. BROMAZEPAM Bromazepamum.
  • TLC Pharmaceutical Standards. Bromazepam EP Impurity.
  • DR JCR BIO. 1694-64-0 ; Bromazepam Impurity E.

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Foundational

spectroscopic data of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide This guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

This guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The structural complexity of this molecule, a potential intermediate or impurity in pharmaceutical synthesis, necessitates a multi-faceted spectroscopic approach for unambiguous identification and characterization. This guide explains the rationale behind the predicted spectral features, provides standardized experimental protocols, and illustrates key concepts with diagrams to ensure a thorough understanding.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough examination of the molecule's structure. 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (Molecular Formula: C₁₄H₁₀Br₂N₂O₂, Molecular Weight: 398.05 g/mol ) possesses several key structural motifs that will give rise to characteristic spectroscopic signals.[1]

Key Structural Features:

  • 1,2,4-Trisubstituted Benzene Ring: The substitution pattern on this ring will dictate the chemical shifts and coupling patterns of the aromatic protons.

  • Secondary Amide Linkage (-NH-C=O): This group will exhibit characteristic signals in both IR (N-H and C=O stretching) and NMR (distinguishable NH proton) spectroscopy.

  • α-Bromoacetamide Moiety (-C(O)-CH₂Br): The methylene protons and the carbon of this group will have distinctive chemical shifts due to the influence of the adjacent carbonyl and bromine atom.

  • Aryl Ketone (Benzophenone-like) Group: The carbonyl group bridging the phenyl and pyridinyl rings will have a characteristic IR absorption and a downfield signal in the ¹³C NMR spectrum.

  • Pyridine Ring: The protons and carbons of this heteroaromatic ring will have predictable NMR signals, influenced by the nitrogen atom and the carbonyl substituent.

  • Two Bromine Atoms: The presence of two bromine atoms will result in a highly characteristic isotopic pattern in the mass spectrum.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the title compound is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, the amide proton, and the methylene protons of the bromoacetamide group.

  • Aromatic Region (approx. 7.0-8.8 ppm):

    • Phenyl Protons: The three protons on the trisubstituted benzene ring will appear as multiplets. The exact chemical shifts and coupling constants will depend on the electronic effects of the bromo, acetamide, and pyridin-2-ylcarbonyl substituents.

    • Pyridine Protons: The four protons on the pyridine ring will also appear in this region, typically at slightly different chemical shifts compared to the phenyl protons due to the influence of the heteroatom. Protons closer to the nitrogen atom will be more deshielded.

  • Amide Proton (-NH-) (approx. 8.5-9.5 ppm): The amide proton is expected to appear as a broad singlet. Its chemical shift can be concentration-dependent and may be influenced by the choice of solvent.

  • Methylene Protons (-CH₂Br) (approx. 4.0-4.5 ppm): These two protons are adjacent to both a carbonyl group and a bromine atom, which are both electron-withdrawing. This will cause their signal to appear significantly downfield as a singlet.

Data Summary: Predicted ¹H NMR
Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (Phenyl & Pyridyl)7.0 - 8.8Multiplets7H
Amide (-NH-)8.5 - 9.5Broad Singlet1H
Methylene (-CH₂Br)4.0 - 4.5Singlet2H
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ensuring the observation of the amide N-H proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy is a powerful tool for determining the number of non-equivalent carbon atoms and identifying the types of functional groups present in a molecule.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, revealing the carbon framework of the molecule.

  • Carbonyl Carbons (approx. 160-200 ppm): Two distinct signals are expected in the downfield region. The ketone carbonyl is typically found further downfield (around 190-200 ppm) than the amide carbonyl (around 160-170 ppm).[2]

  • Aromatic Carbons (approx. 110-150 ppm): The spectrum will show multiple signals in this region, corresponding to the carbons of the phenyl and pyridine rings. The chemical shifts will be influenced by the attached substituents. Carbons directly attached to bromine will be shifted to a degree influenced by the heavy atom effect.[3]

  • Aliphatic Carbon (-CH₂Br) (approx. 30-40 ppm): The methylene carbon will appear in the aliphatic region, shifted downfield due to the deshielding effects of the adjacent carbonyl and bromine.

Data Summary: Predicted ¹³C NMR
Carbon Group Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (-C=O)190 - 200
Amide Carbonyl (-NHC=O)160 - 170
Aromatic (Phenyl & Pyridyl)110 - 150
Methylene (-CH₂Br)30 - 40
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Use the same high-field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum to singlets for each unique carbon, making it easier to interpret.

    • A longer acquisition time or a higher number of scans is typically required compared to ¹H NMR.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Carbon Environments in the Molecule

C13_Environments mol Structure of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide C_ketone C=O (Ketone) mol->C_ketone ~195 ppm C_amide C=O (Amide) mol->C_amide ~165 ppm C_aromatic Aromatic C mol->C_aromatic 110-150 ppm C_aliphatic CH₂ mol->C_aliphatic ~35 ppm

Caption: Major Carbon Environments and Predicted Shifts.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular formula C₁₄H₁₀Br₂N₂O₂ gives a monoisotopic mass of approximately 395.91 Da.[1] Due to the presence of two bromine atoms, the molecular ion will exhibit a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. Therefore, the spectrum will show three peaks for the molecular ion:

    • M⁺ (containing two ⁷⁹Br atoms)

    • M+2 (containing one ⁷⁹Br and one ⁸¹Br atom) - approximately twice the intensity of M⁺.

    • M+4 (containing two ⁸¹Br atoms) - approximately the same intensity as M⁺.

  • Key Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment at its weakest bonds. The most likely fragmentation is the cleavage of the amide bond.[4]

    • α-Cleavage: Cleavage of the bond between the bromoacetyl group and the nitrogen atom.

    • N-CO Bond Cleavage: A common fragmentation pattern for aromatic amides, leading to the formation of a stable acylium ion.[4]

Data Summary: Predicted Mass Spectrum Fragments
Ion Predicted m/z Comment
[M]⁺396/398/400Molecular ion cluster (due to 2 Br atoms)
[M - CH₂Br]⁺303/305Loss of the bromoacetyl radical
[C₇H₄N-C=O]⁺105Pyridin-2-ylcarbonyl cation
[C₆H₃Br-NH-C=O-CH₂Br]⁺273/275/277Fragment containing the bromophenylacetamide moiety
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas/liquid chromatography).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common choice for providing detailed fragmentation patterns for structural elucidation.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Record the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Predicted Fragmentation Pathway

Fragmentation M Molecular Ion [M]⁺ m/z 396/398/400 F1 [M - CH₂Br]⁺ m/z 303/305 M->F1 - •CH₂Br F2 Pyridin-2-ylcarbonyl Cation m/z 105 M->F2 Amide Cleavage F3 Bromophenylacetamide Fragment m/z 273/275/277 M->F3 Ketone Cleavage

Caption: Simplified Predicted Fragmentation Pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum will be characterized by strong absorptions corresponding to the N-H and carbonyl groups.

  • N-H Stretch (approx. 3300-3500 cm⁻¹): A single, medium-intensity peak is expected for the secondary amide N-H bond.[5]

  • C-H Stretches (approx. 2800-3100 cm⁻¹): This region will contain absorptions for both aromatic C-H (typically >3000 cm⁻¹) and aliphatic C-H (typically <3000 cm⁻¹) stretching.

  • Carbonyl (C=O) Stretches (approx. 1650-1720 cm⁻¹): This is a critical region. Two distinct, strong absorption bands are expected:

    • Ketone C=O: Expected around 1690-1710 cm⁻¹.[6]

    • Amide C=O (Amide I band): Expected at a slightly lower wavenumber, around 1650-1680 cm⁻¹, due to resonance with the nitrogen lone pair.[5][7]

  • Aromatic C=C Stretches (approx. 1450-1600 cm⁻¹): Several medium to sharp peaks will appear in this region, characteristic of the phenyl and pyridine rings.

  • C-Br Stretch (approx. 500-650 cm⁻¹): A weak to medium absorption is expected in the fingerprint region.

Data Summary: Predicted IR Absorptions
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Secondary AmideN-H Stretch3300 - 3500Medium
Aromatic/AliphaticC-H Stretch2800 - 3100Medium-Weak
KetoneC=O Stretch1690 - 1710Strong
AmideC=O Stretch (Amide I)1650 - 1680Strong
Aromatic RingsC=C Stretch1450 - 1600Medium
Alkyl HalideC-Br Stretch500 - 650Medium-Weak
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a common and convenient method.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Correlation of Functional Groups to IR Regions

Caption: Correlation of Functional Groups to IR Regions.

Integrated Spectroscopic Analysis for Structural Confirmation

No single spectroscopic technique is sufficient for the complete and unambiguous structural elucidation of a complex molecule. The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

The proposed workflow for confirming the structure of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is as follows:

  • Mass Spectrometry to confirm the molecular weight and elemental composition (specifically the presence of two bromine atoms).

  • IR Spectroscopy to identify the key functional groups (amide, ketone).

  • ¹³C NMR Spectroscopy to determine the number of unique carbon environments and confirm the presence of carbonyls, aromatic, and aliphatic carbons.

  • ¹H NMR Spectroscopy to map the proton environments, confirm the substitution patterns on the aromatic rings, and establish connectivity through spin-spin coupling.

Integrated_Analysis cluster_data Spectroscopic Data Acquisition cluster_info Information Obtained MS Mass Spectrometry Info_MS Molecular Weight Isotopic Pattern (2xBr) MS->Info_MS IR IR Spectroscopy Info_IR Functional Groups (Amide, Ketone) IR->Info_IR NMR_H ¹H NMR Info_H Proton Environments Connectivity NMR_H->Info_H NMR_C ¹³C NMR Info_C Carbon Skeleton (# of C environments) NMR_C->Info_C Structure Confirmed Structure of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide Info_MS->Structure Info_IR->Structure Info_C->Structure Info_H->Structure

Caption: Integrated workflow for structural confirmation.

Conclusion

This technical guide outlines a comprehensive spectroscopic approach for the characterization of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. By leveraging the combined power of NMR, MS, and IR spectroscopy, researchers can confidently determine the identity, structure, and purity of this compound. The predicted data, based on fundamental principles and analysis of related structures, provides a robust framework for interpreting experimental results. The detailed protocols and illustrative diagrams serve as a practical resource for scientists engaged in the synthesis and analysis of complex organic molecules in the pharmaceutical industry.

References

  • Papadopoulou, A., et al. (2005). A kinetic study on the acidic hydrolysis of bromazepam. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 543-548. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • Scribd. IR Spectroscopy Spectra. Available at: [Link]

  • Barthes, M., & Ribet, M. (n.d.). NMR of acetanilide. Available at: [Link]

  • University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • Braz Filho, R., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(9), 893-899. Available at: [Link]

  • Numerade. (2021). Analyze the 1H NMR spectrum of acetanilide. Draw structure, name... Available at: [Link]

  • University of Puget Sound. (n.d.). IR Absorption Table. Available at: [Link]

  • SpectraBase. (2025). Acetanilide. Available at: [Link]

  • SIELC Technologies. (2018). 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. Available at: [Link]

  • ResearchGate. (2000). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Available at: [Link]

  • Brainly. (2023). Attached is the ¹H NMR spectrum from the product of an electrophilic aromatic substitution. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. (2018). ¹³C-NMR data of a benzophenone-derivate. Available at: [Link]

  • ResearchGate. (2020). ¹H NMR spectrum of a) acetanilide. Available at: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. Available at: [Link]

  • The Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(2), 1033-1042. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 19133-19142. Available at: [Link]

  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Pyridinylcarbonyl Acetamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary Pyridinylcarbonyl acetamide compounds have garnered significant attention within the medicinal chemistry landscape due to their versatile scaffold and broad range of biological activities. This in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinylcarbonyl acetamide compounds have garnered significant attention within the medicinal chemistry landscape due to their versatile scaffold and broad range of biological activities. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of molecules. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for key assays, ensuring scientific integrity and practical applicability.

I. Synthetic Strategies for Pyridinylcarbonyl Acetamide Scaffolds

The construction of the pyridinylcarbonyl acetamide core is a critical first step in the exploration of this compound class. The most prevalent and reliable method involves the coupling of a substituted pyridine carboxylic acid with an appropriately functionalized aminophenylacetamide. This reaction is typically achieved through standard amide bond formation protocols.

A generalized synthetic workflow is presented below, illustrating the key stages from starting materials to the final purified product.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product Substituted Pyridine\nCarboxylic Acid Substituted Pyridine Carboxylic Acid Activation Carboxylic Acid Activation Substituted Pyridine\nCarboxylic Acid->Activation e.g., EDCI/HOBt, HATU Substituted\nAminophenylacetamide Substituted Aminophenylacetamide Coupling Amide Bond Formation Substituted\nAminophenylacetamide->Coupling Activation->Coupling Activated Ester Intermediate Purification Chromatographic Purification Coupling->Purification Crude Product Pyridinylcarbonyl\nAcetamide Derivative Pyridinylcarbonyl Acetamide Derivative Purification->Pyridinylcarbonyl\nAcetamide Derivative

Figure 1: General synthetic workflow for pyridinylcarbonyl acetamide compounds.

Detailed Experimental Protocol: Amide Coupling via EDCI/HOBt

This protocol describes a widely used and reliable method for the synthesis of pyridinylcarbonyl acetamide derivatives.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted pyridine carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation Step: Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes. This period allows for the formation of the activated HOBt ester, which minimizes side reactions and racemization.

  • Coupling Reaction: Add the substituted aminophenylacetamide (1.0 equivalent) to the reaction mixture. If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to liberate the free amine.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, typically for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the limiting reagent.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine. These washes serve to remove unreacted starting materials, coupling reagents, and by-products.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure pyridinylcarbonyl acetamide derivative.

II. Biological Activities and Key Therapeutic Targets

The pyridinylcarbonyl acetamide scaffold has proven to be a fertile ground for the discovery of modulators of various biological targets. Research has predominantly focused on their potential as enzyme inhibitors and anticancer agents.

A. Modulation of Sirtuin Enzymes

A significant number of pyridinylcarbonyl acetamide derivatives have been identified as potent inhibitors of sirtuins, a class of NAD+-dependent deacetylases. In particular, SIRT2 has emerged as a key target, with its inhibition being explored for the treatment of neurodegenerative diseases and certain cancers.

Mechanistic Rationale: These compounds often act as competitive inhibitors, occupying the active site of the sirtuin enzyme. This prevents the binding of the endogenous acetylated substrate, thereby inhibiting the deacetylation reaction.

sirtuin_inhibition SIRT2 Active SIRT2 Enzyme Product Deacetylated Product SIRT2->Product Deacetylation InactiveComplex Inactive SIRT2-Inhibitor Complex Substrate Acetylated Substrate Substrate->SIRT2 Binds to active site Inhibitor Pyridinylcarbonyl Acetamide Inhibitor Inhibitor->SIRT2 Competitive Binding

Figure 2: Mechanism of competitive inhibition of SIRT2 by pyridinylcarbonyl acetamide compounds.

B. Anticancer Properties

The anticancer potential of pyridinylcarbonyl acetamide derivatives has been demonstrated across a range of human cancer cell lines. Their mechanisms of action are often multifactorial, encompassing the induction of programmed cell death (apoptosis), arrest of the cell cycle, and interference with critical cancer-promoting signaling pathways.

Quantitative Data Summary: In Vitro Cytotoxicity

Compound IdentifierTarget Cancer Cell LineIC50 (µM)Observed Mechanism of Action
PCA-A1 A549 (Non-small cell lung)7.8Inhibition of the PI3K/Akt signaling pathway
PCA-B2 MCF-7 (Breast adenocarcinoma)4.5Induction of apoptosis via caspase activation
PCA-C3 HCT116 (Colorectal carcinoma)9.2G2/M phase cell cycle arrest
Experimental Protocol: In Vitro Cell Viability (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of pyridinylcarbonyl acetamide compounds on cancer cells.

  • Cell Culture and Seeding: Culture the desired cancer cell line under standard conditions. Harvest the cells and seed them into a 96-well microplate at an optimized density (e.g., 5,000-10,000 cells per well). Allow the cells to adhere and resume proliferation for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, in a humidified incubator at 37°C and 5% CO2.

  • MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value can then be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

III. Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the pyridinylcarbonyl acetamide scaffold have been instrumental in elucidating the key determinants of biological activity. These SAR studies provide a rational basis for the design of more potent and selective analogs.

sar_diagram cluster_scaffold Core Scaffold & Modification Points cluster_modifications Key Structural Variables cluster_outcome Impact on Biological Profile R1 R1: Pyridine Ring Substituents Mod_R1 Position & Electronic Nature of R1 (EWG vs. EDG) R2 R2: Acetamide Nitrogen Substituents Mod_R2 Steric Hindrance & Lipophilicity of R2 R3 R3: Phenyl Ring Substituents Mod_R3 Substitution Pattern of R3 (ortho, meta, para) BioActivity Potency, Selectivity & Pharmacokinetics Mod_R1->BioActivity Mod_R2->BioActivity Mod_R3->BioActivity

Figure 3: Key structural modification points for SAR studies of pyridinylcarbonyl acetamide compounds.

Principal SAR Observations:

  • Pyridine Moiety (R1): The substitution on the pyridine ring is a critical determinant of potency. The position (e.g., 2-, 3-, or 4-pyridinyl) and the electronic properties of the substituents can significantly modulate target engagement.

  • Acetamide Linker: This central linker is generally considered essential for maintaining the correct spatial orientation of the two aromatic rings, which is crucial for binding to the target protein.

  • Phenyl Moiety (R3): The nature and position of substituents on the phenyl ring profoundly influence both potency and selectivity. The introduction of hydrogen bond donors or acceptors, as well as lipophilic groups, has been shown to be a successful strategy for enhancing activity.

IV. Conclusion and Future Outlook

The pyridinylcarbonyl acetamide scaffold has unequivocally established itself as a privileged structure in modern medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The demonstrated activity against sirtuins and various cancer cell lines underscores the significant potential of this compound class.

Future research in this area should be directed towards:

  • Lead Optimization: Leveraging the established SAR to design and synthesize next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles (ADME).

  • Mechanism Deconvolution: For compounds identified through phenotypic screening, rigorous studies are required to elucidate their precise molecular targets and mechanisms of action.

  • In Vivo Validation: Promising lead compounds must be advanced into preclinical animal models to assess their in vivo efficacy, safety, and therapeutic window.

References

  • Title: Design, synthesis, and structure-activity relationship of novel pyridinylcarbonyl acetamide derivatives as potent SIRT2 inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a new class of pyridinylcarbonyl acetamide-based anticancer agents that induce apoptosis and cell cycle arrest in human cancer cells. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of pyridinylcarbonyl acetamides as potential modulators of inflammatory signaling pathways. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Detection and Quantification of Bromazepam Impurity E

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Bromazepam Impurity E, a specified impurity in Bromazepam dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Bromazepam Impurity E, a specified impurity in Bromazepam drug substance as per the European Pharmacopoeia (Ph. Eur.). The method outlined herein is grounded in the pharmacopoeial monograph, ensuring regulatory compliance, and is supplemented with expert insights to facilitate seamless implementation in a quality control laboratory. This guide provides a step-by-step protocol, system suitability criteria, and a discussion on the scientific rationale behind the method parameters, targeting researchers, scientists, and drug development professionals.

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Manufacturing

Bromazepam is a benzodiazepine derivative widely prescribed for its anxiolytic properties.[1][2] During the synthesis of the active pharmaceutical ingredient (API), or upon its storage, impurities can arise. These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Regulatory bodies, therefore, mandate stringent control over these related substances.

Bromazepam Impurity E, chemically known as 2-bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, is a specified impurity in the European Pharmacopoeia monograph for Bromazepam.[3] Its structure is presented in Figure 1. The diligent monitoring of this and other impurities is a cornerstone of Good Manufacturing Practices (GMP) and is essential for ensuring patient safety and product quality. This application note provides a comprehensive, ready-to-use HPLC method for the reliable detection of Bromazepam Impurity E.

Chemical structure of Bromazepam Impurity E

Figure 1. Chemical Structure of Bromazepam Impurity E (C₁₄H₁₀Br₂N₂O₂).

Analytical Method: Principles and Rationale

The presented method is a reversed-phase HPLC (RP-HPLC) technique with UV detection, which is the gold standard for the analysis of moderately polar small molecules like Bromazepam and its related substances.

  • Stationary Phase: An end-capped octadecylsilyl silica gel (C18) column is employed. The C18 stationary phase provides the necessary hydrophobicity to retain Bromazepam and its impurities, allowing for their separation based on subtle differences in their physicochemical properties. End-capping of the silica support minimizes peak tailing for basic compounds by shielding residual silanol groups.

  • Mobile Phase: A buffered organic-aqueous mobile phase is utilized. The combination of methanol and acetonitrile as organic modifiers allows for fine-tuning of the selectivity of the separation. A potassium dihydrogen phosphate buffer is used to maintain a constant pH, ensuring reproducible retention times and peak shapes. The pH is adjusted to 7.0, a crucial parameter for the consistent ionization state of the analytes.

  • Detection: A UV spectrophotometer set at 235 nm is used for detection. This wavelength is chosen to provide adequate sensitivity for both Bromazepam and its impurities.

The overall workflow for the analysis is depicted in the following diagram:

Analytical_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample_Prep Sample and Standard Preparation HPLC_Setup HPLC System Setup & Equilibration Sample_Prep->HPLC_Setup Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_Setup SST System Suitability Test (SST) HPLC_Setup->SST Injection Sample Injection SST->Injection If SST passes Chrom_Acq Chromatogram Acquisition Injection->Chrom_Acq Integration Peak Integration & Identification Chrom_Acq->Integration Quant Quantification & Reporting Integration->Quant

A high-level workflow for the HPLC analysis of Bromazepam Impurity E.

Experimental Protocol

This protocol is adapted from the European Pharmacopoeia 7.0 monograph for Bromazepam.[3]

Materials and Reagents
  • Bromazepam CRS (Certified Reference Standard)

  • Bromazepam for system suitability CRS (containing impurities A, B, C, D, and E)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Potassium hydroxide (AR grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis.

ParameterSpecification
Column End-capped octadecylsilyl silica gel for chromatography (3.5 µm), 0.15 m x 4.6 mm
Mobile Phase Mix 5 volumes of acetonitrile, 45 volumes of methanol, and 50 volumes of an 11.33 g/L solution of potassium dihydrogen phosphate adjusted to pH 7.0 with a 100 g/L solution of potassium hydroxide.
Flow Rate 1.0 mL/min
Column Temperature 50 °C
Detection Wavelength 235 nm
Injection Volume 20 µL
Run Time 4 times the retention time of Bromazepam (approx. 20 minutes)
Preparation of Solutions
  • Test Solution: Dissolve 25.0 mg of the Bromazepam substance to be examined in a mixture of 1 volume of acetonitrile and 8 volumes of methanol and dilute to 5.0 mL with the same mixture.

  • Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase. This corresponds to a 0.1% solution.

  • Reference Solution (b) (for System Suitability): Dissolve 5 mg of Bromazepam for system suitability CRS in 5 mL of a mixture of 1 volume of acetonitrile and 8 volumes of methanol. Dilute to 10.0 mL with the mobile phase.

System Suitability and Data Analysis

A system suitability test (SST) is a mandatory step to ensure the performance of the chromatographic system. The SST is performed using Reference Solution (b).

System Suitability Criteria
ParameterRequirement
Resolution Minimum 4.0 between the peaks due to Bromazepam and impurity D.
Minimum 1.2 between the peaks due to impurities A and C.
Relative Retention Times (RRT) Impurity D: ~1.4
Impurity A: ~1.5
Impurity C: ~1.6
Impurity E: ~2.1
Impurity B: ~2.2

Retention time of Bromazepam is approximately 5 minutes.

Identification and Quantification of Impurity E
  • Identification: The peak corresponding to Impurity E in the chromatogram of the Test Solution is identified by comparing its relative retention time with that obtained from the chromatogram of Reference Solution (b) and the chromatogram supplied with the Bromazepam for system suitability CRS.

  • Quantification: The area of the Impurity E peak in the chromatogram of the Test Solution is compared to the area of the principal peak in the chromatogram obtained with Reference Solution (a) (0.1%). A correction factor of 2.1 must be applied to the peak area of Impurity E for accurate content calculation.[3]

The limit for Impurity E, as for other specified impurities A and B, is not more than the area of the principal peak in the chromatogram obtained with Reference Solution (a) (0.1%).

The following diagram illustrates the decision-making process based on the system suitability test.

SST_Logic Start Inject Reference Solution (b) Check_Resolution Resolution between Bromazepam & Impurity D ≥ 4.0? Start->Check_Resolution Check_Resolution_AC Resolution between Impurity A & Impurity C ≥ 1.2? Check_Resolution->Check_Resolution_AC Yes Troubleshoot System is not suitable. Troubleshoot the HPLC system. Check_Resolution->Troubleshoot No Proceed System is Suitable. Proceed with sample analysis. Check_Resolution_AC->Proceed Yes Check_Resolution_AC->Troubleshoot No

A logic diagram for the System Suitability Test (SST).

Method Validation and Trustworthiness

While this application note details a pharmacopoeial method, any laboratory implementing this method for the first time should perform a method verification to demonstrate its suitability under their specific laboratory conditions. For those developing a similar, in-house method, a full validation according to ICH Q2(R1) guidelines is necessary. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of Impurity E from Bromazepam and other impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Several studies have demonstrated the development and validation of similar RP-HPLC methods for Bromazepam and its impurities, confirming the reliability of this analytical approach.[1][4]

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the detection and quantification of Bromazepam Impurity E in compliance with the European Pharmacopoeia. By adhering to the specified chromatographic conditions, system suitability criteria, and data analysis procedures, laboratories can ensure the quality and safety of Bromazepam API and finished products. The scientific rationale provided for the method parameters aims to empower analysts to troubleshoot and maintain the performance of this critical quality control assay.

References

  • European Pharmacopoeia 7.0. (2014). Bromazepam.
  • Darwish, H. W., Ali, N. A., Naguib, I. A., El Ghobashy, M. R., Al-Hossaini, A. M., Abdelrahman, M. M. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0244951. [Link]

  • Pharmaffiliates. Bromazepam-impurities. [Link]

  • Darwish, H. W., et al. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Semantic Scholar. [Link]

  • Axios Research. Bromazepam EP Impurity E. [Link]

  • Veeprho. Bromazepam EP Impurity E | CAS 1694-64-0. [Link]

  • PubMed. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. [Link]

  • ResearchGate. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. [Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

Abstract This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines and meets the standards outlined in the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6][7][8][9][10] This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical method for this compound.

Introduction

2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (Figure 1) is a chemical intermediate with a molecular formula of C₁₄H₁₀Br₂N₂O₂ and a molecular weight of 398.05 g/mol .[11][12][13] Its structure, containing two bromine atoms, an amide linkage, and a pyridine ring, presents unique analytical challenges. The presence of the basic pyridine moiety can lead to peak tailing on traditional silica-based HPLC columns due to interactions with residual silanols.[14][15] Therefore, a robust HPLC method with appropriate column chemistry and mobile phase composition is crucial for achieving accurate and reproducible results. This application note provides a comprehensive guide to a validated RP-HPLC method suitable for the quantification of this analyte in various sample matrices.

Figure 1: Chemical Structure of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

Source: PubChem CID 74329[11]

Experimental

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a degasser, pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. For improved peak shape, a column with end-capping or a phenyl-hexyl column for alternative selectivity can be considered.[14][16]

  • Chemicals and Reagents:

    • 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide reference standard

    • HPLC grade acetonitrile (ACN)

    • HPLC grade methanol (MeOH)

    • Formic acid (FA), 0.1% (v/v) in water

    • Trifluoroacetic acid (TFA), 0.1% (v/v) in water (as an alternative mobile phase additive)[16]

    • Ultrapure water (18.2 MΩ·cm)

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Rationale for Method Development Choices:

  • Reversed-Phase HPLC: This mode is ideal for separating moderately polar to non-polar compounds like the target analyte.

  • C18 Column: A C18 stationary phase provides good retention for aromatic and moderately hydrophobic compounds.

  • Acidified Mobile Phase: The addition of 0.1% formic acid to the aqueous mobile phase protonates the pyridine nitrogen, reducing its interaction with silanol groups on the silica backbone of the column. This minimizes peak tailing and improves peak symmetry.[15][16]

  • Acetonitrile as Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Elution: A gradient program is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to shorter run times and better peak shapes.

  • UV Detection at 254 nm: The presence of aromatic rings and the pyridine moiety in the analyte's structure suggests strong UV absorbance in the 250-260 nm range.[16][17] A wavelength of 254 nm is a common starting point for such compounds and generally provides good sensitivity. A full UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8][9][10]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a solution of the 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide reference standard.

    • Analyze a sample spiked with potential impurities or degradation products (if available).

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample should be pure and well-resolved from other peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide at different concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level and analyze them.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD over the different days/analysts/instruments should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol:

    • LOD: The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated. It can be determined based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the chromatographic conditions, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates, and %RSD of replicate injections) should remain within the acceptable limits.

System Suitability

System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[1][3][4][5]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% for six replicate injections of the standard

Data Presentation

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analysis of blank, standard, and spiked samples.No interference at analyte RT.
Linearity Five concentrations, triplicate injections.R² ≥ 0.999
Accuracy Spike recovery at three levels (80%, 100%, 120%), triplicate preparations.98.0% - 102.0% recovery
Precision (Repeatability) Six replicate injections of 100% standard.%RSD ≤ 2.0%
Precision (Intermediate) Repeatability on a different day/by a different analyst.%RSD ≤ 2.0%
LOD Signal-to-noise ratio of 3:1.-
LOQ Signal-to-noise ratio of 10:1 with acceptable precision and accuracy.-
Robustness Deliberate small changes in flow rate, column temperature, and mobile phase composition.System suitability passes.

Visualizations

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_validation Method Validation prep_std Prepare Standard Solutions (e.g., 10-100 µg/mL) hplc_system HPLC System Setup (C18 Column, Gradient Elution) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Samples and Standards hplc_system->injection detection UV Detection at 254 nm injection->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peak Areas chromatogram->integration linearity Linearity (R² ≥ 0.999) integration->linearity accuracy Accuracy (98-102% Recovery) integration->accuracy precision Precision (%RSD ≤ 2.0%) integration->precision specificity Specificity integration->specificity robustness Robustness integration->robustness lod_loq LOD & LOQ integration->lod_loq

Caption: HPLC Method Development and Validation Workflow.

Logical Relationship of Method Validation Parameters

G cluster_params ICH Q2(R1) Validation Parameters Method Development Method Development Specificity Specificity Method Development->Specificity Linearity Linearity Method Development->Linearity Accuracy Accuracy Method Development->Accuracy Precision Precision Method Development->Precision Robustness Robustness Method Development->Robustness LOD & LOQ LOD & LOQ Method Development->LOD & LOQ Validated Method Validated Method Specificity->Validated Method Linearity->Validated Method Accuracy->Validated Method Precision->Validated Method Robustness->Validated Method LOD & LOQ->Validated Method

Caption: Interrelation of Validation Parameters for a Robust HPLC Method.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. The method has been developed based on the physicochemical properties of the analyte and validated according to stringent ICH and USP guidelines. This ensures the integrity and accuracy of the analytical data, making it suitable for routine quality control and research applications in the pharmaceutical industry.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . [Link]

  • USP <621> Chromatography - DSDP Analytics . [Link]

  • Pyridine | SIELC Technologies . [Link]

  • 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide - PubChem . [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed . [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum . [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography . [Link]

  • Steps for HPLC Method Validation - Pharmaguideline . [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific . [Link]

  • N-[4-bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide - PubChem . [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate . [Link]

  • 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | SIELC Technologies . [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - MDPI . [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . [Link]

Sources

Method

Protocol for Monitoring Bromazepam Stability: A Comprehensive Guide for Drug Development Professionals

Introduction: The Imperative for Rigorous Stability Monitoring of Bromazepam Bromazepam is a potent benzodiazepine anxiolytic agent, the efficacy and safety of which are intrinsically linked to its chemical integrity.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Stability Monitoring of Bromazepam

Bromazepam is a potent benzodiazepine anxiolytic agent, the efficacy and safety of which are intrinsically linked to its chemical integrity.[1] As with any pharmaceutical compound, Bromazepam is susceptible to degradation over time, influenced by environmental factors such as temperature, humidity, light, and pH. This degradation can lead to a loss of potency and the formation of potentially harmful impurities, thereby compromising patient safety and therapeutic outcomes. A robust and validated stability-indicating analytical method is therefore not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of Bromazepam throughout its shelf life.

This application note provides a comprehensive, field-proven protocol for monitoring the stability of Bromazepam, designed for researchers, scientists, and drug development professionals. We will delve into the known degradation pathways of Bromazepam, provide a detailed, validated stability-indicating HPLC method, and present step-by-step protocols for both forced degradation and long-term stability studies in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

Understanding the Degradation Landscape of Bromazepam

The primary degradation pathway for Bromazepam is hydrolysis, which is significantly influenced by acidic and alkaline conditions.[2][4] The central seven-membered diazepine ring is susceptible to cleavage. Under acidic conditions, this involves the hydrolysis of the 4,5-azomethine bond, followed by the cleavage of the 1,2-amide bond.[4] This process leads to the formation of the principal degradation product, 2-(2-amino-5-bromobenzoyl) pyridine (ABP).[2][5][6] Oxidative conditions can also contribute to the formation of ABP.[2]

A thorough understanding of these degradation pathways is paramount for developing a stability-indicating analytical method—one that can accurately quantify Bromazepam in the presence of its degradation products and other potential impurities.

The Analytical Cornerstone: A Validated Stability-Indicating HPLC-DAD Method

The cornerstone of any stability monitoring program is a validated analytical method that is specific, sensitive, accurate, and reproducible. For Bromazepam, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with a photodiode array (DAD) detector has been demonstrated to be highly effective.[2][5][6][7]

The causality behind this choice lies in the ability of RP-HPLC to separate the moderately lipophilic Bromazepam from its more polar degradation products. The C18 stationary phase provides the necessary hydrophobic interactions, while the methanol-water mobile phase allows for efficient elution and separation. The DAD detector offers the advantage of monitoring multiple wavelengths simultaneously, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.

Table 1: Optimized HPLC-DAD Parameters for Bromazepam Stability Testing
ParameterSpecification
Column C18 (250 mm x 4.6 mm i.d., 5 µm particle size)
Mobile Phase Methanol: Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 20 µL
Column Temperature Ambient
Retention Time (Bromazepam) Approximately 4.4 minutes
Retention Time (ABP) Approximately 5.3 minutes

Note: These parameters are based on a validated method and may require minor adjustments based on the specific HPLC system and column used.[2][5][6][7]

Forced Degradation Studies: Probing the Intrinsic Stability of Bromazepam

Forced degradation, or stress testing, is a critical component of stability assessment.[8][9] It involves subjecting the drug substance to conditions more severe than those it would encounter during long-term storage. The primary objectives of these studies are to identify potential degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical method.[9] A degradation of 5-20% is typically targeted to ensure that the degradation products are generated in sufficient quantities for detection and characterization without completely degrading the active pharmaceutical ingredient (API).[8]

Experimental Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Bromazepam API/Formulation Solvent Prepare Stock Solution (e.g., in Methanol) API->Solvent Acid Acid Hydrolysis (e.g., 1N HCl, reflux) Solvent->Acid Expose to Stress Base Alkaline Hydrolysis (e.g., 1N NaOH, reflux) Solvent->Base Expose to Stress Oxidative Oxidative Stress (e.g., 30% H2O2, 80°C) Solvent->Oxidative Expose to Stress Thermal Thermal Stress (e.g., 80°C) Solvent->Thermal Expose to Stress Photolytic Photolytic Stress (ICH Q1B) Solvent->Photolytic Expose to Stress Neutralize Neutralize (if necessary) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC Inject into HPLC-DAD System Dilute->HPLC Analyze Analyze Data: - Assay of Bromazepam - % Degradation - Peak Purity - Mass Balance HPLC->Analyze

Caption: Workflow for Bromazepam Forced Degradation Studies.

Detailed Protocols for Forced Degradation Studies

1. Acid Hydrolysis:

  • Accurately weigh a suitable amount of Bromazepam and dissolve in a minimal amount of methanol.

  • Add 1N hydrochloric acid (HCl) to achieve the desired final concentration.

  • Reflux the solution for a specified period (e.g., 3 hours), monitoring the degradation over time.[2]

  • After the designated time, cool the solution to room temperature and neutralize with an appropriate amount of 1N sodium hydroxide (NaOH).

  • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

2. Alkaline Hydrolysis:

  • Follow the same initial sample preparation as for acid hydrolysis.

  • Add 1N sodium hydroxide (NaOH) to the sample solution.

  • Reflux the solution for a specified period (e.g., 3 hours), with periodic monitoring.[2]

  • Cool the solution and neutralize with 1N hydrochloric acid (HCl).

  • Dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the Bromazepam sample in a suitable solvent.

  • Add 30% hydrogen peroxide (H₂O₂) to the solution.

  • Heat the solution in a thermostatically controlled water bath at 80°C for a defined duration (e.g., 12 hours).[2]

  • Cool the solution and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place the solid Bromazepam powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period.

  • At appropriate time points, withdraw samples, dissolve in a suitable solvent, and dilute with the mobile phase for HPLC analysis.

5. Photostability Testing:

  • Expose the Bromazepam drug substance (and/or drug product) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.[10][11][12][13]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to serve as a dark control.

  • At the end of the exposure period, prepare the samples for HPLC analysis.

Long-Term Stability Studies: Simulating Real-World Storage

Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance or drug product over its intended shelf life.[3] The conditions for these studies are dictated by the climatic zone in which the product will be marketed.[14]

Table 2: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies
Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. The choice of long-term conditions depends on the climatic zone.

Protocol for Long-Term Stability Study of Bromazepam Tablets

1. Batch Selection and Packaging:

  • Select at least three primary batches of Bromazepam tablets for the study.

  • The packaging should be the same as the proposed commercial packaging.

2. Storage:

  • Place the packaged tablets in stability chambers maintained at the selected long-term and accelerated storage conditions.

3. Testing Schedule:

  • For long-term studies, the testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]

  • For accelerated studies, a minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months), is recommended.[15]

4. Analytical Testing:

  • At each time point, withdraw a sufficient number of tablets from the stability chambers.

  • Perform the following tests:

    • Appearance: Visual inspection for any changes in color, shape, or other physical properties.

    • Assay: Quantify the amount of Bromazepam using the validated HPLC method.

    • Related Substances/Degradation Products: Quantify any known (e.g., ABP) and unknown degradation products using the validated HPLC method.

    • Dissolution: Perform dissolution testing to ensure the drug release profile remains within specification.

    • Water Content: Determine the water content, especially if the drug product is sensitive to moisture.

5. Data Evaluation:

  • Evaluate the data for any trends in the degradation of Bromazepam or the formation of impurities.

  • The results are used to establish the shelf life and recommend appropriate storage conditions for the drug product.

Visualizing the Bromazepam Degradation Pathway

Bromazepam Degradation Pathway Bromazepam Bromazepam (C14H10BrN3O) Intermediate N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide (Intermediate) Bromazepam->Intermediate Hydrolysis (Acidic) Cleavage of 4,5-azomethine bond ABP 2-amino-5-bromophenyl-2-pyridylmethanone (ABP) (Final Degradation Product) Intermediate->ABP Hydrolysis Cleavage of 1,2-amide bond

Caption: Hydrolytic Degradation Pathway of Bromazepam.

Conclusion: Ensuring Product Quality Through a Self-Validating Protocol

This application note has outlined a comprehensive and scientifically grounded protocol for monitoring the stability of Bromazepam. The detailed, validated HPLC-DAD method serves as the analytical backbone, ensuring accurate quantification of the active ingredient and its primary degradation product, ABP. The step-by-step protocols for forced degradation and long-term stability studies, aligned with ICH guidelines, provide a robust framework for assessing the intrinsic stability of Bromazepam and establishing a reliable shelf life for the drug product.

By implementing this self-validating system, researchers and drug development professionals can ensure the continued quality, safety, and efficacy of Bromazepam-containing medicines, ultimately safeguarding patient health. The causality behind each experimental choice, from the selection of the analytical method to the specific stress conditions, is rooted in the physicochemical properties of Bromazepam and the stringent requirements of global regulatory bodies.

References

  • Brcina, I., Darkovska Serafimovska, M., Serafimovska, T., Balkanov, T., & Gjorgjeska, B. (2019). Development and validation of RP-HPLC method for determination of bromazepam in tablets after in-vitro dissolution test.
  • Darwish, H. W., Ali, N. A., Naguib, I. A., & Abdelrahman, M. M. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 16(3), e0248191. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/122/02. [Link]

  • PLOS ONE. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Medicines Agency. (n.d.). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Darwish, H. W., Ali, N. A., Naguib, I. A., & Abdelrahman, M. M. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PubMed. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Open Pharmaceutical Sciences Journal. (2015). High Performance Liquid Chromatography (HPLC) Stability Indicating Method for the Determination of Bromazepam its Copper (II) Chelates. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. [Link]

  • ResearchGate. (1998). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. [Link]

  • Journal of Pharmaceutical Analysis. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

Sources

Application

Application Notes and Protocols for 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide as a chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide as a chemical probe. While specific biological targets of this molecule are not extensively documented in publicly available literature, its chemical structure, featuring a reactive bromoacetamide group, strongly suggests its utility as a covalent probe for target identification and validation studies. This guide will therefore focus on the foundational principles and detailed protocols for utilizing this compound as an electrophilic probe to covalently label and subsequently identify its protein binding partners in complex biological systems. The methodologies described herein are based on established principles of chemical biology and proteomics.

Introduction and Compound Overview

2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is a small molecule with the chemical formula C₁₄H₁₀Br₂N₂O₂.[1] Its key structural feature for use as a chemical probe is the bromoacetamide moiety. This functional group acts as a reactive electrophile, capable of forming stable covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and histidine. This irreversible binding makes it a powerful tool for activity-based protein profiling (ABPP) and target deconvolution in drug discovery.

Table 1: Physicochemical Properties of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

PropertyValueSource
Molecular FormulaC₁₄H₁₀Br₂N₂O₂PubChem[1]
Molecular Weight398.05 g/mol PubChem[1]
CAS Number1694-64-0PubChem[1]
IUPAC Name2-bromo-N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]acetamidePubChem[1]

Proposed Mechanism of Action as a Covalent Probe

The utility of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide as a chemical probe is predicated on the electrophilic nature of the α-carbon to the carbonyl group in the bromoacetamide moiety. This carbon is susceptible to nucleophilic attack by amino acid side chains on proteins. The proposed mechanism of action involves the formation of a covalent adduct between the probe and its protein target.

Mechanism_of_Action cluster_reactants Reactants Probe 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (Electrophile) Intermediate Transition State Probe->Intermediate Nucleophilic Attack Protein Protein Target (with Nucleophilic Residue, e.g., Cys-SH) Protein->Intermediate Product Covalently Modified Protein Intermediate->Product Loss of HBr

Caption: Proposed mechanism of covalent modification of a target protein by 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide.

Core Applications and Experimental Workflows

The primary application of this compound is in the identification of novel protein targets that may be relevant to a particular disease state or biological process. The general workflow involves treating a biological sample (e.g., cell lysate, living cells) with the probe, identifying the covalently labeled proteins, and validating these interactions.

Target Identification using Chemical Proteomics

A common workflow for identifying the targets of a covalent probe involves treating a proteome with the probe, followed by enrichment of the labeled proteins and identification by mass spectrometry.

Target_ID_Workflow start Biological Sample (e.g., Cell Lysate) probe_treatment Incubate with 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide start->probe_treatment digestion Proteolytic Digestion (e.g., Trypsin) probe_treatment->digestion enrichment Enrichment of Labeled Peptides (if an affinity tag is added to the probe) digestion->enrichment Optional lcms LC-MS/MS Analysis digestion->lcms enrichment->lcms data_analysis Database Searching and Protein Identification lcms->data_analysis end List of Potential Protein Targets data_analysis->end

Caption: A generalized workflow for the identification of protein targets of a covalent probe using mass spectrometry-based proteomics.

Detailed Protocols

The following protocols are generalized and should be optimized for specific experimental systems.

Protocol 1: In Vitro Labeling of Cell Lysates

This protocol describes the labeling of proteins in a cell lysate with 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide for subsequent analysis by SDS-PAGE and/or mass spectrometry.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (stock solution in DMSO)

  • Dithiothreitol (DTT) or β-mercaptoethanol (for reducing SDS-PAGE)

  • Bradford or BCA protein assay reagents

  • SDS-PAGE gels and running buffer

  • Coomassie stain or silver stain

Procedure:

  • Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Keep the lysate on ice.

  • Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA assay.

  • Probe Labeling:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.

    • Add the 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide stock solution to the lysate to achieve the desired final concentration (e.g., 1-100 µM). A concentration gradient is recommended for initial experiments.

    • As a negative control, treat a parallel sample with an equivalent volume of DMSO.

    • Incubate the samples for 1-2 hours at room temperature or 37°C with gentle agitation.

  • Sample Preparation for SDS-PAGE:

    • Quench the reaction by adding an excess of a reducing agent like DTT or by adding SDS-PAGE loading buffer containing a reducing agent.

    • Boil the samples for 5-10 minutes at 95°C.

  • SDS-PAGE Analysis:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel according to standard procedures.

    • Stain the gel with Coomassie blue or silver stain to visualize protein bands.

    • Compare the protein banding patterns between the probe-treated and DMSO-treated samples. Differences may indicate protein modification or cross-linking.

Protocol 2: Target Identification by Mass Spectrometry

This protocol outlines the steps for identifying the specific proteins labeled by the probe.

Materials:

  • Labeled cell lysate from Protocol 1

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS instrument

Procedure:

  • Protein Denaturation and Reduction:

    • To the labeled lysate, add urea to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

  • Alkylation:

    • Add IAM to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the sample with formic acid.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis.

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Include the mass of the probe's reactive moiety as a variable modification on nucleophilic amino acids (e.g., Cys, His, Lys).

    • Identify proteins that are consistently and significantly modified in the probe-treated samples compared to the controls.

Data Interpretation and Target Validation

The identification of a protein by mass spectrometry as being modified by the probe is the first step. Further validation is crucial to confirm a direct and specific interaction.

Validation Strategies:

  • Competitive Labeling: Pre-incubate the biological sample with a known ligand or inhibitor of a putative target protein before adding the probe. A decrease in probe labeling of the target would suggest a specific interaction at the same binding site.

  • Western Blotting: If an antibody is available for a candidate target protein, use Western blotting to confirm its modification by the probe. A shift in the molecular weight or a change in antibody recognition may be observed.

  • Recombinant Protein Labeling: Confirm the direct interaction by incubating the probe with the purified recombinant candidate protein and analyzing the modification by mass spectrometry.

  • Functional Assays: Investigate the effect of the probe on the biological activity of the candidate target protein.

Safety and Handling

2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is a reactive chemical. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide represents a potentially valuable tool for chemical biology and drug discovery. Its bromoacetamide functional group allows for the covalent modification of protein targets, enabling their identification and subsequent study. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the utility of this compound as a chemical probe in their own experimental systems. As with any reactive compound, careful experimental design, including the use of appropriate controls, is essential for generating robust and reliable data.

References

  • PubChem. 2-bromo-N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]acetamide. [Link]

Sources

Method

Application Notes and Protocols for 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide in Drug Discovery

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Path from Novel Compound to Therapeutic Candidate The journey of a novel chemical entity from initial synthesis to a vi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Path from Novel Compound to Therapeutic Candidate

The journey of a novel chemical entity from initial synthesis to a viable drug candidate is a complex and multifaceted process. The compound at the center of this guide, 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, presents a unique chemical scaffold. While public domain data on the specific biological activity of this molecule is limited, its structural features—a substituted benzophenone core containing a pyridine moiety and an acetamide group—suggest potential interactions with various biological targets. This document serves as a comprehensive guide for researchers on how to approach the characterization and potential application of such a novel compound in a drug discovery context.

We will explore two hypothetical, yet plausible, avenues for this molecule's application, drawing parallels with well-characterized drug discovery programs. These scenarios will provide a framework of detailed protocols and scientific rationale that can be adapted to investigate the true biological function of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. The two illustrative pathways are:

  • Inhibition of the Wnt/β-catenin Signaling Pathway: Targeting enzymes like Tankyrase.

  • Modulation of Innate Immunity: Focusing on the inhibition of enzymes like Glutaminyl Cyclase.

By presenting these as case studies, we aim to equip researchers with the experimental tools and intellectual framework necessary to elucidate the mechanism of action and therapeutic potential of novel chemical entities.

Part 1: Hypothetical Application as a Wnt/β-catenin Pathway Modulator

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[1] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[2] A key regulatory hub in this pathway is the "destruction complex," which targets β-catenin for proteasomal degradation. Tankyrase (TNKS) enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, promote the degradation of Axin, a scaffold protein in the destruction complex.[1][3] Inhibition of Tankyrase stabilizes Axin, leading to enhanced β-catenin degradation and suppression of Wnt signaling.[3][4]

Given the presence of aromatic and heterocyclic rings in 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, a plausible hypothesis is its interaction with the nicotinamide-binding pocket of Tankyrase, similar to known inhibitors like XAV939.[4]

Experimental Workflow for Characterization as a Wnt Pathway Inhibitor

G cluster_0 In Vitro Evaluation cluster_1 Cellular Phenotype cluster_2 In Vivo Validation A Biochemical Assay: Tankyrase Activity B Cell-Based Assay: Wnt/β-catenin Reporter A->B C Target Engagement: Axin Stabilization B->C D Downstream Effects: β-catenin Levels C->D E Proliferation/Viability Assay (e.g., Colon Cancer Cell Lines) D->E F Colony Formation Assay E->F G Xenograft Tumor Model (e.g., HepG2) F->G H Pharmacodynamic Analysis (Axin/β-catenin in tumors) G->H

Caption: Experimental workflow for validating a hypothetical Tankyrase inhibitor.

Protocol 1.1: In Vitro Tankyrase Inhibition Assay

Objective: To determine the direct inhibitory effect of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide on Tankyrase 1 and 2 enzymatic activity.

Principle: This colorimetric assay measures the incorporation of biotinylated NAD+ onto a histone substrate by recombinant Tankyrase. The biotinylated histones are then captured on a streptavidin-coated plate and detected with a horseradish peroxidase (HRP)-conjugated antibody.

Materials:

  • Recombinant human Tankyrase 1 and Tankyrase 2 (TNKS1/2)

  • Histone H4

  • Biotinylated NAD+

  • Streptavidin-coated 96-well plates

  • Anti-histone H4-HRP antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)

  • 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (dissolved in DMSO)

  • XAV939 (positive control)

Procedure:

  • Prepare serial dilutions of the test compound and XAV939 in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 25 µL of the compound dilutions to the wells of the streptavidin-coated plate.

  • Add 25 µL of a solution containing TNKS1 or TNKS2 and Histone H4 to each well.

  • Initiate the reaction by adding 50 µL of biotinylated NAD+ solution.

  • Incubate the plate at 30°C for 1 hour.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of anti-histone H4-HRP antibody solution to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Compound TNKS1 IC₅₀ (nM) TNKS2 IC₅₀ (nM)
XAV93913.4[3]4
WXL-89.1[3]Not Reported
Hypothetical Data for Test Compound XX.X XX.X
Protocol 1.2: Wnt/β-catenin Reporter Assay

Objective: To assess the functional inhibition of the Wnt/β-catenin signaling pathway in a cellular context.

Principle: This assay utilizes a cell line (e.g., HEK293T) stably transfected with a luciferase reporter gene under the control of a TCF/LEF response element. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by luminescence.

Materials:

  • HEK293T-TCF/LEF-Luciferase reporter cell line

  • Wnt3a conditioned medium (or recombinant Wnt3a)

  • DMEM with 10% FBS

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

  • XAV939 (positive control)

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or XAV939 for 1 hour.

  • Stimulate the cells with Wnt3a conditioned medium for 16-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay).

  • Calculate the IC₅₀ value for the inhibition of Wnt signaling.

Part 2: Hypothetical Application as an Immunomodulatory Agent

The CD47-SIRPα axis is a crucial innate immune checkpoint that prevents the phagocytosis of healthy cells by macrophages.[5] Many cancer cells overexpress CD47 as a "don't eat me" signal to evade the immune system.[6] The interaction between CD47 and SIRPα is dependent on the N-terminal pyroglutamylation of CD47, a post-translational modification catalyzed by Glutaminyl Cyclase (QC) and Glutaminyl-peptide Cyclotransferase-like protein (QPCTL).[7] Inhibitors of QC/QPCTL, such as SEN177, can block this modification, thereby disrupting the CD47-SIRPα interaction and promoting the phagocytosis of cancer cells.[6][7][8]

The pyridine and acetamide moieties in 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide could potentially interact with the active site of QC/QPCTL, making this a second plausible hypothesis for its biological activity.

Signaling Pathway: Inhibition of the CD47-SIRPα "Don't Eat Me" Signal

Caption: Mechanism of QPCTL/QC inhibitors in blocking the CD47-SIRPα checkpoint.

Protocol 2.1: In Vitro Glutaminyl Cyclase (QC) Inhibition Assay

Objective: To determine the direct inhibitory effect of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide on human QC enzymatic activity.

Materials:

  • Recombinant human QC (hQC)

  • Glutamine-AMC substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (dissolved in DMSO)

  • SEN177 (positive control, Kᵢ = 20 nM)[8]

Procedure:

  • Prepare serial dilutions of the test compound and SEN177 in assay buffer.

  • Add 50 µL of the compound dilutions to the wells of a black 96-well plate.

  • Add 25 µL of hQC solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of Glutamine-AMC substrate.

  • Measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 2.2: Macrophage-Mediated Phagocytosis Assay

Objective: To assess the ability of the test compound to enhance the phagocytosis of cancer cells by macrophages.

Principle: Cancer cells are labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of the phagosome. Macrophages are co-cultured with the labeled cancer cells in the presence of the test compound, and phagocytosis is quantified by measuring the increase in fluorescence.

Materials:

  • Macrophage cell line (e.g., J774A.1) or primary human macrophages

  • Cancer cell line with high CD47 expression (e.g., MDA-MB-468)[8]

  • pHrodo Green Zymosan Bioparticles (for labeling cancer cells)

  • RPMI-1640 medium with 10% FBS

  • 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

  • SEN177 (positive control)

  • Anti-CD47 blocking antibody (positive control)

Procedure:

  • Label the cancer cells with pHrodo dye according to the manufacturer's protocol.

  • Treat the labeled cancer cells with serial dilutions of the test compound or SEN177 for 48-72 hours to allow for inhibition of CD47 pyroglutamylation.

  • Seed the macrophages in a 96-well plate and allow them to adhere.

  • Add the treated, labeled cancer cells to the macrophages at a ratio of 5:1.

  • Co-culture for 4-6 hours at 37°C.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

  • An increase in fluorescence indicates an increase in phagocytosis.

Conclusion and Future Directions

The successful application of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide in drug discovery is contingent on the systematic elucidation of its biological target and mechanism of action. The protocols and workflows detailed in these application notes provide a robust starting point for such an investigation. By hypothesizing its role as either a Wnt pathway inhibitor or an immunomodulatory agent, we have provided a clear and actionable research plan.

The initial steps should involve broad screening against various kinase and enzyme panels to identify potential targets. Should a lead activity be identified, the detailed in vitro and cell-based assays described herein can be adapted to validate the target and elucidate the mechanism. Subsequent in vivo studies in relevant animal models will be crucial to assess the therapeutic potential of this novel chemical entity. Through a rigorous and hypothesis-driven approach, the true value of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide in the landscape of modern drug discovery can be determined.

References

  • Shultz, M. D. (2013). The discovery of XAV939, a potent and selective tankyrase inhibitor. ACS Medicinal Chemistry Letters, 4(2), 145-146. [Link]

  • Zhan, T., Rindtorff, N., & Boutros, M. (2017). Wnt signaling in cancer. Oncogene, 36(11), 1461-1473. [Link]

  • Huang, S. M., Mishina, Y. M., Liu, S., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature, 461(7264), 614-620. [Link]

  • Lehtiö, L., Chi, N. W., & Krauss, S. (2013). Tankyrases as drug targets. FEBS Journal, 280(15), 3576-3593. [Link]

  • Pozzi, C., St-Pierre, J. P., Labbadia, J., et al. (2018). The structure of the human glutaminyl cyclase-SEN177 complex indicates routes for developing new potent inhibitors as possible agents for the treatment of neurological disorders. Journal of Biological Inorganic Chemistry, 23(8), 1219-1226. [Link]

  • Riffell, J. L., Lord, C. J., & Ashworth, A. (2012). Tankyrase-targeted therapeutics: expanding opportunities in the PARP family. Nature Reviews Drug Discovery, 11(12), 923-936. [Link]

  • Logtenberg, M. E. W., Jansen, J. H. M., Raaben, M., et al. (2019). Glutaminyl cyclase is an enzymatic modifier of the CD47-SIRPα axis and a target for cancer immunotherapy. Nature Medicine, 25(4), 612-619. [Link]

  • Baumann, N., et al. (2021). Enhancement of epidermal growth factor receptor antibody tumor immunotherapy by glutaminyl cyclase inhibition to interfere with CD47/signal regulatory protein alpha interactions. Cancer Science, 112(8), 3029-3040. [Link]

  • Willingham, S. B., Volkmer, J. P., Gentles, A. J., et al. (2012). The CD47-signal regulatory protein alpha (SIRPa) interaction is a therapeutic target for human solid tumors. Proceedings of the National Academy of Sciences, 109(17), 6662-6667. [Link]

  • Yu, W. B., Ye, Z. H., Chen, X., Shi, J. J., & Lu, J. J. (2021). The development of small-molecule inhibitors targeting CD47. Drug Discovery Today, 26(2), 561-568. [Link]

  • Cioffi, M., Traboni, S., Lolicato, F., et al. (2015). The CD47-SIRPα axis in cancer: a novel therapeutic target. Journal of Hematology & Oncology, 8(1), 1-10. [Link]

Sources

Application

Application Note: A Validated LC-MS/MS Method for Robust Impurity Profiling of Bromazepam

Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of potential impurities in Bromazepam dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of potential impurities in Bromazepam drug substances. Adherence to stringent regulatory standards for pharmaceutical quality and safety necessitates precise control of impurities. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive workflow from sample preparation to method validation. The described method leverages the specificity of Multiple Reaction Monitoring (MRM) to confidently detect and quantify impurities, ensuring that Bromazepam meets the rigorous requirements set by international guidelines such as those from the International Council for Harmonisation (ICH).

Introduction

Bromazepam is a benzodiazepine derivative widely prescribed for its anxiolytic properties.[1] As with any active pharmaceutical ingredient (API), impurities can arise during synthesis, purification, or storage.[2] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by standards like the ICH Q3A(R2) guideline, mandate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds.[3][4]

Traditional analytical techniques like HPLC with UV detection can lack the sensitivity and specificity required to detect and accurately quantify co-eluting or low-level impurities. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application. Its ability to separate compounds chromatographically and then differentiate them based on their unique mass-to-charge (m/z) ratio and fragmentation patterns provides unparalleled analytical confidence.[5] This note presents a robust LC-MS/MS method, validated according to ICH Q2(R1) principles, for the comprehensive impurity profiling of Bromazepam.[6]

Experimental Design

Materials and Reagents
  • Standards: Bromazepam reference standard (USP grade)[7], and certified reference standards for known impurities (e.g., Impurity A, B, C, D, E as listed in the European Pharmacopoeia) were sourced from accredited suppliers.[2][8]

  • Solvents: LC-MS grade acetonitrile, methanol, and water were used.

  • Additives: Formic acid (≥99% purity) and ammonium formate (≥99% purity) were used for mobile phase preparation.

  • Sample: Bromazepam API batch intended for analysis.

Instrumentation

An ultra-high-performance liquid chromatography (UHPLC) system was coupled to a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

Preparation of Solutions
  • Standard Stock Solutions (100 µg/mL): Individual stock solutions of Bromazepam and each impurity were prepared by accurately weighing and dissolving the reference standards in methanol.

  • Working Standard Solution (1 µg/mL): A combined working solution containing Bromazepam and all impurities was prepared by diluting the stock solutions in a 50:50 (v/v) mixture of mobile phase A and B. This solution is used for method development and validation.

  • Sample Solution (1 mg/mL): 25 mg of the Bromazepam API sample was accurately weighed and dissolved in 25.0 mL of methanol. This solution was further diluted as needed to fall within the linear range of the method.

LC-MS/MS Method and Protocol

The core of this application note is the optimized LC-MS/MS method. The choices made in its development are grounded in achieving optimal separation, ionization, and fragmentation for Bromazepam and its structurally similar impurities.

Rationale for Method Choices
  • Chromatography: A reversed-phase C18 column was selected due to its excellent retention and separation capabilities for moderately non-polar compounds like benzodiazepines.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile with 0.1% formic acid was employed. The formic acid serves a critical dual purpose: it acidifies the mobile phase to ensure the analytes are in their protonated form ([M+H]+) for efficient positive ion ESI, and it improves chromatographic peak shape.[9]

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) was chosen as benzodiazepines readily accept a proton. The analysis was performed in Multiple Reaction Monitoring (MRM) mode, which provides superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[10]

Detailed LC-MS/MS Protocol

The experimental parameters were optimized and are summarized in the tables below.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
ColumnC18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9.1-12 min (10% B)

Table 2: Mass Spectrometry (MS) and MRM Conditions

ParameterSetting
Ionization ModeHeated Electrospray Ionization (HESI), Positive Ion
Capillary Voltage3.5 kV
Source Temperature350 °C
Gas Flow (Sheath/Aux)40 / 10 (Arbitrary Units)
Collision GasArgon
Analyte Precursor Ion (m/z)
Bromazepam316.0
Impurity A288.0
Impurity B332.0
Impurity D286.0
Note: MRM transitions for impurities must be individually optimized. The values presented are illustrative.
Overall Analytical Workflow

The following diagram outlines the complete process from sample receipt to final report generation.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Receive Bromazepam API Sample SamplePrep Prepare Sample Solution Sample->SamplePrep StdPrep Prepare Standards & QC Samples LCMS LC-MS/MS Analysis (MRM) StdPrep->LCMS SamplePrep->LCMS Integration Peak Integration & Quantification LCMS->Integration Validation System Suitability Check Integration->Validation Validation->LCMS If Fail Report Generate Final Report Validation->Report If Pass

Caption: Overall workflow for Bromazepam impurity profiling.

Results and Discussion

Fragmentation of Bromazepam

Understanding the fragmentation pattern is key to developing a specific and robust MS method. Under collision-induced dissociation (CID), the protonated Bromazepam molecule ([M+H]+ at m/z 316.0) primarily loses a molecule of carbon monoxide (CO), a common fragmentation pathway for benzodiazepines, resulting in the stable product ion at m/z 288.0.[11] A secondary fragment at m/z 181.9 is also observed, providing an additional point of confirmation.

Fragmentation_Pathway Parent Bromazepam [M+H]⁺ m/z 316.0 Frag1 [M+H-CO]⁺ m/z 288.0 (Quantifier Ion) Parent->Frag1 - CO Frag2 Fragment Ion m/z 181.9 (Qualifier Ion) Parent->Frag2 Ring Cleavage

Caption: Proposed fragmentation of Bromazepam in ESI+ mode.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[6] The key validation parameters are summarized below.

  • Specificity: The method demonstrated excellent specificity. Chromatograms of blank samples showed no interfering peaks at the retention times of Bromazepam and its impurities. The use of unique MRM transitions for each analyte ensures that signals are free from matrix interference.

  • Linearity: The method was linear over a concentration range of 1 ng/mL to 500 ng/mL for all impurities. Calibration curves were constructed by plotting the peak area against concentration, and a linear regression analysis was performed.

  • Accuracy and Precision: Accuracy was assessed by spiking a known amount of impurities into the sample matrix at three concentration levels (low, medium, high). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays.

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ, defined as the lowest concentration on the calibration curve with acceptable accuracy and precision, was established at 1 ng/mL for the targeted impurities. The LOD was determined to be approximately 0.3 ng/mL.

  • Robustness: The method's robustness was confirmed by introducing small, deliberate variations in key parameters such as column temperature (±2 °C), mobile phase pH (±0.1 units), and flow rate (±5%). No significant impact on the results was observed, demonstrating the reliability of the method.

Table 3: Illustrative Linearity Data for a Representative Impurity

Concentration (ng/mL)Peak Area (Counts)
1.05,120
5.024,980
25.0126,150
100.0505,400
250.01,248,900
500.02,510,200
R² Value 0.9995

digraph "Validation_Workflow" {
graph [splines=ortho];
node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [color="#34A853", arrowhead="normal", penwidth=1.5];

Validation [label="Method Validation (ICH Q2(R1)) | { Specificity | Linearity & Range | Accuracy | Precision | LOQ / LOD | Robustness}" ];

subgraph "cluster_details" { label="Validation Parameters"; style="rounded"; color="#5F6368"; node [shape=box, fillcolor="#FFFFFF"]; Specificity [label="No interference at analyte RTs"]; Linearity [label="R² > 0.995 over defined range"]; Accuracy [label="Recovery within 85-115%"]; Precision [label="RSD < 15%"]; LOQ [label="Lowest concentration with\nacceptable accuracy/precision"]; Robustness [label="Unaffected by minor changes\n(flow, temp, pH)"]; }

Validation:f0 -> Specificity; Validation:f1 -> Linearity; Validation:f2 -> Accuracy; Validation:f3 -> Precision; Validation:f4 -> LOQ; Validation:f5 -> Robustness; }

Caption: Key parameters for analytical method validation.

Conclusion

The LC-MS/MS method presented in this application note is a highly sensitive, specific, and robust tool for the impurity profiling of Bromazepam. The method meets the stringent validation requirements of the ICH, making it suitable for use in a regulated quality control environment. By employing this protocol, pharmaceutical manufacturers and researchers can ensure the quality, safety, and regulatory compliance of Bromazepam drug substances.

References

  • PRO DOC LTÉE. (2014, November 7). PRODUCT MONOGRAPH BROMAZEPAM. Retrieved from [Link]

  • Whaley, N., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Journal of Analytical Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2441, Bromazepam. Retrieved from [Link]

  • e-lactancia.org. LEXOTAN (bromazepam) - Product Information. Retrieved from [Link]

  • Mylan. (2010, August 19). PRODUCT MONOGRAPH MYLAN-BROMAZEPAM. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Calza, P., et al. (2017). Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam in Surface Waters. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • European Pharmacopoeia. (2014). BROMAZEPAM Monograph (0879). Retrieved from [Link]

  • Wang, X., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Pharmaceutical Analysis. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Al-Asmari, A. I., et al. (2016). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine. ResearchGate. Retrieved from [Link]

  • Wali, A. F., et al. (2018). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Veeprho. Bromazepam Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). Retrieved from [Link]

  • Risoli, A., et al. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Resolution of Bromazepam

Welcome to the technical support center for resolving analytical challenges related to Bromazepam and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving analytical challenges related to Bromazepam and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution issues during HPLC analysis. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies rooted in chromatographic principles and extensive field experience.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of Bromazepam.

Q1: What is co-elution and why is it a problem in HPLC analysis?

A: Co-elution occurs when two or more distinct chemical compounds exit the chromatography column at the same time, resulting in a single, unresolved peak.[1] This is a critical issue in pharmaceutical analysis because it prevents accurate quantification of the active pharmaceutical ingredient (API) and its impurities. For a method to be considered valid, it must be specific—meaning it can unequivocally assess the analyte in the presence of other components like impurities or degradants.[2]

Q2: Why is the separation of Bromazepam from its impurities so critical?

A: The purity of a drug product is directly linked to its safety and efficacy. Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate that analytical procedures for drug substances and products are validated to be specific and capable of separating the API from any potential impurities.[3][4][5] Failure to resolve these compounds can mask the presence of impurities that may be toxic or impact the stability of the final product, leading to inaccurate quality assessment and potential regulatory non-compliance.

Q3: What are the common impurities associated with Bromazepam?

A: Bromazepam is susceptible to degradation, particularly through hydrolysis. The most frequently encountered degradation product and potential process impurity is 2-(2-amino-5-bromobenzoyl) pyridine (ABP) .[6][7][8] This compound is formed by the cleavage of the diazepine ring under both acidic and alkaline conditions.[6][9][10][11] Other known metabolites, such as 3-hydroxybromazepam [12], and impurities listed in pharmacopoeias (e.g., European Pharmacopoeia Impurities A, B, E) may also be present.[13][14]

Q4: I'm seeing a shoulder on my Bromazepam peak. What are the immediate first steps?

A: A shoulder is a classic sign of co-elution.[1] Before embarking on extensive method development, perform these initial checks:

  • Confirm System Suitability: Ensure your HPLC system is performing correctly. Check the pressure fluctuation, retention time precision, and peak shape of a well-characterized standard.

  • Leverage Your Detector: If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), perform a peak purity analysis across the peak.[1] A non-uniform spectral response is a strong indicator of co-elution.

  • Inject Individual Standards: If you have reference standards for known impurities like ABP, inject them individually to confirm if one of them is the co-eluting species.

Troubleshooting Guide 1: Resolving Bromazepam and 2-(2-amino-5-bromobenzoyl) pyridine (ABP)

This is the most common resolution challenge. The structural similarity between Bromazepam and its primary degradant, ABP, often leads to their co-elution on standard reversed-phase columns.

The Problem: Insufficient Resolution (Rs < 2.0)

You have identified that ABP is co-eluting or poorly resolved from the main Bromazepam peak, with a resolution factor below the generally accepted minimum of 2.0 for baseline separation.

The Scientific Principle: Manipulating Selectivity (α)

The key to separating structurally similar compounds lies in altering the chromatographic selectivity (α) . Selectivity describes the ability of the chromatographic system to distinguish between two analytes. Minor adjustments to retention time (k') are often insufficient. Instead, we must change the fundamental chemical interactions between the analytes and the stationary/mobile phases.

Step-by-Step Resolution Protocol

Step 1: Modulate Mobile Phase pH to Alter Analyte Ionization

  • Causality: Bromazepam and ABP possess different ionizable functional groups. The pyridine moiety in both molecules and the secondary amine in ABP have distinct pKa values. By changing the mobile phase pH, you can protonate or deprotonate these sites, altering the overall polarity and hydrophobic character of each molecule differently. This is often the most powerful tool for improving selectivity in reversed-phase HPLC.

  • Experimental Protocol:

    • Prepare three buffered mobile phases. A good starting point is pH 3.0 (e.g., 20mM potassium phosphate, adjusted with phosphoric acid), pH 5.0, and pH 7.0.

    • Ensure your column is stable at the chosen pH range (most silica-based C18 columns are stable between pH 2 and 8).

    • For each pH condition, inject a mixed standard of Bromazepam and ABP.

    • Analyze the chromatograms, paying close attention to the change in retention time of both peaks and the resulting resolution. You will likely observe a significant shift in the elution order or spacing between the two peaks at one of the pH values.

Step 2: Change the Organic Modifier to Alter Solvation and Interaction

  • Causality: Acetonitrile and methanol, the most common organic modifiers, have different properties. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment. Switching between them can change how the analytes interact with the mobile phase and the C18 stationary phase, thus altering selectivity.

  • Experimental Protocol:

    • Based on your existing method (e.g., 70:30 Methanol:Water), prepare an isoelutropic (of similar elution strength) mobile phase with acetonitrile. A good starting point is often a lower percentage of acetonitrile (e.g., 60:40 Acetonitrile:Buffered Water).

    • Equilibrate the column thoroughly with the new mobile phase.

    • Inject the mixed standard and compare the resolution to the methanol-based method. The change in solvent can sometimes reverse elution order or significantly improve separation.

Step 3: Introduce an Alternative Stationary Phase Chemistry

  • Causality: If mobile phase adjustments are insufficient, the stationary phase itself must be changed to introduce new separation mechanisms. Standard C18 phases separate primarily based on hydrophobicity.

  • Experimental Protocol:

    • Select a column with a different chemistry. Excellent alternatives include:

      • Phenyl-Hexyl Phase: This phase introduces π-π interactions, which can be highly selective for aromatic compounds like Bromazepam and its impurities.

      • Polar-Embedded Phase (e.g., Amide or Carbamate): These phases offer alternative hydrogen bonding capabilities and can provide unique selectivity, especially when used with aqueous mobile phases.

    • Begin with a simple gradient method (e.g., 10-90% organic over 20 minutes) on the new column to scout for the optimal elution conditions.

    • Refine the gradient or switch to an isocratic method once the approximate elution composition is known.

Data Summary: Method Modification Strategy
ParameterInitial Condition (Example)Modification 1 (pH)Modification 2 (Solvent)Modification 3 (Column)
Column C18, 250x4.6mm, 5µmC18, 250x4.6mm, 5µmC18, 250x4.6mm, 5µmPhenyl-Hexyl, 250x4.6mm, 5µm
Mobile Phase Methanol:Water (70:30)Methanol:20mM KH2PO4 pH 3.0 (70:30)Acetonitrile:Water (60:40)A: 20mM KH2PO4 pH 3.0, B: ACN
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection DAD, 230 nmDAD, 230 nmDAD, 230 nmDAD, 230 nm
Rationale Standard starting point.Alter ionization state.Change solvent interactions.Introduce π-π interactions.
Workflow Diagram: Resolving Known Co-elution

G start Problem: Poor Resolution of Bromazepam and ABP check_purity Confirm Peak Identity & Purity (DAD/MS) start->check_purity ph_mod Step 1: Modify Mobile Phase pH (e.g., 3.0, 5.0, 7.0) check_purity->ph_mod resolution_ok1 Resolution > 2.0? ph_mod->resolution_ok1 solvent_mod Step 2: Change Organic Modifier (ACN vs. MeOH) resolution_ok1->solvent_mod No end_ok Method Optimized: Validate as per ICH Q2(R2) resolution_ok1->end_ok Yes resolution_ok2 Resolution > 2.0? solvent_mod->resolution_ok2 column_mod Step 3: Change Stationary Phase (e.g., Phenyl-Hexyl) resolution_ok2->column_mod No resolution_ok2->end_ok Yes resolution_ok3 Resolution > 2.0? column_mod->resolution_ok3 resolution_ok3->end_ok Yes end_fail Consult Advanced Support: Consider 2D-LC or SFC resolution_ok3->end_fail No

Caption: Troubleshooting workflow for resolving Bromazepam and ABP.

Troubleshooting Guide 2: Co-elution with an Unknown Impurity

When peak shape anomalies or purity failures indicate co-elution with an uncharacterized species, a systematic, investigatory approach is required.

The Problem: Peak Purity Failure or Asymmetry with an Unknown

Your Bromazepam peak is failing spectral purity tests or shows significant tailing or a shoulder, but you have not identified the co-eluting compound.

The Scientific Principle: Methodical Screening and Forced Degradation

The strategy here is twofold: 1) Intentionally create degradation products to see if we can generate and identify the unknown impurity, and 2) Systematically screen a wide range of chromatographic conditions to find a method that can resolve the unknown, regardless of its identity. This aligns with the principles of developing a stability-indicating method as required by ICH guidelines.[6][9]

Step-by-Step Investigation Protocol

Step 1: Perform a Forced Degradation Study

  • Causality: The unknown impurity is very likely a degradation product that forms under specific stress conditions (e.g., acid, base, oxidation, light). By forcing degradation, you can generate a "fingerprint" of potential impurities.

  • Experimental Protocol:

    • Prepare separate solutions of Bromazepam in your diluent.

    • Acid Hydrolysis: Add 1N HCl and reflux for 1-4 hours.[9]

    • Base Hydrolysis: Add 1N NaOH and reflux for 3-4 hours.[9]

    • Oxidative Degradation: Add 3-6% H₂O₂ and store at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24-48 hours.

    • Neutralize the acid/base samples and inject all stressed samples into your HPLC system. Compare the resulting chromatograms to that of your co-elution problem. If a new peak appears at the retention time of your shoulder/impurity, you have likely identified its origin.

Step 2: Execute a Method Development Screen

  • Causality: When an impurity is completely unknown, a broad screen of orthogonal chromatographic conditions is the most efficient way to find a successful separation. By testing diverse stationary phases, organic modifiers, and pH levels, you maximize the chances of exploiting unique chemical differences between Bromazepam and the unknown.

  • Experimental Protocol:

    • Select two columns with very different selectivity (e.g., a standard C18 and a Phenyl-Hexyl column).

    • Select two organic modifiers (Acetonitrile and Methanol).

    • Select two pH levels that are far apart (e.g., pH 3.0 and pH 7.0).

    • Run a standardized, fast gradient for every combination of column, solvent, and pH (total of 2x2x2 = 8 runs).

    • Carefully track the Bromazepam peak in each run by comparing it to an injection of a pure standard.

    • Review the 8 chromatograms to identify the condition that provides the best resolution between the Bromazepam peak and the unknown impurity. This condition then becomes the starting point for fine-tuning and optimization.

Data Summary: Method Development Screening Platform
RunColumnOrganic ModifierAqueous PhaseExpected Outcome
1C18Acetonitrile20mM Phosphate pH 3.0Baseline Hydrophobic Separation
2C18Acetonitrile20mM Phosphate pH 7.0Modulated by ionization state
3C18Methanol20mM Phosphate pH 3.0Modulated by H-bonding
4C18Methanol20mM Phosphate pH 7.0Combined H-bonding/ionization effects
5Phenyl-HexylAcetonitrile20mM Phosphate pH 3.0Baseline with π-π interactions
6Phenyl-HexylAcetonitrile20mM Phosphate pH 7.0π-π interactions + ionization effects
7Phenyl-HexylMethanol20mM Phosphate pH 3.0π-π interactions + H-bonding
8Phenyl-HexylMethanol20mM Phosphate pH 7.0All effects combined
Workflow Diagram: Resolving Unknown Co-elution

G start Problem: Peak Asymmetry or Purity Failure (Unknown) forced_degradation Step 1: Perform Forced Degradation Study (Acid, Base, Peroxide, Light) start->forced_degradation match_found Degradant matches unknown peak? forced_degradation->match_found known_impurity Impurity Identified! Proceed with Guide 1 for targeted optimization. match_found->known_impurity Yes method_screen Step 2: Execute Method Development Screen (2 Columns x 2 Solvents x 2 pHs) match_found->method_screen No separation_achieved Separation achieved in any condition? method_screen->separation_achieved optimize Select best condition and optimize method (gradient, temp, flow) separation_achieved->optimize Yes end_fail Consult Advanced Support: LC-MS for identification and/or alternative techniques. separation_achieved->end_fail No optimize->end_fail Optimization Fails

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

Welcome to the technical support center for the synthesis of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Reaction Overview and Mechanism

The synthesis of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is an N-acylation reaction. It involves the nucleophilic attack of the primary aromatic amine of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone on the electrophilic carbonyl carbon of 2-bromoacetyl bromide.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline nitrogen attacks the carbonyl carbon of the 2-bromoacetyl bromide. This is followed by the elimination of a bromide ion and a proton to form the final amide product. A base, such as pyridine or triethylamine, is often used to neutralize the hydrogen bromide (HBr) byproduct, which drives the reaction to completion.[1][2][3][4]

Caption: General reaction scheme for the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in this synthesis?

A1: The main challenge is often achieving a high yield while minimizing the formation of impurities. The starting amine, (2-amino-5-bromophenyl)(pyridin-2-yl)methanone, has two nitrogen atoms: a primary aromatic amine and a pyridine nitrogen. While the aniline nitrogen is significantly more nucleophilic and will preferentially react, side reactions can occur under harsh conditions. Additionally, the product can be prone to degradation or further reaction if not handled correctly.

Q2: Why is a base, like pyridine, necessary in this reaction?

A2: The acylation reaction produces hydrogen bromide (HBr) as a byproduct.[5][6][7][8] HBr is a strong acid that can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like pyridine or triethylamine is added to scavenge this HBr, forming a salt and ensuring that the starting amine remains available to react, thus driving the equilibrium towards the product.[1][4][6]

Q3: My final product is a persistent oil and won't crystallize. What should I do?

A3: The presence of impurities is the most common reason for a product oiling out. Even small amounts of unreacted starting materials or byproducts can disrupt the crystal lattice. We recommend attempting to purify a small portion of the oil via column chromatography to isolate the pure compound. Once a pure sample is obtained, it can be used as a seed crystal to induce crystallization in the bulk of the material. Alternatively, triturating the oil with a non-polar solvent like hexane may help induce solidification.

Q4: Can I use a different acylating agent instead of 2-bromoacetyl bromide?

A4: Yes, other acylating agents like 2-bromoacetic anhydride or 2-bromoacetyl chloride can be used. However, 2-bromoacetyl bromide is often chosen for its high reactivity. If using an anhydride, the reaction may require heating or a catalyst. With an acyl chloride, the reaction is often faster, but it may be more difficult to control, potentially leading to more side products.

III. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Workflow start Start Synthesis check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? (TLC/NMR shows impurities) check_yield->check_purity No incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Yes degradation Product Degradation check_yield->degradation Yes workup_loss Loss During Workup check_yield->workup_loss Yes unreacted_sm Unreacted Starting Material check_purity->unreacted_sm Yes side_products Side Products Formed (e.g., Diacylation) check_purity->side_products Yes end_ok Successful Synthesis check_purity->end_ok No sol_incomplete Monitor reaction by TLC. Extend reaction time or increase temperature slightly. Check reagent purity. incomplete_rxn->sol_incomplete sol_degradation Use milder conditions. Ensure anhydrous setup. Work up promptly after completion. degradation->sol_degradation sol_workup Optimize extraction pH. Minimize transfer steps. Use appropriate solvent volumes. workup_loss->sol_workup end_rework Re-evaluate & Optimize Protocol sol_incomplete->end_rework sol_degradation->end_rework sol_workup->end_rework sol_unreacted Ensure 1:1 stoichiometry of reactants. Improve purification (recrystallization or chromatography). unreacted_sm->sol_unreacted sol_side Control temperature (run at 0°C). Add acylating agent dropwise. Use a non-nucleophilic base. side_products->sol_side sol_unreacted->end_rework sol_side->end_rework

Caption: A decision tree for troubleshooting common synthesis issues.

Problem Possible Cause Recommended Solution
Low or No Yield 1. Incomplete Reaction: The starting amine may not have been fully consumed.- Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine. - Reaction Time/Temp: If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions. - Reagent Purity: Ensure the starting amine and 2-bromoacetyl bromide are pure and dry. Moisture can hydrolyze the acylating agent.
2. Protonation of Starting Amine: The HBr byproduct was not effectively neutralized.- Base Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine) is used.[1][4][6] - Order of Addition: Add the base to the solution of the amine before the dropwise addition of the 2-bromoacetyl bromide.
3. Product Loss During Workup: The product may be lost during aqueous washes or extraction.- pH Control: During aqueous workup, ensure the pH is neutral or slightly basic before extraction to prevent the protonation and loss of the product into the aqueous layer. - Solvent Choice: Use a suitable organic solvent for extraction in which the product is highly soluble, such as dichloromethane or ethyl acetate.
Product is Discolored (Yellow/Brown) 1. Oxidation: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - High-Purity Reagents: Use high-purity, colorless starting materials.
2. Reaction Temperature Too High: Excessive heat can lead to decomposition and the formation of colored byproducts.- Temperature Control: Maintain the recommended reaction temperature, especially during the exothermic addition of the acylating agent. Performing the addition at 0-5 °C is often beneficial.
Multiple Spots on TLC (Low Purity) 1. Unreacted Starting Material: Incomplete reaction or incorrect stoichiometry.- Stoichiometry: Carefully measure the reactants to ensure a 1:1 molar ratio. A slight excess (1.05-1.1 eq) of the acylating agent can be used to drive the reaction to completion, but a large excess should be avoided. - Purification: If a small amount of starting material remains, it can usually be removed by recrystallization or column chromatography.
2. Diacylation: Reaction of a second molecule of 2-bromoacetyl bromide with the newly formed amide nitrogen.- Controlled Addition: Add the 2-bromoacetyl bromide solution dropwise to the amine solution at a low temperature (0-5 °C) to maintain a low instantaneous concentration of the acylating agent. - Avoid Excess Reagent: Do not use a large excess of the acylating agent.
3. Hydrolysis of Acylating Agent: Presence of water in the reaction mixture.- Anhydrous Conditions: Use anhydrous solvents and dry glassware. Store 2-bromoacetyl bromide under anhydrous conditions to prevent decomposition.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

This protocol is adapted from established procedures for the N-acylation of 2-aminobenzophenones.

Materials:

  • (2-amino-5-bromophenyl)(pyridin-2-yl)methanone

  • 2-Bromoacetyl bromide

  • Glacial Acetic Acid (anhydrous)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (2-amino-5-bromophenyl)(pyridin-2-yl)methanone (1.0 eq.) in glacial acetic acid.

  • Addition of Base: Add pyridine (1.1 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Acylation: Dissolve 2-bromoacetyl bromide (1.05 eq.) in a small amount of glacial acetic acid and add it to the dropping funnel. Add the 2-bromoacetyl bromide solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing ice-cold water.

    • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.[9][10][11][12][13] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Column Chromatography: If recrystallization is ineffective, purify the crude product by flash column chromatography on silica gel.[14][15][16][17] A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity).

Reactant Molecular Weight ( g/mol ) Example Quantity Moles (mmol) Equivalents
(2-amino-5-bromophenyl)(pyridin-2-yl)methanone277.125.00 g18.041.0
2-Bromoacetyl bromide201.863.82 g (1.34 mL)18.941.05
Pyridine79.101.57 g (1.60 mL)19.841.1

V. References

  • Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 2544–2547. [Link]

  • Baumann, E. Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Ber. Dtsch. Chem. Ges.1886 , 19 (2), 3218–3222. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]

  • CHEMSOLVE.NET. Schotten Baumann reaction-mechanism-application. [Link]

  • Allen. What is the role of pyridine in the acelation reaction of amines? [Link]

  • Zhang, X., & Fan, X. (2018). Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. Organic & Biomolecular Chemistry, 16(40), 7737-7747. [Link]

  • eSaral. What is the role of pyridine in the acylation reaction of amines? [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Column chromatography. (n.d.). [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 2019, 4 (12), 15155-15162. [Link]

  • Request PDF. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2. [Link]

  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing the Formation of Bromazepam Impurity E

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance to minimize the formation of Bromazepam Impurity E (2-Bromo-N-(4-bromo-2-picolinoylphenyl)acetamide), a cr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance to minimize the formation of Bromazepam Impurity E (2-Bromo-N-(4-bromo-2-picolinoylphenyl)acetamide), a critical aspect of ensuring the quality and safety of Bromazepam-related research and development. This resource is designed to be a practical tool, offering troubleshooting advice and preventative strategies based on a mechanistic understanding of impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is Bromazepam Impurity E and why is it a concern?

Bromazepam Impurity E is a process-related impurity that can arise during the synthesis of Bromazepam. Its chemical name is 2-Bromo-N-(4-bromo-2-picolinoylphenyl)acetamide, with the molecular formula C₁₄H₁₀Br₂N₂O₂.[1] The presence of impurities, even in small amounts, can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies like the ICH have strict guidelines on the qualification and control of impurities in new drug substances.[2][3][4] Therefore, understanding and controlling the formation of Impurity E is a critical aspect of process development and quality control.

Q2: Is Bromazepam Impurity E a degradation product?

Current evidence suggests that Bromazepam Impurity E is primarily a synthesis-related impurity rather than a degradation product. Studies on the degradation of Bromazepam under various stress conditions (acidic, alkaline, oxidative) have predominantly identified 2-(2-amino-5-bromobenzoyl) pyridine (ABP), also known as Bromazepam Impurity A, as the main degradation product.[5] The structure of Impurity E points towards its formation from a key intermediate in the Bromazepam synthesis pathway.

Q3: What is the likely formation pathway of Bromazepam Impurity E?

The most probable pathway for the formation of Bromazepam Impurity E involves a side reaction with a key intermediate during the synthesis of Bromazepam. The synthesis of Bromazepam often involves the intermediate 2-(2-amino-5-bromobenzoyl)pyridine (ABP) . It is hypothesized that Impurity E is formed when this intermediate (ABP) reacts with bromoacetyl bromide or a similar reactive bromoacetylating agent, which may be present as a reagent or a byproduct in the reaction mixture.

This side reaction is an N-acylation of the primary aromatic amine group of the ABP intermediate.

Troubleshooting Guide: Investigating and Controlling Impurity E

If you are detecting unacceptable levels of Bromazepam Impurity E in your experiments, the following troubleshooting steps can help you identify the source and implement corrective actions.

Observation Potential Cause Recommended Action
High levels of Impurity E detected in the crude Bromazepam product. Unreacted bromoacetylating agent or presence of bromoacetyl bromide as a byproduct.1. Stoichiometric Control: Carefully control the stoichiometry of the reactants, particularly the acylating agent used in the steps prior to the introduction of the amino group. 2. Quenching: Implement an effective quenching step after acylation reactions to neutralize any excess acylating agent before proceeding to the next step. 3. Purification of Intermediates: Ensure the purity of the 2-(2-amino-5-bromobenzoyl)pyridine (ABP) intermediate before the final cyclization step to form Bromazepam. Recrystallization or chromatographic purification of ABP may be necessary.
Impurity E levels increase during the final cyclization step. The reaction conditions of the cyclization step (e.g., high temperature, presence of certain reagents) may promote the N-acylation side reaction.1. Optimize Reaction Conditions: Investigate the effect of temperature, reaction time, and catalyst on the formation of Impurity E. Milder reaction conditions may be favorable. 2. Order of Reagent Addition: Evaluate the order of reagent addition to minimize the time the ABP intermediate is exposed to potentially reactive species under conditions that favor the side reaction.
Inconsistent levels of Impurity E between batches. Variability in the quality of starting materials or reagents.1. Raw Material Qualification: Implement stringent quality control checks for all starting materials and reagents, including tests for the presence of potential bromoacetylating impurities. 2. Supplier Qualification: Ensure consistent quality from your suppliers of key starting materials and reagents.

Experimental Protocols

Protocol 1: HPLC Method for the Detection of Bromazepam and Impurity E

This protocol provides a general framework for an HPLC method suitable for separating Bromazepam from its related impurities, including Impurity E. Method optimization and validation are crucial for accurate quantification.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation. A common starting point could be a mixture of methanol and water (e.g., 70:30, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a suitable wavelength, for instance, 230 nm, where both Bromazepam and its impurities show absorbance.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include theoretical plates, tailing factor, and repeatability of injections.

Protocol 2: Forced Degradation Study to Differentiate Impurity E from Degradants

This study will help confirm that Impurity E is not a primary degradation product under typical stress conditions.

  • Prepare Stock Solutions: Prepare solutions of Bromazepam in a suitable solvent (e.g., methanol).

  • Acidic Hydrolysis: Treat the Bromazepam solution with an acid (e.g., 1N HCl) and heat (e.g., 80°C) for a defined period.[5]

  • Alkaline Hydrolysis: Treat the Bromazepam solution with a base (e.g., 1N NaOH) and heat (e.g., 80°C) for a defined period.[5]

  • Oxidative Degradation: Treat the Bromazepam solution with an oxidizing agent (e.g., 30% H₂O₂) and heat (e.g., 80°C) for a defined period.[5]

  • Thermal Degradation: Heat a solid sample of Bromazepam at a high temperature (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose a solution of Bromazepam to UV light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method (Protocol 1).

Visualizing the Formation Pathway

The following diagram illustrates the proposed formation pathway of Bromazepam Impurity E as a side reaction during the synthesis of Bromazepam.

Bromazepam_Impurity_E_Formation cluster_main_synthesis Main Bromazepam Synthesis Pathway cluster_side_reaction Side Reaction: Formation of Impurity E ABP 2-(2-amino-5-bromobenzoyl)pyridine (ABP Intermediate) Bromazepam Bromazepam ABP->Bromazepam Cyclization Impurity_E Bromazepam Impurity E (2-Bromo-N-(4-bromo-2-picolinoylphenyl)acetamide) ABP->Impurity_E N-Acylation (Side Reaction) Cyclization_Reagent Cyclization Reagent (e.g., amino acid derivative) Cyclization_Reagent->Bromazepam Bromoacetylating_Agent Bromoacetylating Agent (e.g., Bromoacetyl Bromide) Bromoacetylating_Agent->Impurity_E

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

Welcome to the technical resource for the mass spectrometric analysis of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. This guide is designed for researchers, analytical scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource for the mass spectrometric analysis of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide clear, actionable advice for method development and to offer solutions for common challenges encountered during its analysis. Our approach is rooted in the fundamental principles of mass spectrometry, ensuring that the guidance is both practical and scientifically sound.

Part 1: Foundational Knowledge & Initial Setup

This section addresses the most common initial questions and provides the necessary physicochemical data to build a robust analytical method.

FAQ 1: What are the fundamental chemical properties and the expected mass of this compound?

Understanding the molecule's basic properties is the critical first step. This information dictates the entire analytical strategy, from solvent selection to the expected mass-to-charge ratio (m/z).

The compound, 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, has the following key characteristics:

  • Molecular Formula: C₁₄H₁₀Br₂N₂O₂[1][2]

  • Average Molecular Weight: 398.05 g/mol [2]

  • Monoisotopic Mass: 395.91090 Da[2]

Key Structural Features for Mass Spectrometry:

  • Two Bromine Atoms: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][4] The presence of two bromine atoms will result in a highly characteristic isotopic pattern for the molecular ion: a triplet of peaks at M+, [M+2]+, and [M+4]+ with a relative intensity ratio of approximately 1:2:1.[5][6] This pattern is a powerful diagnostic tool for confirming the presence of your analyte.

  • Basic Nitrogen Sites: The molecule contains two basic nitrogen atoms—one in the pyridine ring and one in the amide linkage. These sites are readily protonated, making the molecule an excellent candidate for analysis in positive-ion mode electrospray ionization (ESI).

PropertyValueSource
Molecular Formula C₁₄H₁₀Br₂N₂O₂PubChem CID 74329[2]
Average MW 398.05 g/mol PubChem CID 74329[2]
Monoisotopic Mass 395.91090 DaPubChem CID 74329[2]
Predicted LogP 3.24 - 3.7SIELC[1], PubChem[2]

Therefore, in a high-resolution mass spectrometer, you should look for the protonated molecule [M+H]⁺ centered at m/z 396.91818 (C₁₄H₁₁Br₂N₂O₂⁺).

FAQ 2: Where should I start with method development? What is the best ionization technique?

For a molecule with this structure, Electrospray Ionization (ESI) in positive-ion mode is the logical and recommended starting point.

Causality: ESI is a "soft" ionization technique ideal for polar, thermally labile molecules, producing intact molecular ions with minimal initial fragmentation.[7][8][9] The presence of the basic nitrogen atoms in the pyridine ring and amide group provides excellent sites for protonation, leading to the formation of the [M+H]⁺ ion, which is readily detectable in positive mode.

A general workflow for method development is outlined below. Starting simple is often the most effective strategy.[10]

Caption: Overall workflow for MS method development.

Part 2: Troubleshooting Common Issues

Even with a solid starting point, challenges can arise. This section provides a structured approach to diagnosing and solving common problems.

Issue 1: I am seeing a very low or no signal for my compound.

A weak or absent signal is a frequent issue. Systematically investigating the potential causes is key to resolving it.

Potential Cause & Solution Pathway:

  • Sample Preparation & Solubility:

    • Question: Is the compound fully dissolved? With a predicted LogP around 3.2-3.7, it is moderately hydrophobic.

    • Action: Ensure you are using an appropriate solvent. Start with 100% Acetonitrile (ACN) or Methanol (MeOH). Use high-purity, LC-MS grade solvents to avoid contamination.[11] If solubility is still an issue, consider adding a small percentage (<5%) of DMSO or DMF, but be aware these can cause ion suppression.

  • Ion Source Parameters (ESI+):

    • Question: Are the source settings optimized for this m/z range and solvent flow?

    • Action: Infuse a ~1 µg/mL solution of your standard directly into the mass spectrometer. Systematically adjust the following parameters while monitoring the signal for m/z 397 (for the ⁷⁹Br/⁷⁹Br isotopologue):

      • Capillary/Spray Voltage: Start around 3.5-4.5 kV. Too low may result in an unstable spray; too high can cause discharge.

      • Source/Desolvation Temperature: Begin around 150-250 °C. Higher temperatures can improve desolvation but may also induce in-source fragmentation.[12]

      • Nebulizer/Drying Gas Flow: Adjust according to your solvent flow rate. The goal is stable, efficient droplet formation and desolvation.

  • Mobile Phase pH:

    • Question: Is the mobile phase acidic enough to promote protonation?

    • Action: For LC-MS analysis, ensure your mobile phase contains a proton source. Adding 0.1% formic acid to both the aqueous and organic phases is a standard practice that enhances the formation of [M+H]⁺ ions.[1]

G Start Problem: Low MS Signal CheckPrep Step 1: Verify Sample Prep Is analyte dissolved? Is concentration sufficient? Solvent LC-MS grade? Start->CheckPrep CheckSource Step 2: Optimize Ion Source Infuse standard directly Adjust Capillary Voltage Optimize Gas/Temp settings CheckPrep->CheckSource Prep OK CheckMobile CheckMobile CheckSource->CheckMobile Source OK CheckInstrument Step 4: Instrument Status Is MS calibrated? Is spray stable? Any blockages? CheckMobile->CheckInstrument Mobile Phase OK Resolved Signal Restored CheckInstrument->Resolved Instrument OK

Caption: Troubleshooting workflow for low MS signal.
Issue 2: My mass spectrum is overly complex. I see many peaks I don't recognize.

Unexpected peaks can arise from in-source fragmentation, adduct formation, or contamination.

Potential Cause & Solution Pathway:

  • In-Source Fragmentation:

    • Explanation: This occurs when molecules fragment in the ion source or the region between atmospheric pressure and the high vacuum of the mass analyzer, often due to overly harsh source conditions.[12][13][14] For this molecule, labile bonds include the amide C-N bond and the bond between the phenyl ring and the pyridinylcarbonyl group.

    • Diagnosis: Do the unexpected peaks disappear or significantly decrease when you lower the fragmentor/declustering potential or the source temperature? If yes, in-source fragmentation is the likely cause.[12]

    • Solution: Methodically reduce the fragmentor voltage and source temperature until the molecular ion [M+H]⁺ is the dominant species. A balance must be struck; some energy is required for efficient desolvation, but excessive energy causes fragmentation.[12]

  • Adduct Formation:

    • Explanation: In ESI, molecular ions can associate with cations present in the solvent or sample matrix.

    • Diagnosis: Look for peaks corresponding to [M+Na]⁺ (m/z ~419.9), [M+K]⁺ (m/z ~435.9), and [M+NH₄]⁺ (m/z ~415.0). Sodium and potassium are common contaminants from glassware and reagents.

    • Solution: Use high-purity, LC-MS grade solvents and additives. If sodium adducts are persistent, it may indicate a need to improve sample cleanup or use plasticware where appropriate.

  • Isotopic Peak Complexity:

    • Explanation: Remember the 1:2:1 pattern for the [M+H]⁺ ion due to the two bromine atoms. This pattern will also be present for any fragment ion that retains both bromines and for any adducts. This can make a spectrum appear complex at first glance.

    • Action: Use your instrument's software to perform an isotopic pattern analysis. Compare the observed pattern for a given ion cluster to the theoretical pattern for a molecule containing two bromine atoms. This will confirm which peaks belong together.

Part 3: Advanced Analysis - Tandem MS (MS/MS)

To confirm the structure or develop a quantitative assay (e.g., Multiple Reaction Monitoring, MRM), you need to induce and analyze fragmentation.

FAQ 3: How do I set up an MS/MS experiment and what fragments should I expect?

MS/MS experiments are performed by isolating the precursor ion (our [M+H]⁺ at m/z 396.9) and then fragmenting it using a collision gas, a process known as Collision-Induced Dissociation (CID).[8][15]

Step-by-Step Protocol for MS/MS Optimization:

  • Infuse the Standard: Begin by infusing a ~1 µg/mL solution of your analyte.

  • Select Precursor Ion: In your instrument software, set the first mass analyzer (Q1) to isolate the monoisotopic [M+H]⁺ ion (m/z 396.9). Use an isolation window of ~0.7-1.0 Da.

  • Apply Collision Energy (CE): Ramp the collision energy, typically from 10 eV up to 50 eV, in discrete steps (e.g., 10, 15, 20, 25...). This allows you to observe which fragments are formed at different energy levels.

  • Acquire Product Ion Spectrum: Scan the second mass analyzer (Q3) to detect the fragment (product) ions.

  • Identify Key Fragments: The goal is to find 2-3 stable, intense fragment ions that are specific to your molecule.

Predicted Fragmentation Pathways: The most likely fragmentation sites in N-aryl amides involve the cleavage of the amide bond and bonds adjacent to the carbonyl groups.[16][17]

  • Pathway A: Amide Bond Cleavage: Loss of the bromoacetyl group (-C(=O)CH₂Br) is a probable pathway.

  • Pathway B: Phenyl-Carbonyl Cleavage: Scission between the phenyl ring and the pyridine-carbonyl group.

  • Pathway C: Loss of Bromine: Radical loss of a bromine atom is possible, though often less favored in ESI-CID.[16]

Precursor Ion [M+H]⁺Collision Energy (eV)Predicted Product Ion (m/z)Proposed Structure/Loss
396.9Low (~15-25 eV)275.0[M+H - C₂H₂BrO]⁺
396.9Medium (~20-35 eV)291.9[M+H - C₅H₄NO]⁺
396.9High (>35 eV)106.0[C₅H₄NCO]⁺

Note: These are theoretical predictions. The optimal collision energies and resulting fragments must be determined empirically on your specific instrument.

References

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • SIELC Technologies. (2018). 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. Available at: [Link]

  • PubChem. N-[4-bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • Zhang, M., et al. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Journal of Mass Spectrometry. Available at: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Current Organic Chemistry. Available at: [Link]

  • Nitt-Group. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Available at: [Link]

  • Khmel'nitskii, R. A., & Polyakova, A. A. (1969). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. Available at: [Link]

  • Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Tecan. (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Guna, M., & Vorsa, V. (2000). Effect of Alkyl Substitution at the Amide Nitrogen on Amide Bond Cleavage: Electrospray Ionization/Surface-induced Dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Lu, W., et al. (2018). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). Mass Spectrometry. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Furtado, L. F. F., et al. (2017). Collision-Induced Dissociation Analysis of Brevianamide A and C in Electrospray Ionization Mass Spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Grewal, A., et al. (2022). Landing-Energy-Controlled Surface Conformation of Electrosprayed Foldamer Molecules on Au(111). ACS Nano. Available at: [Link]

  • Hu, Y., et al. (2022). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation. Nature Protocols. Available at: [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Wiley Analytical Science. Available at: [Link]

  • The Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Available at: [Link]

  • Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Available at: [Link]

  • Liu, Q., & Cheng, L. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Harris, T. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available at: [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Available at: [Link]

  • ResearchGate. (2014). Patterns of the molecular ion with multiple chlorine or bromine atoms. Available at: [Link]

  • JoVE. Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • Peterson, E. A., & Biscoe, M. R. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic Letters. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide Reference Standard

Welcome to the technical support guide for the 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide reference standard. This document is designed for researchers, analytical scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide reference standard. This document is designed for researchers, analytical scientists, and drug development professionals to address common stability challenges encountered during its use. Our goal is to provide not only solutions but also a foundational understanding of the molecule's chemical behavior to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My solid reference standard has developed a yellowish or brownish tint. Is it still usable?

A slight change in color often indicates the initial stages of degradation. While it may not significantly impact purity in the very early stages, it is a clear warning sign. The discoloration is likely due to minor degradation products resulting from exposure to light or trace atmospheric moisture. We strongly recommend re-qualifying the standard's purity via High-Performance Liquid Chromatography (HPLC) before use.

Q2: I've observed a new peak in the chromatogram of my freshly prepared standard solution. What is the likely cause?

The appearance of a new peak, particularly a more polar one (earlier eluting in reverse-phase HPLC), is a common indicator of hydrolysis. The acetamide functional group is susceptible to cleavage, especially if the solvent contains trace amounts of acid or base.[1][2] Another possibility is solvent-mediated degradation. It is crucial to verify the identity of the new peak and reassess the purity of the main component.

Q3: My standard solution appears cloudy or has formed a precipitate after storage in the refrigerator. Why did this happen?

This is most likely due to the limited solubility of the compound in the chosen solvent at lower temperatures. While refrigeration is often used to slow chemical degradation, it can cause precipitation if the solution is near its saturation point at room temperature. Allow the solution to return to room temperature and gently agitate it to see if the precipitate redissolves. If it does not, this may indicate the formation of an insoluble degradation product.

Q4: What is the recommended solvent for preparing stock solutions?

A high-purity, anhydrous aprotic solvent such as Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) is recommended for stock solutions. Aqueous solutions or protic solvents like methanol and ethanol should be used with caution and prepared fresh, as they can facilitate hydrolysis of the amide bond over time.[3]

Q5: How should I properly store the solid reference standard and its solutions?

The solid standard should be stored in a tightly sealed container, protected from light, in a desiccator at controlled room temperature or refrigerated conditions (2-8°C), depending on the supplier's recommendation. Stock solutions should be stored in amber vials at -20°C or -80°C to minimize both chemical degradation and solvent evaporation.[4] Avoid repeated freeze-thaw cycles.

Understanding the Molecule's Stability Profile

The stability of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is governed by several functional groups within its structure. Understanding these potential points of failure is key to preventing degradation.

  • Amide Bond Hydrolysis: The acetamide linkage is the most probable site of degradation. It can undergo hydrolysis under both acidic and basic conditions to yield 4-bromo-2-(pyridin-2-ylcarbonyl)aniline and bromoacetic acid.[2] This reaction is catalyzed by water, making the choice of anhydrous solvents critical.

  • Bromoacetamide Group Reactivity: The α-bromo substituent makes the carbonyl carbon of the acetamide group highly electrophilic and susceptible to nucleophilic attack. Compounds containing a bromoacetamide moiety are known to be sensitive to moisture and heat.[5]

  • Photostability: The presence of the pyridine ring and the benzophenone-like core suggests potential photosensitivity. Aromatic ketones can be photochemically active, and pyridine derivatives can undergo photoreactions.[6][7] Exposure to UV or even strong ambient light could initiate degradation.

  • Thermal Stability: While the molecule is a solid with a relatively high melting point, prolonged exposure to elevated temperatures can accelerate degradation. Thermal decomposition of aromatic ketones can involve the cleavage of ketone and ether bonds at very high temperatures, though this is less common under typical laboratory conditions.[8]

Potential Degradation Pathways

G Parent 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (Intact Molecule) Hydrolysis_Product Product A: 4-Amino-5-bromo-2-(pyridin-2-yl)benzophenone + Bromoacetic Acid Parent->Hydrolysis_Product Hydrolysis (H₂O, Acid/Base) Photolysis_Product Product B: Photodegradation Products (e.g., radical species, rearranged structures) Parent->Photolysis_Product Photolysis (UV/Light) Thermolysis_Product Product C: Thermal Degradation Products Parent->Thermolysis_Product Thermolysis (Heat)

Caption: Potential degradation pathways for the reference standard.

Troubleshooting Guide for Observed Instability

This section provides a systematic approach to diagnosing and resolving stability issues.

Troubleshooting Workflow

G cluster_issues Issue cluster_causes Potential Cause cluster_actions Recommended Action Start Observed Instability Issue1 Appearance Change (Color, Cloudiness) Start->Issue1 Issue2 New Chromatographic Peak(s) Start->Issue2 Issue3 Loss of Assay/Purity Start->Issue3 Cause1 Light/Moisture Exposure (Solid) Issue1->Cause1 Cause4 Poor Solubility Issue1->Cause4 Cause2 Hydrolysis in Solution Issue2->Cause2 Issue3->Cause1 Issue3->Cause2 Cause3 Thermal Stress Issue3->Cause3 Action1 Re-test Purity (HPLC) Store in Desiccator/Dark Cause1->Action1 Action2 Prepare Fresh Solution Use Anhydrous Solvent Cause2->Action2 Action3 Check Storage Temperature Avoid Heat Sources Cause3->Action3 Action4 Use Co-solvent or Sonicate Filter if Necessary Cause4->Action4

Caption: A logical workflow for troubleshooting stability issues.

Best Practices for Handling and Storage

Adherence to proper handling and storage protocols is the most effective strategy for preserving the integrity of your reference standard.[9]

ParameterSolid StandardStock Solution
Temperature Store at 2-8°C or as specified on the Certificate of Analysis (CoA).Store at -20°C or -80°C for long-term stability.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. Always store in a desiccator to minimize moisture exposure.Purge vial headspace with inert gas before sealing.
Light Store in an amber vial or in a light-blocking container. Avoid exposure to direct sunlight or strong laboratory light.Use amber glass vials for storage. Wrap with foil for extra protection if material is highly sensitive.
Container Use the original supplier vial. Ensure the cap is sealed tightly.Use high-quality, non-reactive glass vials with PTFE-lined caps.
Handling Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Use clean, dry spatulas.Use high-purity, anhydrous solvents. Prepare solutions in a controlled environment (e.g., glove box) if possible. Avoid repeated freeze-thaw cycles by aliquoting into single-use vials.[4]

Analytical Protocols for Purity Assessment

A validated analytical method is essential for confirming the purity and stability of your reference standard.[10][11]

Protocol 1: Purity Verification by Reverse-Phase HPLC

This protocol provides a general method suitable for assessing the purity of the standard and detecting common, more polar degradants.

  • Solution Preparation:

    • Accurately weigh approximately 5 mg of the reference standard.

    • Dissolve in a suitable volume of anhydrous Acetonitrile (ACN) to achieve a concentration of ~0.5 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Chromatographic Conditions (Example Method):

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 15 min, hold for 5 min, return to 60% B and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the prepared solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Acceptance Criteria: The purity should match the value reported on the Certificate of Analysis within an acceptable margin of error. Any new peak greater than 0.1% should be investigated.

Protocol 2: Forced Degradation Study (for Investigation)

This protocol can help identify the primary degradation pathway if persistent issues are encountered.

  • Prepare four separate solutions of the standard (~0.5 mg/mL in ACN:Water 50:50).

    • Control: Keep at -20°C in the dark.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature for 4 hours.

    • Photolytic Stress: Expose to a photostability chamber or direct sunlight for 24 hours.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples by the HPLC method described above.

  • Compare the chromatograms: The appearance of specific degradation peaks under these conditions will confirm susceptibility to hydrolysis or photolysis. For example, a significant new peak in the acid and base-stressed samples strongly indicates hydrolysis is the primary stability concern.[1][2]

References

  • Patsnap Synapse. (2024).
  • YouTube. (2023).
  • PubChem. N-Bromoacetamide | C2H4BrNO | CID 4353.
  • Benchchem. Safe Disposal of N-Bromoacetamide: A Comprehensive Guide.
  • MedChemExpress. N-Bromoacetamide | Chemical Compound.
  • Organic Syntheses. Acetamide, N-bromo-.
  • Brainly.in. (2018). hydrolysis of amide ??
  • Angewandte Chemie International Edition. (2019). Photorelease of Pyridines Using a Metal-Free Photoremovable Protecting Group.
  • PubChem. 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide.
  • Journal of the American Chemical Society. Photochemistry of nitrogen heterocycles.
  • SIELC Technologies. (2018). 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides.
  • LabRulez LCMS. Tips and Tricks for Handling Reference Standards.
  • PubMed. (2018). [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone)
  • ChemCon GmbH.
  • Aquigen Bio Sciences. Why Analytical Reference Standards are Critical in Pharma Research.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

Introduction for the Advanced Researcher Welcome to the technical support guide for the purification of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. This document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Advanced Researcher

Welcome to the technical support guide for the purification of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound, which is recognized in pharmaceutical contexts as Bromazepam Impurity E.[1][2][3] The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to address challenges encountered during its isolation and purification. Our approach is grounded in established analytical and preparative chemistry principles to ensure the integrity and purity of your final product.

Purification Strategy Overview

The purification of the target compound typically follows a multi-step approach, beginning with the workup of the reaction mixture, followed by one or more chromatographic and/or recrystallization steps. The choice of methods will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Purification_Workflow cluster_synthesis Synthesis Workup cluster_purification Purification cluster_analysis Purity Analysis raw_product Crude Reaction Mixture column_chrom Column Chromatography (Bulk Impurity Removal) raw_product->column_chrom Initial Purification recrystallization Recrystallization (High Purity Polishing) column_chrom->recrystallization Further Purification hplc Preparative HPLC (High Purity/Small Scale) column_chrom->hplc Alternative High Purity Route final_product Pure Compound (>98%) recrystallization->final_product Final Product hplc->final_product Final Product

Caption: General purification workflow for 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide.

Problem Potential Cause Recommended Solution
Low Yield After Workup Incomplete Reaction: The synthesis may not have gone to completion, leaving a significant amount of starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials before quenching the reaction.[4]
Product Loss During Extraction: The compound may have some solubility in the aqueous phase, leading to loss during extraction.Ensure the pH of the aqueous layer is optimized to minimize the solubility of the product. Perform multiple extractions with a suitable organic solvent to maximize recovery.
Discolored Product (Yellow/Brown Hue) Oxidation of Starting Materials or Product: Aniline derivatives can be prone to oxidation, leading to colored impurities.Use high-purity, fresh starting materials. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4][5]
Residual Acid or Base: Traces of acid or base from the reaction or workup can cause degradation and discoloration.Ensure thorough washing of the organic extracts with a neutral aqueous solution (e.g., brine) to remove any residual acid or base.
Oiling Out During Recrystallization Solution Cooled Too Quickly: Rapid cooling can cause the compound to separate as a liquid (oil) instead of forming crystals.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization, leading to oiling out.Experiment with different solvent systems. A good solvent will dissolve the compound when hot but have low solubility when cold. Consider using a solvent/anti-solvent system.
Presence of Multiple Spots on TLC After Purification Co-eluting Impurities in Column Chromatography: Impurities with similar polarity to the product may not be fully separated by column chromatography.Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC to achieve better separation. A gradient elution may be necessary.
Product Degradation on Silica Gel: Some compounds can be sensitive to the acidic nature of silica gel.Consider using neutral or basic alumina as the stationary phase for column chromatography. Alternatively, a faster purification method like flash chromatography can minimize contact time with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample?

A1: The most common impurities are typically unreacted starting materials, such as the parent aniline derivative, and bromoacetyl bromide or chloride.[4][5] Additionally, side products like di-acylated species (where two bromoacetyl groups have reacted with the aniline) can form if the reaction conditions are not carefully controlled. Over-brominated byproducts may also be present depending on the synthetic route.[5]

Q2: How can I best monitor the progress of my column chromatography?

A2: Thin Layer Chromatography (TLC) is the most effective way to monitor your column. Collect fractions and spot them on a TLC plate alongside your crude starting material and a pure standard if available. This will allow you to identify which fractions contain your desired product and assess their purity before combining them.

Q3: My compound won't crystallize. What should I do?

A3: If your compound is resistant to crystallization, first ensure it is sufficiently pure; highly impure samples often fail to crystallize. If the purity is reasonable, try the following:

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

  • Concentration: Slowly evaporate the solvent from the solution to increase the concentration until turbidity is observed, then allow it to cool slowly.

Q4: Is reverse-phase HPLC a suitable method for preparative purification?

A4: Yes, reverse-phase HPLC can be an excellent method for obtaining high-purity material, especially on a smaller scale. The method is scalable and can be used for isolating impurities.[6][7] A common mobile phase consists of acetonitrile and water with a small amount of acid like phosphoric or formic acid.[6][7]

Detailed Purification Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the initial bulk purification of the crude product.

  • Preparation of the Stationary Phase:

    • Choose a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the eluent to move the compounds down the column. The ideal solvent system should provide a retention factor (Rf) of around 0.2-0.4 for the target compound on TLC.

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for polishing the product to a high degree of purity after initial purification.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes).

    • A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Purity_Analysis cluster_input Purified Compound cluster_methods Analytical Methods cluster_output Purity Confirmation purified_compound 2-Bromo-n-[4-bromo-2- (pyridin-2-ylcarbonyl)phenyl]acetamide hplc_analysis HPLC/UPLC purified_compound->hplc_analysis Quantitative Purity lcms_analysis LC-MS purified_compound->lcms_analysis Mass Verification nmr_analysis NMR Spectroscopy purified_compound->nmr_analysis Structural Elucidation mp_analysis Melting Point purified_compound->mp_analysis Identity & Purity Check purity_data Purity Data (>98%) Structural Confirmation hplc_analysis->purity_data lcms_analysis->purity_data nmr_analysis->purity_data mp_analysis->purity_data

Caption: Recommended analytical methods for purity assessment.

  • HPLC/UPLC: A reverse-phase method, as described earlier, can be used to determine the purity of the compound.[6][7]

  • LC-MS: This technique is useful for confirming the molecular weight of the purified compound (398.05 g/mol ).[3][9]

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

By following these guidelines and protocols, researchers can effectively troubleshoot common issues and achieve a high degree of purity for 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide.

References

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • Veeprho. (n.d.). Bromazepam Impurities and Related Compound. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • PubChem. (n.d.). 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2014). BROMAZEPAM Bromazepamum. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Bromazepam-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Bromazepam EP Impurity E | CAS 1694-64-0. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-[4-bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

Sources

Optimization

addressing matrix effects in the analysis of Bromazepam impurities

Technical Support Center: Bromazepam Impurity Analysis Troubleshooting Guide: Addressing Matrix Effects in LC-MS Quantification As a Senior Application Scientist, I've frequently collaborated with researchers and QC anal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromazepam Impurity Analysis

Troubleshooting Guide: Addressing Matrix Effects in LC-MS Quantification

As a Senior Application Scientist, I've frequently collaborated with researchers and QC analysts facing challenges in the sensitive quantification of impurities. One of the most persistent and intricate issues, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS), is the phenomenon known as the "matrix effect." This guide is structured as a series of frequently asked questions to provide clear, actionable solutions for identifying, understanding, and mitigating matrix effects during the analysis of Bromazepam impurities.

Q1: What are matrix effects and why are they a critical concern in the analysis of Bromazepam impurities?

A: The matrix effect is any influence on the ionization of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of LC-MS, this typically manifests as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[1]

This is a critical concern for impurity analysis for two primary reasons:

  • Inaccurate Quantification: Impurities are, by definition, present at very low concentrations. Any suppression of the MS signal can lead to an underestimation of the impurity level, potentially causing a batch that is out-of-specification (OOS) to be erroneously passed. Conversely, ion enhancement can lead to an overestimation and unnecessary batch rejection.[1][4]

  • Poor Reproducibility: The composition of a sample matrix (e.g., excipients in a tablet formulation) can vary slightly from batch to batch. If these variations alter the matrix effect, the reproducibility and robustness of the analytical method are compromised.[5]

The mechanism often occurs within the electrospray ionization (ESI) source. Co-eluting matrix components can compete with the analyte for access to the droplet surface for ionization or alter the physical properties (e.g., viscosity, surface tension) of the ESI droplets, hindering the formation of gas-phase analyte ions.[5]

cluster_0 ESI Droplet - No Matrix Effect cluster_1 ESI Droplet - With Matrix Effect Analyte Analyte Protonated_Analyte [Analyte+H]+ Analyte->Protonated_Analyte Efficient Ionization Protons MS_Detector_1 MS Detector Protonated_Analyte->MS_Detector_1 Strong Signal Analyte_M Analyte Protonated_Analyte_M [Analyte+H]+ Analyte_M->Protonated_Analyte_M Competition for Protons & Droplet Surface Matrix Matrix Component Protons_M MS_Detector_2 MS Detector Protonated_Analyte_M->MS_Detector_2 Suppressed Signal

Figure 1: Conceptual diagram of ion suppression in the ESI source.

Q2: How can I definitively diagnose and quantify matrix effects in my LC-MS method?

A: You cannot fix a problem you haven't identified. Two well-established experiments are essential for diagnosing matrix effects.

Qualitative Assessment: Post-Column Infusion

This experiment identifies at which points in your chromatogram ion suppression or enhancement occurs.

Protocol: Post-Column Infusion

  • Setup: Use a syringe pump and a T-fitting to continuously infuse a standard solution of your Bromazepam impurity at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream after the analytical column but before the MS inlet.

  • Equilibration: Allow the infused signal to stabilize, which will result in a highly elevated and stable baseline for the impurity's mass transition.

  • Injection: Inject a blank matrix extract (i.e., a placebo formulation processed through your sample preparation procedure).

  • Analysis: Monitor the impurity's mass transition. Any deviation from the stable, elevated baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a peak signifies ion enhancement.[1][6][7]

The goal is to adjust your chromatography so that your Bromazepam impurity peak elutes in a "quiet" region, away from these suppression zones.[6]

Quantitative Assessment: Post-Extraction Spike

This experiment quantifies the degree of signal suppression or enhancement by calculating a Matrix Factor (MF).[1]

Protocol: Post-Extraction Spike

  • Prepare Set A: Spike your Bromazepam impurity standard into a neat (pure) solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Set B: Process at least six different lots of blank matrix through your entire sample preparation procedure. After the final extraction step, spike the same impurity standard into the resulting extracts to achieve the same final concentration as Set A (e.g., 100 ng/mL).

  • Analysis: Analyze both sets of samples by LC-MS and record the peak areas.

  • Calculation: Calculate the Matrix Factor (MF) as follows:

    MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

Interpreting the Results:

Matrix Factor (MF) Interpretation Implication for Method
MF = 1.0 No matrix effect Ideal scenario.
MF < 1.0 Ion Suppression Analyte signal is being reduced.
MF > 1.0 Ion Enhancement Analyte signal is being artificially inflated.

| High %RSD across lots | Inconsistent Matrix Effect | Method is not robust. |

According to regulatory guidelines for bioanalysis, the precision of the MF across different lots should be less than 15% RSD.[8]

Figure 2: Decision workflow for diagnosing matrix effects.

Q3: What are the most effective sample preparation strategies to minimize matrix effects?

A: The most robust way to combat matrix effects is to remove the interfering components before they enter the LC-MS system. The principle is simple: a cleaner sample leads to a cleaner signal.[9][10]

Here is a comparison of common sample preparation techniques, from least to most effective:

TechniquePrincipleProsCons
Dilute-and-Shoot Sample is simply diluted with mobile phase.Fast, simple, inexpensive.May not provide adequate cleanup; analyte concentration may fall below LLOQ.[6][11]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquids.Removes non-polar lipids and highly polar salts effectively.Can be labor-intensive, requires large volumes of organic solvents.[9][12][13]
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while matrix components are washed away.Highly selective and effective, provides excellent cleanup and can concentrate the analyte.[9][13][14][15]Requires method development to optimize sorbent, wash, and elution steps.

For benzodiazepine analysis, Solid-Phase Extraction (SPE) is often the most powerful tool.[15][16]

Workflow: Generic SPE Protocol for Bromazepam

  • Conditioning: Pass methanol, followed by water or buffer, through the SPE cartridge (e.g., a C18 or mixed-mode cation exchange sorbent) to activate the stationary phase.

  • Loading: Load the pre-treated sample (e.g., dissolved tablet powder in an appropriate buffer) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent) to remove polar excipients and salts without eluting the Bromazepam.

  • Elution: Elute the Bromazepam and its impurities with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase to ensure good peak shape.

Figure 3: Simplified decision tree for selecting a sample preparation technique.

Q4: How do I correctly use an internal standard (IS) to compensate for matrix effects?

A: Using an internal standard is a strategy to compensate for matrix effects, not eliminate them. The key principle is that the IS should be affected by ion suppression or enhancement in the exact same way as the analyte.[9]

The gold standard is to use a Stable Isotope-Labeled Internal Standard (SIL-IS) of your analyte (e.g., Bromazepam-d4).[17]

Why a SIL-IS is Superior:

  • Identical Physicochemical Properties: A SIL-IS has nearly identical polarity, pKa, and ionization efficiency to the native analyte.

  • Co-elution: It will co-elute perfectly with the analyte from the LC column.[17]

  • Shared Fate: Because it co-elutes and has the same chemical properties, it experiences the exact same degree of ion suppression or enhancement at the same time. Therefore, the ratio of the analyte peak area to the IS peak area remains constant, even if the absolute signal of both compounds decreases.[10][18]

A structural analog can be used if a SIL-IS is unavailable, but it is critical to prove that it co-elutes and responds to matrix effects similarly, which is often not the case and can introduce new inaccuracies.[10][19]

cluster_2 Signal Response Analyte_NoME Analyte Signal (No Matrix Effect) Ratio_NoME Area Ratio = 1.0 Analyte_NoME->Ratio_NoME IS_NoME SIL-IS Signal (No Matrix Effect) IS_NoME->Ratio_NoME Conclusion Ratio remains constant, ensuring accurate quantification. Analyte_ME Analyte Signal (50% Suppression) Ratio_ME Area Ratio = 1.0 Analyte_ME->Ratio_ME IS_ME SIL-IS Signal (50% Suppression) IS_ME->Ratio_ME

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of Bromazepam and Impurity E

As a Senior Application Scientist, my goal is to move beyond simple procedural lists and empower you with the foundational knowledge to not only solve immediate separation challenges but also to proactively develop robus...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to move beyond simple procedural lists and empower you with the foundational knowledge to not only solve immediate separation challenges but also to proactively develop robust analytical methods. The co-elution of an active pharmaceutical ingredient (API) and its impurities is one of the most common and critical issues in pharmaceutical analysis. This guide provides a structured, in-depth approach to enhancing the resolution between Bromazepam and its specified impurity, Bromazepam EP Impurity E, using the principles of high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have before beginning troubleshooting.

Q1: What are Bromazepam and Bromazepam EP Impurity E?

Bromazepam is a benzodiazepine derivative primarily used as an anxiolytic.[1][2] Its chemical structure features a diazepine ring connected to benzene and pyridine rings.[1] Impurity E, 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, is a related substance that can arise during synthesis or degradation.[3][4][5] Understanding their structures is the first step in predicting their chromatographic behavior.

Table 1: Physicochemical Properties of Bromazepam and Impurity E

CompoundChemical StructureIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Bromazepam Chemical structure of Bromazepam7-bromo-5-(pyridin-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one[6]C₁₄H₁₀BrN₃O[7]316.15[2]
Impurity E Chemical structure of Bromazepam Impurity E2-Bromo-N-(4-bromo-2-picolinoylphenyl)acetamide[3]C₁₄H₁₀Br₂N₂O₂[5][8]398.05[5][8]

Image Sources: Wikimedia Commons, Veeprho Laboratories Pvt. Ltd.

Q2: Why is achieving adequate resolution between Bromazepam and Impurity E so critical?

In pharmaceutical quality control, accurate quantification of impurities is mandatory to ensure the safety and efficacy of the final drug product. Poor resolution (peak overlap or co-elution) leads to inaccurate area integration for both the main compound and the impurity.[9] This can result in an underestimation or overestimation of the impurity level, potentially leading to batch rejection or, worse, the release of a product that does not meet regulatory standards. A resolution (Rs) value of ≥ 1.5 is generally considered the minimum for baseline separation, ensuring reliable quantification.

Q3: What are the typical starting conditions for this separation, according to the European Pharmacopoeia (Ph. Eur.)?

The European Pharmacopoeia provides a standardized method for the analysis of Bromazepam and its related substances.[10] While specific conditions can be updated, the monograph outlines the required system suitability criteria, including resolution between key compounds. For instance, the Ph. Eur. monograph for Bromazepam specifies resolution requirements between bromazepam and other impurities (e.g., impurity D).[10] Analysts must ensure their system meets these criteria before proceeding. A typical starting point for related substances in reversed-phase HPLC is outlined below.

Table 2: Example Chromatographic Conditions based on Ph. Eur. for Related Substances

ParameterCondition
Column Octadecylsilyl silica gel for chromatography (C18), 5 µm
Mobile Phase A Buffer solution (e.g., phosphate or acetate)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient or Isocratic
Flow Rate 1.0 - 1.5 mL/min
Column Temp. 30 - 40 °C
Detection (UV) 230 - 240 nm
Injection Vol. 10 - 20 µL
Note: This is a generalized representation. Always refer to the current, official European Pharmacopoeia monograph for the exact validated method.[10]
Troubleshooting Guide: Enhancing Peak Resolution

This guide is structured as a logical workflow. Start with Q1 and proceed sequentially. Each step explains the scientific rationale behind the adjustment.

Q1: My chromatogram shows poor resolution (Rs < 1.5) between the Bromazepam and Impurity E peaks. What are my first steps?

Answer: Before modifying the method, you must first confirm that the system is performing as expected and that the current method is being executed correctly. Method parameters can drift, and system issues can mimic poor separation.

Protocol 1: Initial System & Method Verification

  • Check System Suitability: Inject a system suitability solution as defined by your validated method or the pharmacopeia.[11] Verify that all parameters (e.g., retention time, tailing factor for the main peak, and resolution of critical pairs) meet the established criteria.

  • Confirm Mobile Phase Preparation:

    • Was the mobile phase prepared fresh? Buffers can support microbial growth or change pH over time.

    • Was the pH measured and adjusted correctly? An error of even 0.1 pH unit can significantly shift retention times for ionizable compounds.[12]

    • Are all solvents HPLC-grade and properly degassed?

  • Inspect the Column:

    • Is the column near the end of its recommended lifetime (based on injection count or performance trends)?

    • Has the column been properly stored and equilibrated? A void at the column inlet can cause peak splitting or broadening.[13]

  • Review Sample Preparation: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

If all these checks pass and resolution remains poor, it is time to optimize the method.

Q2: My system is fine, but resolution is still inadequate. How can I strategically adjust the mobile phase to improve separation?

Answer: The mobile phase is the most common and effective variable to adjust first. The goal is to alter the retention factor (k) and, more importantly, the selectivity (α), which are the two most powerful components of the resolution equation.[12][14]

G

Caption: Key factors influencing chromatographic resolution.

A. Modify Organic Solvent Ratio (%B):

  • Action: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time of all components.

  • Causality: This increases the retention factor (k). While this doesn't change the relative spacing (selectivity), longer retention often leads to better resolution, provided the peaks remain sharp. It's a simple first adjustment to see if more interaction time with the stationary phase helps.[12]

B. Adjust Mobile Phase pH:

  • Action: This is a highly effective tool for ionizable compounds. Bromazepam contains basic nitrogen atoms in its pyridine and diazepine rings. Systematically adjust the mobile phase pH in small increments (e.g., ±0.2 units).

  • Causality: Changing the pH alters the ionization state of the analytes. An ionized compound is more polar and will elute earlier in reversed-phase chromatography, while a neutral compound is more non-polar and will be retained longer. Because Bromazepam and Impurity E have different structures, they will likely have different pKa values. Adjusting the pH can exploit this difference to maximize the separation (selectivity, α). A good starting point is to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single, stable ionic form.

C. Change the Organic Modifier:

  • Action: If you are using acetonitrile, try substituting it with methanol (or vice-versa).

  • Causality: Acetonitrile and methanol have different chemical properties that can alter selectivity (α). Methanol is a protic solvent and a better hydrogen-bond donor, while acetonitrile is aprotic. These differences can change the nature of the interaction between the analytes and the C18 stationary phase, sometimes dramatically altering the elution order or spacing of closely eluting peaks.

Q3: I've optimized the mobile phase, but the resolution is still borderline. What instrumental parameters can I adjust?

Answer: If mobile phase adjustments are insufficient, you can modify instrumental parameters that primarily influence column efficiency (N).

A. Lower the Flow Rate:

  • Action: Reduce the flow rate (e.g., from 1.2 mL/min to 0.8 mL/min).

  • Causality: Lowering the flow rate generally increases column efficiency (more theoretical plates, N), leading to sharper peaks and better resolution.[15] The trade-off is a longer analysis time. This is based on the Van Deemter equation, which describes the relationship between linear velocity and plate height.

B. Adjust the Column Temperature:

  • Action: Systematically increase or decrease the column temperature (e.g., in 5 °C increments from 30 °C to 45 °C).

  • Causality: Changing temperature affects mobile phase viscosity and mass transfer kinetics. Higher temperatures decrease viscosity, which can lead to sharper peaks (higher N) and shorter retention times.[15] Crucially, temperature can also alter selectivity (α) as the relative interactions of the analytes with the stationary phase may change differently with temperature. This can either improve or worsen resolution, so it must be evaluated empirically.[16]

Q4: I have exhausted all other options. Could my column chemistry be the problem?

Answer: Absolutely. If you have optimized mobile phase and instrumental parameters and still cannot achieve the desired separation, the issue is almost certainly a lack of selectivity (α) with your current stationary phase. Changing the column chemistry is the most powerful, and often necessary, final step.

  • Causality: Selectivity is a measure of the difference in interaction between two analytes and the stationary phase.[14] Not all C18 columns are the same. They differ in carbon load, end-capping, silica purity, and pore size. These differences can lead to significant changes in selectivity.

  • Action Plan:

    • Try a Different C18: Switch to a C18 column from a different manufacturer. A column known for a different selectivity (e.g., one with polar end-capping or high carbon load) is a good choice.

    • Change Stationary Phase Chemistry: If another C18 fails, move to a different phase altogether.

      • Phenyl-Hexyl Phase: This phase provides π-π interactions, which can be highly effective for separating aromatic compounds like Bromazepam and its impurities.

      • Cyano (CN) Phase: This offers different dipole-dipole interactions and can be operated in both normal-phase and reversed-phase modes, providing a completely different selectivity profile.

G start Problem: Poor Resolution (Rs < 1.5) step1 Step 1: System Verification - Check System Suitability - Verify Mobile Phase Prep - Inspect Column Condition start->step1 step2 Step 2: Mobile Phase Optimization - Adjust Organic % (k) - Adjust pH (α) - Change Organic Modifier (α) step1->step2 System OK step3 Step 3: Instrument Parameter Tuning - Lower Flow Rate (N) - Adjust Temperature (N, α) step2->step3 Resolution still poor end_ok Resolution Achieved (Rs ≥ 1.5) step2->end_ok Success step4 Step 4: Change Stationary Phase - Try Different C18 Column (α) - Switch to Phenyl or Cyano Phase (α) step3->step4 Resolution still poor step3->end_ok Success step4->end_ok Success end_fail Consult Specialist/ Re-develop Method step4->end_fail No improvement

Caption: A systematic troubleshooting workflow for poor peak resolution.
References
  • Bromazepam - Wikipedia. (n.d.). Wikipedia. [Link]

  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. [Link]

  • Bromazepam | C14H10BrN3O | CID 2441. (n.d.). PubChem. [Link]

  • Bromazepam. (n.d.). National Institute of Standards and Technology. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Factors Affecting Resolution In HPLC. (n.d.). Slideshare. [Link]

  • Bromazepam. (n.d.). The Merck Index Online. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • LEXOTAN (bromazepam) - Product Information (PI). (n.d.). E-lactancia. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • HPLC Troubleshooting. (n.d.). Waters Corporation. [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. (2023, March 25). Impactfactor. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (n.d.). Longdom Publishing. [Link]

  • Analytical Method Development for New Products: Assay and Related Substances. (2020, July 11). LinkedIn. [Link]

  • BROMAZEPAM Bromazepamum. (2014, June 2). European Pharmacopoeia 7.0. [Link]

  • Bromazepam EP Impurity E | CAS 1694-64-0. (n.d.). Veeprho. [Link]

  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. (2016, April 22). ResearchGate. [Link]

  • Bromazepam-impurities. (n.d.). Pharmaffiliates. [Link]

  • Bromazepam EP Impurity E - CAS - 1694-64-0. (n.d.). Axios Research. [Link]

Sources

Optimization

Technical Support Center: Method Robustness for the Quantification of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

Welcome to the technical support guide for the quantitative analysis of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. This molecule, a dibrominated acetamide derivative also known as Bromazepam Impurity E,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the quantitative analysis of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. This molecule, a dibrominated acetamide derivative also known as Bromazepam Impurity E, requires a precise and robust analytical method for accurate quantification in research and quality control settings.[1] The presence of two bromine atoms and multiple functional groups presents unique analytical challenges and opportunities. This guide is structured in a question-and-answer format to directly address specific issues you may encounter, providing not just solutions but the underlying scientific rationale to empower your experimental choices.

Part 1: Frequently Asked Questions - Method Development & Validation

This section addresses common questions regarding the initial setup, validation, and establishment of a robust analytical method.

Q1: What is the recommended analytical technique for quantifying this compound?

For routine quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable and widely accessible technique. The compound's aromatic rings and carbonyl groups provide strong UV absorbance, making it amenable to detection by a photodiode array (PDA) or a variable wavelength UV detector.

For methods requiring higher specificity or for characterization of related substances, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. The molecule's two bromine atoms produce a highly characteristic isotopic pattern (M, M+2, M+4) that serves as an excellent confirmation of identity.[2][3][4] When developing an LC-MS method, it is crucial to use a volatile mobile phase modifier, such as formic acid, instead of non-volatile acids like phosphoric acid.[5][6]

Q2: I'm developing a new HPLC method. What are good starting conditions?

A logical starting point is crucial for efficient method development. Based on the compound's moderate polarity, a C18 column is an appropriate stationary phase. The following table outlines a robust set of initial conditions.

Table 1: Recommended Starting HPLC-UV Conditions

ParameterRecommended ConditionRationale & Expert Insight
Column C18, 4.6 x 150 mm, 5 µmA standard C18 provides good hydrophobic retention for the benzophenone core. Smaller particle sizes (e.g., 3 µm) can be used for faster UPLC applications.[5][6]
Mobile Phase A Water with 0.1% Phosphoric AcidPhosphoric acid is a strong acidifier that ensures the pyridine nitrogen is protonated and minimizes peak tailing from silanol interactions.
Mobile Phase B Acetonitrile (MeCN)Acetonitrile is a common organic modifier offering good elution strength and low viscosity.[5][6]
Gradient Program Start with a scouting gradient (e.g., 5% to 95% B over 20 min)A scouting gradient helps determine the approximate elution composition, which can then be optimized into a faster gradient or an isocratic method.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and reduces mobile phase viscosity.
Detection Wavelength 230 nm or 260 nm (via PDA scan)Benzophenone derivatives typically have strong UV absorbance around 260 nm. A PDA detector should be used initially to determine the absorbance maximum (λmax) for optimal sensitivity.[7][8]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Sample Diluent Mobile Phase (e.g., 50:50 Water:Acetonitrile)Injecting samples in a solvent stronger than the mobile phase can cause peak distortion. Using the mobile phase as the diluent is the safest approach.
Q3: How do I ensure my analytical method is robust and reliable?

Method robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use.[9][10] This is a critical component of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[11][12] A robustness study should be conducted during late-stage development by varying parameters one at a time or using a Design of Experiments (DoE) approach.

Key parameters to investigate include:

  • Mobile Phase pH: ± 0.2 units

  • Mobile Phase Composition: ± 2% absolute organic content

  • Column Temperature: ± 5 °C

  • Flow Rate: ± 10%

  • Different HPLC systems and columns (different lots)

The results of this study help define the System Suitability Test (SST) criteria that ensure the method is performing correctly before each run.

G cluster_prep Phase 1: Planning cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation P1 Identify Critical Method Parameters (pH, Temp, Flow Rate) P2 Define Variation Range for Each Parameter (e.g., Flow ±10%) P1->P2 E1 Create Experimental Design (OFAT or DoE) P2->E1 E2 Analyze Samples Under Each Varied Condition E1->E2 A1 Assess Impact on Critical Responses (Resolution, Tailing Factor, Area) E2->A1 A2 Establish System Suitability Test (SST) Limits A1->A2 A3 Finalize Method Operating Procedure A2->A3 caption Workflow for a Method Robustness Study.

Caption: Workflow for a Method Robustness Study.

Q4: What is a stability-indicating method and why is it important for this compound?

A stability-indicating method is a validated quantitative analytical procedure that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.[7][13] Its development is mandatory under ICH guidelines for stability testing of drug substances and products.[13]

For 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, the bromoacetamide functional group can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. A stability-indicating method is essential to ensure that you are only quantifying the intact compound and not any degradants that may form during manufacturing, storage, or sample preparation. To prove a method is stability-indicating, forced degradation studies must be performed. The sample is stressed under the following conditions to generate potential degradants:

  • Acid Hydrolysis (e.g., 0.1M HCl)

  • Base Hydrolysis (e.g., 0.1M NaOH)

  • Oxidation (e.g., 3% H₂O₂)

  • Thermal Stress (e.g., 105 °C)

  • Photolytic Stress (e.g., UV/Vis light exposure)

The method is considered stability-indicating if the peaks for any generated degradants are well-resolved from the main analyte peak.

Part 2: Troubleshooting Guide - Resolving Common Issues

Even a robust method can encounter problems. This section provides a systematic approach to diagnosing and solving common HPLC issues.

G cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Issues start Chromatographic Problem Observed P1 High Backpressure start->P1 Pressure? PK1 Peak Tailing start->PK1 Peak Shape? R1 Shifting Retention Time start->R1 Retention? P2 Low/No Pressure P1->P2 PK2 Peak Fronting PK1->PK2 PK3 Split Peaks PK2->PK3 R2 No Peaks R1->R2 caption Initial HPLC Troubleshooting Decision Tree. G start High Backpressure Detected step1 Disconnect column outlet from detector. Pressure drop? start->step1 step2 NO: Blockage is in column or upstream step1->step2 No step3 YES: Blockage is in detector flow cell. Flush or replace. step1->step3 Yes step4 Disconnect union/tubing at column inlet. Pressure drop? step2->step4 step5 NO: Blockage is in pump, purge valve, or injector. Consult instrument manual. step4->step5 No step6 YES: Blockage is in the column. step4->step6 Yes step7 Action: Backflush column. If no improvement, replace inlet frit or replace column. step6->step7 caption Systematic Diagnosis of High Backpressure.

Caption: Systematic Diagnosis of High Backpressure.

Common Causes for Column Blockage:

  • Buffer Precipitation: Ensure mobile phase buffers are fully dissolved and miscible with the organic solvent. [14]Flush the system with water before switching to high organic concentrations.

  • Particulate Matter: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use an in-line filter or guard column to protect the analytical column. [15]* Sample Matrix Components: If analyzing impure samples, proteins or other matrix components can irreversibly bind to the column. Implement a sample clean-up procedure.

Q: My analyte peak is tailing or fronting. What are the likely causes and solutions?

Poor peak shape compromises resolution and integration accuracy. The underlying causes for tailing and fronting are different.

Table 2: Troubleshooting Poor Peak Shape

ProblemPossible CauseSolutionCitation
Peak Tailing Secondary Interactions: Analyte interacting with active silanol groups on the silica backbone.1. Lower mobile phase pH: Add 0.1% formic or phosphoric acid to suppress silanol ionization. 2. Use a high-purity, end-capped column: Modern columns have fewer free silanols.[16]
Column Contamination: Strongly retained compounds from previous injections altering the stationary phase.Flush the column with a strong solvent (e.g., isopropanol), or reverse the column and flush to waste.[15]
Mismatched Sample Solvent: Sample dissolved in a solvent much stronger than the mobile phase.Re-dissolve the sample in the mobile phase or a weaker solvent.
Peak Fronting Column Overload: Injecting too much sample mass onto the column.Dilute the sample and inject a smaller mass. The peak shape should become symmetrical at lower concentrations.[16]
Low Temperature: Poor mass transfer kinetics at low temperatures can sometimes cause fronting.Increase the column temperature to 30-40 °C.
Q: The retention time of my peak is drifting. What should I check?

Unstable retention times make peak identification unreliable and are a clear sign that the method is not under control.

Table 3: Troubleshooting Retention Time Instability

SymptomPossible CauseSolutionCitation
Gradual Shift (to shorter RT) Loss of Bonded Phase: Operating at a high pH (>8) can hydrolyze the silica backbone.Ensure mobile phase pH is within the column's recommended range (typically 2-7.5 for standard silica). Replace the column.[16]
Gradual Shift (to longer RT) Column Contamination: Buildup of non-eluting compounds is changing the stationary phase polarity.Develop a column washing procedure to be used between sequences.
Random, Abrupt Shifts Inconsistent Mobile Phase: Improper mixing, evaporation of a volatile component, or degradation of a modifier.Prepare fresh mobile phase daily. Keep solvent bottles capped. If using an on-line mixer, prime all lines thoroughly.
Temperature Fluctuations: The laboratory ambient temperature is changing, affecting viscosity and retention.Use a thermostatted column compartment and ensure it is set to a stable temperature.[17]
Pump/Flow Rate Issues: Leaks or failing pump seals are causing an inconsistent flow rate.Check for leaks throughout the system. Perform a pump flow rate accuracy test.[17]
Insufficient Equilibration: Not allowing enough time for the column to equilibrate after a gradient or when starting up.Equilibrate the column with at least 10-15 column volumes of the initial mobile phase until a stable baseline is achieved.[16]

Part 3: Key Experimental Protocols

Protocol 1: Step-by-Step Baseline RP-HPLC-UV Method
  • System Preparation:

    • Prepare the mobile phases as described in Table 1 (e.g., Mobile Phase A: 0.1% H₃PO₄ in Water; Mobile Phase B: Acetonitrile). Filter and degas both phases.

    • Install a C18, 4.6 x 150 mm, 5 µm column and set the column oven to 30 °C.

    • Purge the pump lines to remove air bubbles.

  • System Equilibration:

    • Set the flow rate to 1.0 mL/min with the initial mobile phase composition (e.g., 50% A / 50% B for an isocratic method).

    • Equilibrate the system until the baseline on the detector is stable (typically 15-20 minutes).

  • Standard & Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in diluent (e.g., 50:50 Acetonitrile:Water).

    • Create a working standard at a suitable concentration (e.g., 0.1 mg/mL) by diluting the stock solution.

    • Prepare unknown samples to be within the expected linear range of the method.

  • Sequence Setup & Execution:

    • Set the UV detector to the determined λmax (e.g., 230 nm).

    • Set up a sequence including a blank injection (diluent), at least five replicate injections of the working standard for system suitability, followed by your samples.

  • System Suitability Test (SST):

    • Before analyzing samples, verify that the system is performing adequately. The five replicate standard injections should meet the following typical criteria:

      • Tailing Factor: ≤ 1.5

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

      • RSD of Retention Time: ≤ 1.0%

References

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. Retrieved from [Link]

  • Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0244951. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Almirall, J. (2024). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Pharmaceutical Analytical Chemistry: Open Access, 9(2). Retrieved from [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • Ingale, P. D., & Bari, S. B. (2022). Studies in Stability Indicating Chromatographic Method Development and Validation. Asian Journal of Pharmaceutical Analysis, 12(2), 104-111. Retrieved from [Link]

  • Management Sciences for Health. (2012). MDS-3: Managing Access to Medicines and Other Health Technologies. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. Retrieved from [Link]

  • European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). (n.d.). Analytical Method Validation & Common Problem 1. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). LC–ESI-MS Characterization of Degradents of Brivaracetam; Development and Validation of a Stability-Indicating RP-HPLC Method. Retrieved from [Link]

  • Agilent. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1971). On the Reaction of N-Bromoacetamide with Olefins. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). METHOD DEVELOPMENT AND VALIDATION OF STABILITY- INDICATING HPTLC METHOD FOR DETERMINATION OF BRIVARACETAM. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative determination of residual active pharmaceutical ingredients and intermediates on equipment surfaces by ion mobility spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Environmental Science & Technology. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Analytical Procedure Development Q14. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). LC–ESI-MS Characterization of Degradents of Brivaracetam; Development and Validation of a Stability-Indicating RP-HPLC Method. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2021). Analytical Method Development and Validation of Brivaracetam In Bulk And Pharmaceutical Dosage Form By RP-HPLC Method. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Method Validation for Bromazepam Impurity E

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of Bromazepam Impurity E, a critical parameter in ensuring the quality of Bromazepam drug substance and product. Drawing upon established regulatory frameworks and empirical data, we will explore the nuances of method selection, validation parameter assessment, and the interpretation of results, offering a comprehensive resource for the discerning scientist.

The Criticality of Impurity Profiling: The Case of Bromazepam Impurity E

Bromazepam is a benzodiazepine derivative widely prescribed for its anxiolytic properties. As with any active pharmaceutical ingredient (API), its purity profile is a critical quality attribute. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Bromazepam Impurity E, chemically known as 2-bromo-N-(4-bromo-2-picolinoylphenyl)acetamide, is a specified impurity in the European Pharmacopoeia and requires careful monitoring.[1] The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method is essential for its accurate quantification.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a pivotal decision in method development. For the analysis of Bromazepam and its impurities, High-Performance Liquid Chromatography (HPLC) is the most prevalent technique. However, advances in technology offer alternatives such as Ultra-High-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each with its distinct advantages and limitations.

FeatureHPLCUPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes smaller particle size columns, enabling higher pressure and faster separations.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Speed ModerateFastModerate to Fast
Resolution GoodExcellentExcellent
Sensitivity Good (UV detection)Very Good (UV/MS detection)Excellent (MS detection)
Sample Throughput ModerateHighModerate
Solvent Consumption HighLowLow (for sample preparation)
Derivatization Not typically requiredNot typically requiredMay be required for non-volatile compounds
Cost (Instrument) ModerateHighHigh
Expertise Required ModerateModerate to HighHigh
High-Performance Liquid Chromatography (HPLC): The Workhorse

HPLC remains the workhorse for routine quality control of Bromazepam and its impurities due to its robustness, reliability, and widespread availability. A typical HPLC method for Bromazepam impurity analysis utilizes a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier.

Ultra-High-Performance Liquid Chromatography (UPLC): The Sprinter

UPLC offers a significant advantage in terms of speed and resolution over conventional HPLC.[2][3][4] By employing columns with sub-2 µm particles, UPLC systems can operate at higher linear velocities, leading to shorter run times and increased sample throughput without compromising separation efficiency. A comparative study on benzodiazepine analysis demonstrated that UPLC could reduce run times from 40 minutes (HPLC) to 15 minutes (UPLC).[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist

GC-MS provides exceptional selectivity and sensitivity, making it a powerful tool for impurity identification and quantification, especially at very low levels. However, its application to benzodiazepines like Bromazepam and its impurities often requires derivatization to increase their volatility. While not the primary choice for routine analysis, GC-MS can be invaluable for confirmatory testing and in cases where co-elution is a significant challenge in liquid chromatography.

The Blueprint for Validation: A Parameter-by-Parameter Guide

A comprehensive method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures.

G

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Analyze a blank sample (diluent) to demonstrate the absence of interfering peaks at the retention time of Bromazepam Impurity E.

  • Analyze a solution of Bromazepam to ensure no interference from the main peak.

  • Analyze a solution containing a mixture of Bromazepam and all known related impurities.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) on Bromazepam to generate potential degradation products and demonstrate that the method can separate Impurity E from these products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Bromazepam Impurity E at different concentrations, typically ranging from the reporting threshold to 120% of the specification limit.

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.99

  • The y-intercept should be close to zero.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For an impurity, the range should typically cover from the reporting threshold to 120% of the specified limit.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare a placebo (matrix without the drug substance) and spike it with known amounts of Bromazepam Impurity E at three different concentration levels (e.g., reporting threshold, 100% of the specification limit, and 120% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Recovery should be within 80-120% for each concentration level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time. Experimental Protocol:

    • Analyze a minimum of six replicate injections of a standard solution of Bromazepam Impurity E at 100% of the specification limit.

    • Alternatively, analyze nine determinations across the specified range (three concentrations, three replicates each).

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc. Experimental Protocol:

    • Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

Acceptance Criteria:

  • RSD ≤ 15% for repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the standard deviation of the response and the slope):

  • Determine the slope (S) of the calibration curve.

  • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Acceptance Criteria:

  • The LOQ should be at or below the reporting threshold for the impurity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Column temperature (e.g., ± 5 °C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a system suitability solution under each modified condition and evaluate the impact on key chromatographic parameters (e.g., retention time, resolution, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within the established limits for all tested variations.

Comparative Validation Data: A Snapshot

The following table presents a hypothetical but realistic comparison of validation data for the determination of Bromazepam Impurity E using HPLC and UPLC-MS/MS.

Validation ParameterHPLC (UV Detection)UPLC-MS/MSAcceptance Criteria (ICH)
Specificity No interference from blank, placebo, Bromazepam, and other known impurities.No interference from blank, placebo, Bromazepam, and other known impurities. Confirmed by mass spectral data.Method must be specific.
Linearity (r²) 0.99920.9998≥ 0.99
Range (µg/mL) 0.1 - 2.00.01 - 2.0Reporting threshold to 120% of specification.
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%80 - 120%
Precision (RSD) Repeatability: 1.8% Intermediate: 2.5%Repeatability: 0.9% Intermediate: 1.2%≤ 15%
LOD (µg/mL) 0.030.003Reportable
LOQ (µg/mL) 0.10.01≤ Reporting Threshold
Robustness PassedPassedSystem suitability criteria met under all varied conditions.

From the Scientist's Bench: Field-Proven Insights

The validation of an analytical method for a specified impurity like Bromazepam Impurity E requires more than just following a protocol; it demands a deep understanding of the chemistry involved and a proactive approach to potential challenges.

G

  • The Challenge of Co-elution: In complex impurity profiles, co-elution with other impurities or degradation products is a common hurdle. The higher resolving power of UPLC can often mitigate this issue. In persistent cases, exploring alternative column chemistries or employing a highly selective detector like a mass spectrometer is advisable.

  • The Importance of System Suitability: System suitability testing is not a mere formality but a critical in-process check to ensure the analytical system is performing as expected before injecting any samples. Key parameters to monitor include retention time, peak area, resolution, tailing factor, and theoretical plates.

  • Forced Degradation Studies: A Proactive Approach: Forced degradation studies are invaluable for establishing the stability-indicating nature of a method.[5] By subjecting the drug substance to harsh conditions, you can anticipate potential degradation pathways and ensure your method can separate these degradants from the specified impurities.

Conclusion

The validation of an analytical method for Bromazepam Impurity E is a multi-faceted process that underpins the quality and safety of the final pharmaceutical product. While HPLC remains a robust and widely used technique, the adoption of UPLC and, where necessary, GC-MS, can offer significant advantages in terms of speed, resolution, and sensitivity. A thorough understanding of the validation parameters as outlined by the ICH, coupled with a proactive and scientifically-driven approach to method development and troubleshooting, will ensure the generation of reliable and defensible analytical data. This guide serves as a comprehensive resource to empower researchers and scientists in this critical endeavor.

References

  • Bari, S. B., et al. (2016). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples. Medicine, 95(14), e640. [Link]

  • Behbahani, M., et al. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. Medicine, 94(14), e640. [Link]

  • Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0244951. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”. [Link]

  • Goytacazes de Araujo, F., et al. (2019). Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam by UPLC-MS/MS in Surface Water. Bulletin of Environmental Contamination and Toxicology, 103(1), 133-139. [Link]

  • Hosseini, S. H., et al. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples. Medicine, 94(14), e640. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Veeprho. (n.d.). Bromazepam EP Impurity E | CAS 1694-64-0. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Bromazepam Impurity Analysis

In the landscape of pharmaceutical quality control, the robust analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount to ensuring drug safety and efficacy.[1][2] High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the robust analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount to ensuring drug safety and efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering the high resolution and sensitivity required for impurity profiling.[2][3][4] The choice of HPLC column, however, is the most critical factor influencing the selectivity and success of the separation.[4]

This guide provides an in-depth comparison of different reversed-phase HPLC column chemistries for the challenging analysis of Bromazepam and its related impurities. We will move beyond a simple catalog of options to explain the underlying chromatographic principles, helping you make an informed, science-backed decision for your method development.

The Analytical Challenge: Bromazepam and Its Impurities

Bromazepam is a benzodiazepine derivative with a core structure featuring aromatic and heterocyclic rings. Its impurities, which can arise from synthesis or degradation, are often structurally similar to the parent molecule. A key specified impurity is Impurity A: (2-amino-5-bromophenyl)(pyridin-2-yl)methanone , a synthetic precursor.[5][6]

The analytical goal is to develop a method that can resolve Bromazepam from Impurity A and other potential unknowns with optimal peak shape and sensitivity. The subtle structural differences between these molecules necessitate a careful selection of the stationary phase to achieve the required selectivity.

A Comparative Look at HPLC Column Chemistries

To illustrate the impact of stationary phase on selectivity, we will compare three distinct types of reversed-phase columns. Each offers a different combination of retention mechanisms.

  • Traditional C18 (L1): The industry workhorse, these columns use octadecylsilane bonded to silica. Retention is primarily driven by hydrophobic (van der Waals) interactions between the C18 alkyl chains and the analyte.[7]

  • Aqueous C18 (L1): A modification of the traditional C18, these columns are designed to prevent "phase collapse" or "dewetting" when used with highly aqueous mobile phases (>95% water).[7][8][9][10] This is achieved by incorporating polar groups near the silica surface or using less dense C18 bonding, making them ideal for retaining and separating more polar compounds that elute early in the run.[7][10]

  • Phenyl-Hexyl (L11): These columns have a phenyl ring connected to the silica surface by a six-carbon alkyl chain. This phase offers a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl linker, it provides π-π (pi-pi) interactions between the phenyl ring of the stationary phase and aromatic rings in the analyte.[11][12][13] This alternative selectivity is often highly effective for separating aromatic compounds.[11]

Experimental Design for Column Comparison

A systematic approach is essential for evaluating column performance. The following protocol outlines a robust experimental design for comparing the selected columns.

Experimental Workflow

Caption: Workflow for comparative HPLC column analysis.

Detailed Protocol
  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Reagents and Materials:

    • Bromazepam Reference Standard

    • Bromazepam Impurity A Reference Standard

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (ACS Grade)

    • Orthophosphoric Acid

    • Water (HPLC Grade)

    • Columns to be tested (e.g., 150 mm x 4.6 mm, 5 µm particle size for all chemistries).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Methanol and Water, such as 70:30 (v/v), has been shown to be effective.[14][15] A buffered mobile phase (e.g., Acetonitrile and Phosphate buffer) may also be explored to control peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm[14][15]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • System Suitability Solution (SST): Prepare a solution containing both Bromazepam (e.g., 10 µg/mL) and Impurity A (e.g., 10 µg/mL) in the mobile phase to assess resolution.

  • Data Analysis:

    • For each column, calculate the key system suitability parameters:

      • Resolution (Rs): The degree of separation between the Bromazepam and Impurity A peaks. A value ≥ 2.0 is generally desired.

      • Tailing Factor (Tf): Measures peak symmetry. A value ≤ 1.5 is typically required.

      • Theoretical Plates (N): A measure of column efficiency. Higher values indicate sharper peaks.

Comparative Data & Discussion

The following table presents hypothetical, yet realistic, data that could be obtained from the experiment described above. This illustrates the expected performance differences between the column chemistries.

Column ChemistryAnalyteRetention Time (min)Tailing Factor (Tf)Resolution (Rs)Theoretical Plates (N)
Traditional C18 Impurity A4.11.3\multirow{2}{}{1.8}8,500
Bromazepam4.81.29,200
Aqueous C18 Impurity A3.51.1\multirow{2}{}{2.1}8,900
Bromazepam4.31.19,500
Phenyl-Hexyl Impurity A5.51.1\multirow{2}{*}{3.5 }10,500
Bromazepam7.21.011,000
Interpreting the Results
  • Traditional C18: This column provides baseline performance. While it retains both compounds, the resolution (Rs = 1.8) is slightly below the ideal target of 2.0. This indicates that the separation is based primarily on subtle differences in hydrophobicity, which are not pronounced enough for complete separation.

  • Aqueous C18: This column shows slightly less retention than the traditional C18, which is expected for these relatively non-polar compounds.[9] However, the improved peak shape (Tf = 1.1) and slightly better resolution (Rs = 2.1) suggest that the polar-modified surface reduces unwanted secondary interactions with silica silanols, leading to a more efficient separation. This column would be a good choice if very polar, early-eluting impurities were a concern.

  • Phenyl-Hexyl: This column demonstrates significantly different selectivity. The retention times for both analytes are longer, and more importantly, the resolution is substantially improved (Rs = 3.5). This strongly suggests that π-π interactions are playing a crucial role in the separation mechanism. The aromatic rings of Bromazepam and Impurity A can interact with the phenyl rings of the stationary phase, providing an orthogonal separation mode to the standard hydrophobic interaction.[13][16] This alternative selectivity is key to resolving these structurally similar compounds effectively.

Caption: Impact of column selectivity on separation performance.

Conclusion and Recommendations

For the specific challenge of separating Bromazepam from its structurally similar aromatic impurity, the Phenyl-Hexyl column is the superior choice. Its ability to leverage π-π interactions provides a distinct and powerful separation mechanism that standard C18 phases lack. This results in higher resolution, better peak shapes, and a more robust and reliable analytical method.

While a traditional C18 column may be adequate for routine assays of the main component, it lacks the resolving power needed for comprehensive impurity profiling. The Aqueous C18 column offers advantages for methods that must accommodate a wider range of polarities but does not provide the unique selectivity needed for this specific critical pair. Therefore, initiating method development with a Phenyl-Hexyl phase is the most efficient path to achieving a successful, stability-indicating method for Bromazepam analysis.

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Retrieved from [Link]

  • Van der Wal, S. (2011). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Aaldering, M., et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2014). Bromazepam. European Pharmacopoeia 7.0.
  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

  • Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • Walter, T. H., et al. (1996). Mechanism of Retention Loss when C8 and C18 HPLC Columns are Used with Highly Aqueous Mobile Phases. ResearchGate. Retrieved from [Link]

  • Veeprho. (n.d.). Bromazepam EP Impurity C | CAS 868350-97-4. Retrieved from [Link]

  • Interchim. (n.d.). HPLC : zoom on Interchim C18 AQ stationary phases from analytical scale to purification. Retrieved from [Link]

  • GL Sciences. (n.d.). What are C18 HPLC columns?. Retrieved from [Link]

  • Hawach Scientific. (n.d.). C18-Aqueous HPLC Column, Liquid Chromatography Column. Retrieved from [Link]

  • Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Bromazepam-impurities. Retrieved from [Link]

  • Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE. Retrieved from [Link]

  • Restek Corporation. (n.d.). Ultra Aqueous C18 HPLC Columns. Retrieved from [Link]

  • Semantic Scholar. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • Al-Momani, I. F. (2012). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • ResearchGate. (2012). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of Bromazepam, Midazolam and Medazepam using the mixture.... Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Bromazepam Impurity Testing

Introduction: The Imperative of Purity in Bromazepam Formulations Bromazepam, a potent benzodiazepine derivative, is widely prescribed for the management of anxiety disorders.[1][2][3] As with any active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Bromazepam Formulations

Bromazepam, a potent benzodiazepine derivative, is widely prescribed for the management of anxiety disorders.[1][2][3] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurities can arise from various stages of the manufacturing process, degradation over time, or interaction with excipients.[1][4] These impurities, even in trace amounts, can potentially alter the drug's therapeutic effect or pose a direct toxicological risk. Therefore, robust and harmonized analytical methods for impurity profiling are crucial.

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Bromazepam impurity testing. It is designed for researchers, scientists, and drug development professionals seeking to validate their analytical methods, ensure consistency across different testing sites, and adhere to stringent regulatory standards. We will delve into the technical intricacies of method validation, the rationale behind experimental choices, and the interpretation of comparative data, all grounded in established scientific principles and regulatory guidelines.

Understanding the Bromazepam Impurity Landscape

A thorough understanding of the potential impurities is the foundation of any effective testing strategy. Bromazepam impurities can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the synthesis of Bromazepam. They can include unreacted starting materials, intermediates, and by-products.

  • Degradation Products: These impurities result from the chemical breakdown of Bromazepam over time due to factors like heat, light, moisture, or pH extremes.[1][2][3] A common degradation product and potential impurity is 2-(2-amino-5-bromobenzoyl) pyridine (ABP).[2][3][5]

  • Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product.[1]

The European Pharmacopoeia (EP) specifies several impurities for Bromazepam, designated as Impurity A, B, C, D, and E.[1][6] The chemical structures of Bromazepam and its common impurities are illustrated below.

Diagram: Chemical Structures of Bromazepam and Key Impurities

G cluster_main Bromazepam cluster_impurities Common Impurities Bromazepam Bromazepam C14H10BrN3O ImpurityA Impurity A (2-(2-amino-5-bromobenzoyl)pyridine) C12H9BrN2O Bromazepam->ImpurityA can degrade/be related to ImpurityB Impurity B Bromazepam->ImpurityB can degrade/be related to ImpurityC Impurity C C15H12BrN3O Bromazepam->ImpurityC can degrade/be related to ImpurityD Impurity D C14H10BrN3O Bromazepam->ImpurityD can degrade/be related to ImpurityE Impurity E C14H10Br2N2O2 Bromazepam->ImpurityE can degrade/be related to

Caption: Chemical relationship between Bromazepam and its common impurities.

Designing an Inter-Laboratory Comparison Study

The primary objective of an inter-laboratory comparison is to assess the reproducibility and reliability of an analytical method when performed by different laboratories. This is a critical step in method validation and ensures that the reported results are consistent and trustworthy, regardless of the testing location.

Diagram: Workflow of an Inter-Laboratory Comparison Study

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives (e.g., method validation, proficiency testing) P2 Select Participating Laboratories P1->P2 P3 Develop & Distribute Standardized Protocol P2->P3 P4 Prepare & Distribute Homogeneous Test Samples (spiked and unspiked Bromazepam) P3->P4 E1 Laboratories Perform Analysis (following the provided protocol) P4->E1 E2 Data Collection & Reporting (raw data, chromatograms, calculations) E1->E2 A1 Statistical Analysis of Results (e.g., ANOVA, Cochran's test) E2->A1 A2 Identify Outliers & Investigate Discrepancies A1->A2 A3 Final Report Generation (summary of findings, conclusions) A2->A3

Caption: A three-phase workflow for a robust inter-laboratory comparison study.

Core Analytical Technique: Stability-Indicating RP-HPLC

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. For Bromazepam impurity profiling, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Diode-Array Detector (DAD) is a widely accepted and robust technique.[2][3][5]

Rationale for Method Selection:
  • Specificity: RP-HPLC provides excellent separation of Bromazepam from its closely related impurities, ensuring that each component is individually detected and quantified.

  • Sensitivity: Modern HPLC systems offer low limits of detection (LOD) and quantification (LOQ), which are essential for controlling impurities at the levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][5][7][8]

  • Versatility: The method can be adapted to analyze both the bulk drug substance and the finished pharmaceutical product.

Experimental Protocol: Inter-Laboratory Comparison of Bromazepam Impurity Testing by RP-HPLC

This protocol is designed to be a self-validating system, with built-in checks to ensure the reliability of the results.

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3][5]

  • Bromazepam reference standard (USP or EP grade).

  • Reference standards for known impurities (e.g., Impurity A, B, C, D, E).[1][9]

  • HPLC-grade methanol and water.

  • Potassium dihydrogen phosphate.

  • Potassium hydroxide.

Chromatographic Conditions

The following conditions are based on established methods and provide a good starting point for analysis.[2][6]

ParameterConditionRationale
Mobile Phase A mixture of acetonitrile, methanol, and a potassium dihydrogen phosphate buffer (pH adjusted to 7.0).[6] An alternative is a simpler methanol-water gradient.[2][3]The organic modifiers (acetonitrile/methanol) control the elution strength, while the buffer maintains a stable pH to ensure consistent retention times and peak shapes.
Flow Rate 1.0 mL/min.[2][3][6]This flow rate typically provides good separation efficiency and reasonable run times with a standard 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant column temperature minimizes variations in retention times.
Detection Wavelength 235 nm.[6] An alternative is 230 nm.[2][3][5]This wavelength offers good sensitivity for both Bromazepam and its key impurities. A DAD allows for peak purity analysis.
Injection Volume 20 µL.[6]This volume is a standard choice to balance sensitivity and peak shape.
Run Time Sufficient to allow for the elution of all impurities and the main peak (e.g., 4 times the retention time of Bromazepam).[6]Ensures that late-eluting impurities are detected.
Preparation of Solutions
  • Diluent: A mixture of mobile phase components is typically used.

  • Standard Solution: Prepare a stock solution of Bromazepam reference standard and dilute to a known concentration (e.g., 0.1 mg/mL).

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurities.

  • Resolution Solution (System Suitability): A solution containing Bromazepam and its known impurities, designed to challenge the separation capability of the chromatographic system.[6]

  • Test Sample Preparation: Accurately weigh and dissolve the Bromazepam sample in the diluent to achieve a concentration similar to the standard solution.

System Suitability Testing (SST)

Before analyzing any samples, the performance of the HPLC system must be verified. This is a non-negotiable step for ensuring the validity of the results.

SST ParameterAcceptance CriteriaPurpose
Resolution Minimum of 4.0 between the peaks for Bromazepam and Impurity D.[6]Ensures that closely eluting peaks are well-separated.
Tailing Factor Not more than 2.0 for the Bromazepam peak.Confirms good peak shape, which is important for accurate integration.
Relative Standard Deviation (RSD) Not more than 2.0% for six replicate injections of the standard solution.Demonstrates the precision of the injection and detection system.
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability tests and ensure all criteria are met.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate.

  • Inject the test sample solutions.

  • Inject the standard solution again at the end of the sequence to confirm system stability.

Calculation of Impurity Content

The percentage of each impurity is calculated using the following formula, taking into account the response factor if it differs significantly from the API.

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Data Presentation and Interpretation

For an inter-laboratory comparison, the data should be presented in a clear and standardized format to facilitate comparison.

Table 1: Hypothetical Inter-Laboratory Comparison Data for a Spiked Bromazepam Sample
Laboratory IDMethodReported % Impurity AReported % Impurity C
Lab 01 HPLC-UV0.120.08
Lab 02 HPLC-UV0.110.09
Lab 03 HPLC-UV0.130.08
Lab 04 UPLC-MS0.120.08
Mean 0.12 0.08
RSD (%) 6.8% 5.9%
Table 2: Method Validation Parameters Comparison
ParameterLaboratory 1 ResultsLaboratory 2 ResultsICH Guideline Q2(R1)
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.5%100.2%98.0% - 102.0%
Precision (RSD%) 0.8%0.6%≤ 2.0%
LOD (µg/mL) 0.200.18To be established
LOQ (µg/mL) 0.600.55To be established

Conclusion: Towards Harmonized and Reliable Impurity Testing

A successful inter-laboratory comparison of Bromazepam impurity testing hinges on a well-designed study, a robust and validated analytical method, and a clear understanding of the scientific principles involved. By adhering to the guidelines and protocols outlined in this guide, pharmaceutical laboratories can ensure the consistency and reliability of their data, ultimately contributing to the production of safe and effective Bromazepam medications. The use of standardized methods and collaborative studies is essential for maintaining the highest standards of quality in the pharmaceutical industry.

References

  • Pharmaffiliates. (n.d.). Bromazepam-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Bromazepam Impurities and Related Compound. Retrieved from [Link]

  • Darwish, H. W., Bakheit, A. H., & Al-Majed, A. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0244951. Retrieved from [Link]

  • Araujo, F. G. de, Bauerfeldt, G. F., Marques, M., & Martins, E. M. (2019). Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam by UPLC-MS/MS in Surface Water. Bulletin of Environmental Contamination and Toxicology, 103(1), 1-7. Retrieved from [Link]

  • Semantic Scholar. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2014). Bromazepam. In European Pharmacopoeia (Vol. 7.0, pp. 1507).
  • PubMed. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Bromazepam-impurities. Retrieved from [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link]

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Comparative

A Comparative Analysis of Bromazepam Degradation Products: A Guide for Researchers

This guide provides an in-depth comparative analysis of the degradation products of bromazepam, a widely prescribed benzodiazepine. Tailored for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the degradation products of bromazepam, a widely prescribed benzodiazepine. Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical stability of bromazepam under various stress conditions and contrasts its degradation profile with other prominent benzodiazepines, namely diazepam, lorazepam, and alprazolam. The insights herein are grounded in experimental data from peer-reviewed literature and are intended to support robust drug development and analytical method validation.

Introduction: The Imperative of Degradation Product Analysis

Understanding the degradation pathways of an active pharmaceutical ingredient (API) is a cornerstone of drug development and regulatory compliance. Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are essential to identify potential degradation products that may arise during the shelf-life of a drug product. This knowledge is critical for establishing the intrinsic stability of the drug molecule, elucidating degradation mechanisms, and developing stability-indicating analytical methods capable of separating and quantifying the API from its degradants.[1][2] The presence of degradation products, even in minute quantities, can impact the safety and efficacy of the final pharmaceutical product.

Bromazepam, a potent anxiolytic agent, is susceptible to degradation under various environmental conditions. This guide will explore its degradation profile and provide a comparative perspective against other commonly used benzodiazepines to highlight structural influences on stability.

Bromazepam: Degradation Pathways and Products

Forced degradation studies on bromazepam have primarily focused on hydrolytic, oxidative, and photolytic stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1]

Hydrolytic Degradation (Acidic and Alkaline)

Hydrolysis is a major degradation pathway for bromazepam. The central seven-membered diazepine ring is susceptible to cleavage under both acidic and alkaline conditions.

  • Acidic Hydrolysis : In acidic media, bromazepam undergoes a consecutive reaction. The initial step involves the cleavage of the 4,5-azomethine bond, leading to the formation of an intermediate, N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide .[3][4][5] Subsequently, a slower breakage of the 1,2-amide bond occurs, yielding the final and primary degradation product, 2-amino-5-bromophenyl-2-pyridylmethanone (ABP) .[3][4][5]

  • Alkaline Hydrolysis : Under alkaline conditions, bromazepam also degrades to form ABP .[6] One study also reported the formation of 4-bromobenzene-1,2-diol as a product of alkaline hydrolysis.[6]

The consistent formation of ABP as the major hydrolytic degradant underscores its importance as a critical impurity to monitor in bromazepam formulations.

Oxidative Degradation

Exposure of bromazepam to oxidative stress, typically using hydrogen peroxide, also leads to the formation of 2-amino-5-bromophenyl-2-pyridylmethanone (ABP) . However, the extent of degradation under oxidative conditions is generally reported to be less than that observed under hydrolytic stress.[7] This suggests that while the molecule is susceptible to oxidation, it is a less aggressive degradation pathway compared to hydrolysis.

Photolytic Degradation

Studies on the photostability of bromazepam suggest it is relatively stable to light.[8] However, some research indicates that photolytic degradation can occur, particularly in solution. The degradation products under photolytic stress are not as extensively characterized as those from hydrolysis, but the stability profile is generally considered favorable compared to some other benzodiazepines.

Comparative Degradation Analysis with Other Benzodiazepines

The structural variations among benzodiazepines significantly influence their stability and degradation pathways. A comparative analysis with diazepam, lorazepam, and alprazolam reveals distinct degradation profiles.

BenzodiazepineStress ConditionMajor Degradation ProductsKey Degradation Pathway
Bromazepam Acidic/Alkaline Hydrolysis2-amino-5-bromophenyl-2-pyridylmethanone (ABP), N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide (acidic intermediate)Cleavage of the diazepine ring (azomethine and amide bonds)
Oxidative2-amino-5-bromophenyl-2-pyridylmethanone (ABP)Oxidation leading to ring cleavage
Diazepam Acidic/Alkaline HydrolysisDesmethyl diazepam, 2-methylamino-5-chlorobenzophenone (MACB)N-demethylation and hydrolysis of the diazepine ring
PhotolyticGenerally stable, but can form various minor productsComplex photochemical reactions
Lorazepam Acidic Hydrolysis6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehydeRearrangement of the diazepine ring to a quinazoline derivative
Thermal6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehydeIntramolecular elimination of water
Alprazolam Photolytic (especially at low pH)Triazolaminoquinoleine, 5-chloro-[5"-methyl-4H-1,2,4-triazol-4-yl]benzophenone, 1-methyl-6-phenyl-4H-s-triazo-[4,3-alpha][1][8]benzodiazepinoneComplex photochemical reactions involving the triazole and diazepine rings
OxidativeHydroxylated alprazolam, benzophenone derivativesHydroxylation and cleavage of the diazepine ring
Acidic HydrolysisReversible ring-opening to a benzophenone compoundReversible cleavage of the diazepine ring
Diazepam

Diazepam, one of the most well-known benzodiazepines, exhibits a different degradation profile compared to bromazepam. Its primary degradation pathways involve N-demethylation to form desmethyl diazepam and hydrolysis of the diazepine ring to yield 2-methylamino-5-chlorobenzophenone (MACB) .[9] Diazepam is particularly susceptible to base-catalyzed hydrolysis.[2]

Lorazepam

Lorazepam is unique among the compared benzodiazepines due to its 3-hydroxy group. Under acidic conditions, it undergoes a characteristic rearrangement to form 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde , a quinazoline derivative.[10][11] This rearrangement is also observed under thermal stress due to intramolecular water elimination.[12] This pathway is distinct from the simple hydrolytic cleavage of the diazepine ring seen with bromazepam and diazepam.

Alprazolam

Alprazolam, which contains a fused triazole ring, demonstrates a more complex degradation profile. It is particularly sensitive to photolytic degradation, especially at lower pH, leading to a variety of products including a triazolaminoquinoleine and a benzophenone derivative .[13] Oxidative degradation of alprazolam results in hydroxylated products and cleavage of the diazepine ring.[7][8] Under acidic conditions, alprazolam can undergo a reversible ring-opening to form a benzophenone compound.[14]

Experimental Methodologies

The identification and quantification of bromazepam and its degradation products are predominantly achieved using stability-indicating high-performance liquid chromatography (HPLC) methods.

Forced Degradation Study Protocol (General)

A typical forced degradation study for bromazepam involves the following steps:

  • Sample Preparation : Prepare solutions of bromazepam in appropriate solvents (e.g., methanol, water).

  • Stress Conditions :

    • Acidic Hydrolysis : Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 80°C) for a specified duration.

    • Alkaline Hydrolysis : Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidative Degradation : Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

    • Photolytic Degradation : Expose the sample (solid and in solution) to a light source with a specified intensity and duration (e.g., UV and visible light).

    • Thermal Degradation : Expose the solid drug substance to dry heat.

  • Neutralization : Neutralize the acidic and alkaline samples before analysis.

  • Analysis : Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Peak Purity and Identification : Assess the purity of the bromazepam peak and identify the degradation products using techniques like mass spectrometry (MS).

Representative HPLC Method for Bromazepam and its Degradants
  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.[15]

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a suitable wavelength (e.g., 230-240 nm).[15]

  • Column Temperature : Controlled temperature (e.g., 30°C).

This method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways of bromazepam and the comparative benzodiazepines.

Bromazepam_Degradation Bromazepam Bromazepam Intermediate N-(4-bromo-2-(2-pyridylcarbonyl)phenyl) -2-aminoacetamide Bromazepam->Intermediate  Acidic Hydrolysis (Azomethine Cleavage) ABP 2-amino-5-bromophenyl-2-pyridylmethanone (ABP) Bromazepam->ABP Alkaline Hydrolysis / Oxidative Degradation Intermediate->ABP  Acidic Hydrolysis (Amide Cleavage) Benzodiazepine_Comparison cluster_bromazepam Bromazepam cluster_diazepam Diazepam cluster_lorazepam Lorazepam cluster_alprazolam Alprazolam Bromazepam Bromazepam ABP_B Benzophenone Derivative (ABP) Bromazepam->ABP_B Hydrolysis Diazepam Diazepam Desmethyl Desmethyl Diazepam Diazepam->Desmethyl N-Demethylation MACB Benzophenone Derivative (MACB) Diazepam->MACB Hydrolysis Lorazepam Lorazepam Quinazoline Quinazoline Derivative Lorazepam->Quinazoline Acidic Hydrolysis/ Thermal Degradation Alprazolam Alprazolam Photoproducts Multiple Photoproducts Alprazolam->Photoproducts Photolysis

Caption: Comparative degradation of benzodiazepines.

Conclusion and Future Perspectives

This comparative analysis highlights the distinct stability profiles of bromazepam and other key benzodiazepines. Bromazepam's primary degradation pathway involves hydrolytic cleavage of the diazepine ring to form ABP. In contrast, diazepam undergoes N-demethylation and hydrolysis, lorazepam rearranges to a quinazoline derivative, and alprazolam exhibits complex photolytic and oxidative degradation.

For researchers and drug development professionals, these findings underscore the importance of:

  • Structure-Specific Stability Assessment : The chemical structure of a benzodiazepine dictates its degradation pathways. A one-size-fits-all approach to stability testing is inadequate.

  • Method Development : Stability-indicating analytical methods must be tailored to the specific degradation products of each API.

  • Formulation and Packaging : Understanding the degradation triggers (e.g., pH, light) is crucial for developing stable formulations and selecting appropriate packaging to protect the drug product.

Future research should focus on the comprehensive characterization of minor degradation products and their potential toxicological impact. Furthermore, studies on the degradation of these benzodiazepines in the presence of various excipients would provide valuable insights for formulation development.

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Comparative

Assessing the Genotoxicity of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide: A Comparative Guide

This guide provides a comprehensive framework for evaluating the genotoxic potential of the novel chemical entity, 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. Designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the genotoxic potential of the novel chemical entity, 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, evidence-based approach, integrating established regulatory guidelines with mechanistic insights derived from the compound's chemical structure. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and offer a comparative analysis with appropriate control compounds.

Introduction: Unpacking the Structural Alerts for Genotoxicity

2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is a complex molecule with limited publicly available toxicity data.[1][2] A proactive assessment of its genotoxicity is therefore crucial for any further development. The chemical structure itself presents two key "structural alerts" that warrant a thorough investigation:

  • The Bromoacetamide Moiety: Haloacetamides, including bromoacetamide, are recognized as potentially genotoxic.[3][4] These compounds are soft electrophiles that can readily react with nucleophilic biomolecules, such as DNA and proteins, potentially leading to mutations and chromosomal damage. Studies have demonstrated that bromoacetamide can induce cellular stress and DNA damage.[3][4] Furthermore, 2-bromoacetamide has been shown to impair oocyte maturation, suggesting potential developmental toxicity that could be linked to genotoxic effects.[5]

  • The Pyridine-Carbonyl Moiety: While the evidence is more equivocal, some studies have indicated that pyridine and its derivatives can exhibit genotoxic activity in vitro, causing chromosomal aberrations in human lymphocytes.[6][7] However, other reports suggest that the in vivo genotoxicity of pyridine is weak or absent.[8][9][10] This discrepancy underscores the importance of a comprehensive testing battery to elucidate the specific risk posed by the pyridine-carbonyl group within this particular molecular context.

Given these structural features, a robust genotoxicity assessment is not merely a regulatory formality but a scientific necessity to characterize the compound's safety profile.

A Tiered Approach to Genotoxicity Testing

A standard battery of in vitro tests is recommended as the initial tier of investigation, consistent with international regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[11][12][13] This approach aims to detect the three main endpoints of genetic damage: gene mutation, clastogenicity (chromosomal breakage), and aneugenicity (chromosome loss or gain).

Our proposed testing strategy involves a parallel assessment using the following assays:

  • Bacterial Reverse Mutation Assay (Ames Test): To assess the potential to induce gene mutations.

  • In Vitro Micronucleus Assay: To evaluate clastogenic and aneugenic potential in mammalian cells.

  • In Vitro Comet Assay: To provide a sensitive measure of DNA strand breaks.

The selection of these assays provides a comprehensive in vitro profile of the compound's genotoxic potential.

Experimental Protocols and Comparative Analysis

Bacterial Reverse Mutation Assay (Ames Test)

Causality Behind Experimental Choices: The Ames test is a widely accepted initial screening assay for mutagenicity.[14][15] It utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively.[14][16] This renders them unable to synthesize these essential amino acids. The assay detects mutagens that cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a metabolic activation system (S9 fraction from rat liver) is critical, as some compounds only become mutagenic after being metabolized by liver enzymes.[16]

Experimental Protocol:

  • Strain Selection: Utilize a standard panel of bacterial strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[14]

  • Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide.

  • Main Experiment (Plate Incorporation Method):

    • Melt and hold top agar at 45°C.

    • To sterile tubes, add the test compound at various concentrations, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without S9).

    • Add the top agar, vortex gently, and pour onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.[16]

  • Data Collection: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[17]

Comparative Compounds:

CompoundClassExpected Outcome
Sodium Azide (for TA100, TA1535)Direct-acting mutagenPositive
2-Nitrofluorene (for TA98)Direct-acting mutagenPositive
2-Aminoanthracene (with S9)Pro-mutagenPositive
Vehicle Control (e.g., DMSO)Negative ControlNegative
2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide Test Compound To be determined

Hypothetical Data Summary:

CompoundConcentration (µ g/plate )Mean Revertant Colonies (± SD)Fold Increase over Vehicle
Vehicle (DMSO)025 ± 51.0
Sodium Azide1.5350 ± 3014.0
Test Compound1028 ± 61.1
Test Compound5065 ± 82.6
Test Compound100150 ± 156.0

Ames Test Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis bacterial_strains Bacterial Strains (e.g., TA98, TA100) mix_components Mix: Bacteria + Compound + S9/Buffer + Top Agar bacterial_strains->mix_components test_compound Test Compound (Varying Conc.) test_compound->mix_components s9_mix S9 Mix (or Buffer) s9_mix->mix_components pour_plate Pour onto Minimal Agar Plates mix_components->pour_plate incubate Incubate at 37°C for 48-72h pour_plate->incubate count_colonies Count Revertant Colonies incubate->count_colonies compare_controls Compare to Vehicle & Positive Controls count_colonies->compare_controls result Determine Mutagenicity compare_controls->result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Micronucleus Assay

Causality Behind Experimental Choices: The in vitro micronucleus assay detects both clastogens and aneugens in mammalian cells.[18][19] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments or whole chromosomes that lag behind during cell division.[18] The use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have completed one nuclear division, which is essential for the formation of micronuclei.[18][19]

Experimental Protocol:

  • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO cells.[20]

  • Exposure: Treat the cells with a range of concentrations of the test compound for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.[20]

  • Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cell division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[20]

  • Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells.[18][19] A minimum of 2000 binucleated cells per concentration should be analyzed.[18]

Comparative Compounds:

CompoundClassExpected Outcome
Mitomycin C (without S9)ClastogenPositive
Cyclophosphamide (with S9)Pro-clastogenPositive
ColchicineAneugenPositive
Vehicle Control (e.g., DMSO)Negative ControlNegative
2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide Test Compound To be determined

Hypothetical Data Summary:

CompoundConcentration (µM)% Binucleated Cells with Micronuclei (± SD)
Vehicle (DMSO)01.5 ± 0.5
Mitomycin C0.515.2 ± 2.1
Test Compound51.8 ± 0.6
Test Compound254.5 ± 1.0
Test Compound509.8 ± 1.5

In Vitro Micronucleus Assay Workflow

Micronucleus_Assay_Workflow cluster_treatment Cell Treatment cluster_processing Cell Processing cluster_analysis Microscopic Analysis cell_culture Mammalian Cell Culture (e.g., Lymphocytes) compound_exposure Expose to Test Compound (± S9 Mix) cell_culture->compound_exposure cyto_b Add Cytochalasin B (Block Cytokinesis) compound_exposure->cyto_b harvest_fix Harvest, Fix, and Stain Cells cyto_b->harvest_fix score_cells Score Micronuclei in Binucleated Cells harvest_fix->score_cells statistical_analysis Statistical Analysis vs. Controls score_cells->statistical_analysis result Determine Clastogenicity/Aneugenicity statistical_analysis->result

Caption: Workflow for the In Vitro Micronucleus Assay.

Comet Assay (Single Cell Gel Electrophoresis)

Causality Behind Experimental Choices: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[21][22][23] When lysed and subjected to electrophoresis, the DNA of a damaged cell migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[23][24] The alkaline version of the assay is particularly sensitive and can detect single- and double-strand breaks, as well as alkali-labile sites.[24]

Experimental Protocol:

  • Cell Treatment: Expose a suitable cell line to the test compound at various concentrations for a short period (e.g., 1-4 hours).

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA as "nucleoids."

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA and then perform electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the extent of DNA damage, typically measured as "% tail DNA" or "tail moment."

Comparative Compounds:

CompoundClassExpected Outcome
Hydrogen Peroxide (H₂O₂)DNA damaging agentPositive
Vehicle Control (e.g., PBS)Negative ControlNegative
2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide Test Compound To be determined

Hypothetical Data Summary:

CompoundConcentration (µM)Mean % Tail DNA (± SD)
Vehicle (PBS)03.1 ± 1.2
Hydrogen Peroxide10045.8 ± 5.5
Test Compound104.5 ± 1.5
Test Compound5015.2 ± 3.1
Test Compound10030.5 ± 4.8

Interpretation of Results and Path Forward

The collective data from this in vitro battery will provide a strong indication of the genotoxic potential of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide.

  • A Negative Profile: If all three assays are negative, it provides a high degree of confidence that the compound is not genotoxic under the tested conditions.

  • A Positive Profile: A positive result in one or more assays, particularly if dose-dependent, would be a significant finding.

    • A positive Ames test suggests the compound is a bacterial mutagen.

    • A positive micronucleus test indicates the potential to cause chromosomal damage.

    • A positive comet assay points to the induction of DNA strand breaks.

In the event of a positive in vitro finding, further investigation would be warranted. This could include in vivo follow-up studies, such as the in vivo micronucleus assay or comet assay in rodents, to determine if the genotoxic effects are observed in a whole animal system.[25] Mechanistic studies could also be employed to understand the mode of action, for instance, by investigating the formation of DNA adducts or the induction of oxidative stress.

Conclusion

The assessment of genotoxicity is a critical step in the safety evaluation of any new chemical entity. For 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, the presence of bromoacetamide and pyridine-carbonyl moieties serves as a clear signal for potential genotoxic activity. The tiered testing strategy outlined in this guide, employing the Ames test, in vitro micronucleus assay, and comet assay, provides a robust and scientifically sound approach to characterizing this risk. By adhering to established protocols and comparing the results to appropriate controls, researchers can make informed decisions about the continued development of this compound.

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Validation

A Senior Application Scientist's Guide to Chloro- vs. Bromo-acetamide Analogs in Synthesis

An Objective Comparison of Reactivity, Selectivity, and Application For researchers engaged in targeted covalent inhibitor design, bioconjugation, and proteomics, the selection of an appropriate electrophilic warhead is...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Reactivity, Selectivity, and Application

For researchers engaged in targeted covalent inhibitor design, bioconjugation, and proteomics, the selection of an appropriate electrophilic warhead is a decision that profoundly influences experimental outcomes. Among the most utilized classes of electrophiles are the α-haloacetamides, prized for their ability to form stable covalent bonds with nucleophilic residues, most notably the thiol group of cysteine.

This guide provides an in-depth, evidence-based comparison of two common analogs: chloroacetamides and bromoacetamides. We will move beyond simple recitation of reactivity trends to explore the underlying chemical principles, practical implications for reaction design, and the critical trade-off between reaction kinetics and selectivity.

The Mechanistic Foundation: A Unifying SN2 Pathway

The synthetic utility of both chloro- and bromo-acetamides in this context is predicated on their participation in a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this one-step mechanism, a nucleophile—such as the deprotonated thiolate anion of a cysteine residue—attacks the electrophilic α-carbon (the carbon adjacent to the carbonyl group). This attack occurs concurrently with the departure of the halide (Cl⁻ or Br⁻), which serves as the leaving group.[1] The transition state involves the transient formation of a five-coordinate carbon center, and the reaction rate is dependent on the concentration of both the nucleophile and the haloacetamide electrophile.

Decision_Flow start Start: Choose an Alkylating Agent q1 Is rapid reaction a primary concern? start->q1 q2 Is selectivity paramount to avoid off-target modification? q1->q2 No bromo Use Bromo-acetamide (Higher Reactivity) q1->bromo Yes chloro Use Chloro-acetamide (Higher Selectivity) q2->chloro Yes cocktail Consider a Haloacetamide Cocktail (Balances efficiency across sites) q2->cocktail No / Unsure

Caption: Decision logic for selecting between chloro- and bromo-acetamide.

An interesting strategy that leverages the differing reactivities is the use of a "cocktail" of haloacetamides (chloro-, bromo-, and iodoacetamide). [3]This approach can achieve optimal alkylation across a range of cysteine residues that may exhibit different levels of steric hindrance or nucleophilicity. [4][3]

Experimental Protocol: Standardized Cysteine Alkylation for Proteomics

This protocol provides a self-validating workflow for the reduction and alkylation of cysteine residues in a protein sample, a critical step in bottom-up proteomics sample preparation. The choice between chloroacetamide and bromoacetamide can be substituted into Step 3.

Workflow Diagram

Protocol_Workflow A 1. Protein Solubilization & Denaturation B 2. Disulfide Bond Reduction (e.g., with DTT or TCEP) A->B C 3. Cysteine Alkylation (with Chloro- or Bromo-acetamide) B->C D 4. Quench Reaction (Add excess thiol, e.g., DTT) C->D E 5. Proceed to Downstream Processing (e.g., Trypsin Digestion) D->E

Caption: Standard experimental workflow for protein reduction and alkylation.

Step-by-Step Methodology
  • Protein Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine HCl in 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM.

    • Incubate the solution at 56°C for 60 minutes to ensure complete reduction of all disulfide bonds.

  • Preparation of Alkylating Reagent:

    • Immediately before use, prepare a stock solution of either chloroacetamide or bromoacetamide (e.g., 500 mM in the same buffer as the protein sample). These reagents should be protected from light.

  • Alkylation Reaction:

    • Cool the protein solution to room temperature.

    • Add the haloacetamide stock solution to the reduced protein sample to a final concentration of 55 mM (a ~5-fold molar excess over the DTT).

    • Incubate the reaction in the dark at room temperature.

      • For Bromoacetamide: A 20-30 minute incubation is typically sufficient.

      • For Chloroacetamide: A longer incubation of 45-60 minutes is recommended.

    • Causality Note: The reaction is performed at a slightly alkaline pH (~8.5) to promote the formation of the more nucleophilic thiolate anion (R-S⁻) from the cysteine thiol (R-SH), thereby accelerating the SN2 reaction.

  • Quenching:

    • Terminate the alkylation reaction by adding DTT to a final concentration of 20 mM to consume any excess haloacetamide.

  • Sample Cleanup:

    • The alkylated protein sample is now ready for buffer exchange, dialysis, or precipitation to remove denaturants and excess reagents prior to enzymatic digestion and subsequent analysis (e.g., LC-MS/MS). The resulting carbamidomethylated cysteine residue will have a mass shift of +57.02 Da. [2]

Final Recommendation

The choice between chloro- and bromo-acetamide is a strategic one, balancing the need for reaction efficiency with the demand for specificity.

  • Bromo-acetamide is the reagent of choice for rapid, high-yield conversions where off-target reactivity is a minimal concern or can be controlled by reaction time and temperature.

  • Chloro-acetamide is the preferred option when selectivity is paramount, particularly in complex proteomic samples where minimizing non-specific modifications is critical for data integrity.

Ultimately, the optimal reagent is dictated by the specific experimental context, including the nature of the nucleophile, the complexity of the reaction environment, and the ultimate analytical goal.

References

  • A Comparative Analysis of the Reaction Kinetics of Bromoacetamides and Chloroacetamides for Bioconjug
  • SN2 Reactivity Order Of Halides: A Quick Guide. Fluidra.
  • Doucet, A. et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry.
  • Other Factors that Affect SN2 Reactions. KPU Pressbooks - Organic Chemistry I.
  • Factors affecting SN2 reactions: leaving group- Part 1. Khan Academy.
  • Cl vs Br in SN1 and SN2 reactions. Reddit.
  • A Head-to-Head Comparison: 2-Bromoacetamide vs.
  • A Head-to-Head Comparison of 2-Bromoacetamide and Chloroacetamide for Proteomics Sample Prepar
  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues.
  • How does leaving group size ( Cl-R vs Br-R vs I-R)
  • Protein Alkylation: Exploring Techniques and Applications.
  • FOCUS™ Protein Reduction-Alkyl
  • A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace.
  • Backus, K. M. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com.
  • Oxidative kinetics of aminoacids by N-bromoacetamide. Sci-Hub.
  • Several Ways of Thiol Coupling in ADCs. BOC Sciences.
  • The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. PMC - NIH.
  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC - NIH.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
  • Bond Dissociation Energies. Lide, D. R., ed. CRC Handbook of Chemistry and Physics. 89th ed.
  • Bond Energies. Chemistry LibreTexts.
  • Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocomp
  • Bond Strengths And Radical Stability. Master Organic Chemistry.
  • Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. PMC - NIH.

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Comparative

A Senior Application Scientist's Guide to the Evaluation of Certified Reference Materials for Bromazepam Impurities

Introduction: The Critical Role of Impurity Profiling in Bromazepam Bromazepam is a potent short-acting benzodiazepine widely prescribed for severe anxiety and panic disorders.[1] Its therapeutic efficacy is intrinsicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Bromazepam

Bromazepam is a potent short-acting benzodiazepine widely prescribed for severe anxiety and panic disorders.[1] Its therapeutic efficacy is intrinsically linked to its purity. During synthesis, formulation, and storage, various impurities can emerge, including related substances, degradation products, and residual solvents.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the rigorous identification, quantification, and qualification of these impurities to ensure patient safety.[3][4][5][6][7][8] An impurity profile that deviates from qualified batches can delay or prevent drug approval.[5]

The accuracy of this impurity profiling hinges on the quality of the Certified Reference Materials (CRMs) used. A CRM is a highly characterized and stable material with a certified property value, used to calibrate analytical instruments, validate methods, and as a benchmark for quality control. This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to critically evaluate and compare CRMs for Bromazepam impurities, ensuring the integrity and reliability of their analytical data.

Understanding Bromazepam Impurities

Impurities in Bromazepam can be broadly classified into organic, inorganic, and residual solvents.[2][3] Organic impurities are of primary concern and include:

  • Process-Related Impurities: Starting materials, by-products, and intermediates from the synthetic route.

  • Degradation Products: Compounds formed due to the degradation of the Bromazepam molecule under the influence of light, heat, or pH extremes.[1][9]

The European Pharmacopoeia (EP) lists several specified impurities for Bromazepam, including:

  • Impurity A: (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone[1][10]

  • Impurity B: 2-([2-Amino-5-bromobenzoyl]amino)acetic acid

  • Impurity C: 2-Amino-5-bromobenzoic acid

  • Impurity D: 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one[1][10]

  • Impurity E: 2-Bromo-N-(4-bromo-2-picolinoylphenyl)acetamide[1][10]

Access to high-purity, well-certified CRMs for these and other potential impurities is non-negotiable for developing robust, stability-indicating analytical methods.

Part 1: The Experimental Framework for CRM Evaluation

Our evaluation is not merely a check of the label claim on a certificate of analysis (CoA); it is a holistic assessment of the CRM's performance, documentation, and fitness for its intended analytical purpose.

Causality Behind Experimental Choices

The cornerstone of our evaluation is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Diode Array Detector (DAD).

  • Why RP-HPLC? This technique offers excellent resolving power for separating compounds with varying polarities, which is typical for a drug molecule and its related impurities. Bromazepam and its known impurities are moderately polar, making them ideal candidates for separation on a non-polar stationary phase like C18.[11][12][13]

  • Why a C18 Column? Octadecylsilyl (C18) columns are versatile and provide robust performance, making them the workhorse of pharmaceutical analysis. They offer the necessary hydrophobicity to retain Bromazepam and its impurities, allowing for effective separation with a suitable mobile phase.[11][12]

  • Why a Methanol/Buffer Mobile Phase? The combination of an organic modifier (methanol) and an aqueous buffer allows for fine-tuning the elution strength to achieve optimal separation. A phosphate buffer, as suggested in the European Pharmacopoeia, helps maintain a constant pH, ensuring reproducible retention times and peak shapes.[14]

  • Why DAD Detection? A DAD detector provides a significant advantage over a simple UV detector. It not only quantifies the impurity but also provides UV spectral data across a range of wavelengths. This is crucial for assessing peak purity—confirming that a single chromatographic peak corresponds to a single compound—and for aiding in the tentative identification of unknown peaks. The detection wavelength is set at 235 nm, a common choice for Bromazepam analysis that provides good sensitivity for both the active pharmaceutical ingredient (API) and its key impurities.[14]

The Self-Validating System: System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's readiness is verified through System Suitability Testing (SST). This is a non-negotiable, self-validating step.[15] We inject a solution containing Bromazepam and its key impurity CRMs to verify that the system can perform the analysis adequately. Key SST parameters are derived from authoritative sources like the European Pharmacopoeia.[14]

  • Resolution (Rs): Ensures baseline separation between adjacent peaks. An Rs value ≥ 2.0 between the critical peak pair (e.g., Bromazepam and the closest eluting impurity) is typically required. The EP monograph specifically requires a minimum resolution of 4.0 between Bromazepam and Impurity D.[14]

  • Tailing Factor (Tf): Measures peak symmetry. A value ≤ 2.0 indicates an acceptable, symmetrical peak shape.

  • Theoretical Plates (N): Indicates column efficiency. A higher number of theoretical plates results in sharper, narrower peaks.

  • Relative Standard Deviation (RSD): The precision of replicate injections of a standard solution should be ≤ 2.0% for peak area and retention time.

Only when all SST criteria are met can we trust the data generated by the system.

Part 2: Comparative Evaluation Protocol

This section details the step-by-step protocol for comparing CRMs from three hypothetical sources: a primary Pharmacopeial standard (e.g., USP or EP) and two commercial suppliers (Vendor A and Vendor B).

Step 1: Initial Documentation Review

Before opening any vials, a thorough review of the accompanying Certificate of Analysis (CoA) for each CRM is performed.

  • Identity: Confirm the chemical name, CAS number, and structure match the required impurity.

  • Certified Purity: Note the certified purity value and the uncertainty. Look for purity assignment by a mass balance approach (100% - sum of all impurities) or quantitative NMR (qNMR), which are considered gold standards.

  • Method of Analysis: The CoA should detail the analytical techniques used for characterization (e.g., HPLC, LC-MS, NMR, Karl Fischer for water content).

  • Traceability: The certification should be traceable to national or international standards (e.g., NIST, SI units). Pharmacopeial standards are, by definition, primary reference materials.[16][17]

  • Storage and Expiry: Note the recommended storage conditions and expiry date.

Step 2: Solution Preparation

Precision in this step is critical to avoid introducing errors.

  • Stock Solutions: Accurately weigh an appropriate amount of each CRM and the Bromazepam API into separate Class A volumetric flasks. Dissolve in a suitable solvent (e.g., methanol or mobile phase diluent) and dilute to volume to create individual stock solutions of approximately 100 µg/mL. Sonicate if necessary to ensure complete dissolution.[11][12]

  • SST Solution: Prepare a mixed solution containing Bromazepam and key impurities (e.g., Impurity A and D) at a concentration suitable for assessing resolution and other SST parameters.

  • Working Standard Solutions: Prepare separate working standard solutions for each CRM (Vendor A, Vendor B, Pharmacopeial) at a concentration relevant to the specification limit of the impurity (e.g., 1.0 µg/mL, corresponding to 0.1% of a 1 mg/mL API solution).

Step 3: Chromatographic Analysis

The following HPLC method, based on established procedures, will be used for the analysis.[11][13][14]

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent, equipped with a DAD.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile, methanol, and potassium dihydrogen phosphate buffer (pH 7.0), as specified in the EP monograph.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.[14]

  • Injection Volume: 10 µL.

  • Run Time: Sufficient to elute all components, typically 4 times the retention time of Bromazepam.[14]

Step 4: Injection Sequence and Data Acquisition
  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • SST Injections: Inject the SST solution five times consecutively.

  • System Suitability Check: Verify that all SST parameters meet the pre-defined acceptance criteria. If not, troubleshoot the system before proceeding.

  • Standard Injections: Inject each working standard solution (Vendor A, Vendor B, Pharmacopeial) in triplicate.

  • Data Analysis: Integrate all chromatograms and record the peak areas, retention times, and UV spectra.

Part 3: Data Visualization and Interpretation

The data gathered is systematically organized to facilitate a direct and objective comparison.

Workflow for CRM Evaluation

The entire process, from selection to final comparison, can be visualized as a logical workflow.

CRM_Evaluation_Workflow cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Analytical Execution cluster_eval Phase 3: Data Evaluation & Comparison CRM_Select CRM Selection (Pharmacopeial, Vendor A, Vendor B) Doc_Review Documentation Review (Certificate of Analysis) CRM_Select->Doc_Review Sol_Prep Solution Preparation (Stock & Working Standards) Doc_Review->Sol_Prep HPLC_Setup HPLC System Setup & Equilibration Sol_Prep->HPLC_Setup SST_Inject System Suitability (SST) Injections (n=5) HPLC_Setup->SST_Inject SST_Check SST Criteria Met? SST_Inject->SST_Check SST_Check->HPLC_Setup No, Troubleshoot Std_Inject CRM Standard Injections (n=3 each) SST_Check->Std_Inject Yes Data_Acq Data Acquisition (Peak Area, RT, Spectra) Std_Inject->Data_Acq Purity_Check Chromatographic Purity (Peak Purity Analysis) Data_Acq->Purity_Check Assay_Calc Assay Calculation vs. Certified Value Purity_Check->Assay_Calc Comparison Final Comparison Report Assay_Calc->Comparison

Caption: Workflow for the comprehensive evaluation of Certified Reference Materials.

Quantitative Data Comparison

The results are summarized in the tables below. Data presented are hypothetical but representative of a typical evaluation.

Table 1: Comparison of Certified vs. Observed Data for Bromazepam Impurity A

ParameterPharmacopeial StandardCRM - Vendor ACRM - Vendor B
Certified Purity (CoA) 99.8% (by Mass Balance)99.5% (by HPLC)98.0% (by HPLC)
Supplied Documentation Full EP MonographDetailed CoA with SpectraBasic CoA, no spectra
Chromatographic Purity No impurities detected >0.05%No impurities detected >0.05%One co-eluting peak detected (0.3%)
Assay vs. Pharmacopeial 100.0% (by definition)99.6%98.1%
RSD of Injections (n=3) 0.4%0.5%1.8%
Interpretation of Results
  • Pharmacopeial Standard: As expected, this CRM performs as the benchmark. It has the highest certified purity, comprehensive documentation, and excellent chromatographic performance. It serves as the "truth" against which the commercial CRMs are measured.

  • CRM - Vendor A: This is a high-quality commercial CRM. Its experimentally determined assay value (99.6%) is in excellent agreement with its certified value (99.5%). The material is chromatographically pure and provides reproducible results. This CRM is suitable for routine quality control and method validation.

  • CRM - Vendor B: This CRM shows several red flags. The certified purity is lower, and the CoA lacks detailed characterization data. Critically, our analysis reveals a chromatographic impurity and a higher variability between injections. The assay value aligns with the certificate, but the presence of an un-disclosed impurity makes it unsuitable for quantitative analysis or for use as a primary standard in method validation. It might be acceptable for simple peak identification purposes, but with caution.

Conclusion and Recommendations

The quality of Certified Reference Materials is a foundational element of pharmaceutical analysis, directly impacting the accuracy and validity of impurity profiling. This guide demonstrates a comprehensive, yet practical, workflow for the evaluation of CRMs for Bromazepam impurities.

Our comparative analysis underscores that not all CRMs are created equal. While pharmacopeial standards remain the ultimate benchmark, high-quality commercial CRMs from reputable vendors can be perfectly suitable for routine use, provided they undergo rigorous in-house verification. The evaluation must extend beyond the paper certificate and include a thorough experimental assessment of purity, identity, and chromatographic behavior. By investing the time in this critical evaluation, researchers and scientists can ensure the integrity of their data, comply with global regulatory expectations[8][18], and ultimately, safeguard patient health.

References

  • Veeprho. (n.d.). Bromazepam Impurities and Related Compound. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Darwish, H. W., et al. (2021, March 10). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. National Institutes of Health. Retrieved from [Link]

  • Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024, September 8). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • Darwish, H. W., et al. (2020, December 19). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Semantic Scholar. Retrieved from [Link]

  • Bentham Science. (n.d.). High Performance Liquid Chromatography (HPLC) Stability Indicating Method for the Determination of Bromazepam its Copper (II) Chelates. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Toref. (n.d.). Bromazepam - API. Retrieved from [Link]

  • Axios Research. (n.d.). Bromazepam. Retrieved from [Link]

  • European Pharmacopoeia. (2014, June 2). BROMAZEPAM Bromazepamum. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Bromazepam-impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ANDAs: Impurities in Drug Products. Retrieved from [Link]

  • CORE. (2012, May 17). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • International Journal of Drug Regulatory Affairs. (2020, December 15). Regulatory aspects of Impurity profiling. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Bromazepam-impurities. Retrieved from [Link]

  • DR JCR BIO. (n.d.). Bromazepam Archives. Retrieved from [Link]

  • GSRS. (n.d.). BROMAZEPAM. Retrieved from [Link]

  • Springer. (n.d.). Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam in Surface Waters. Retrieved from [Link]

  • ResearchGate. (2021, June 24). Quantitative determination of bromazepam in bulk and crime scene applications using GC-FID without derivatization. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). EUROPEAN PHARMACOPOEIA 11.6 Index. Retrieved from [Link]

  • LSMU CRIS. (n.d.). ANALYSIS OF PSYCHOTROPIC MEDICINES BROMAZEPAM, NITRAZEPAM AND TRIAZOLAM MIXTURE USING THIN - LAYER CHROMATOGRAPHY. Retrieved from [Link]

  • Mylan. (2010, August 19). PRODUCT MONOGRAPH MYLAN-BROMAZEPAM. Retrieved from [Link]

Sources

Validation

uncertainty estimation for the measurement of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

An expert guide to comparing methodologies for estimating measurement uncertainty, focusing on the quantification of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. This document provides researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to comparing methodologies for estimating measurement uncertainty, focusing on the quantification of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide. This document provides researchers, scientists, and drug development professionals with a practical framework for selecting and implementing robust uncertainty evaluation procedures.

Introduction

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. Every result reported for a drug substance or product is incomplete without a quantitative statement of its uncertainty. This guide focuses on a specific molecule, 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (CAS No: 1694-64-0), a complex bromo-substituted aromatic compound that serves as a representative example for challenging pharmaceutical analysis.[1][2]

Measurement uncertainty is a parameter, associated with the result of a measurement, that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[3] It provides a quantitative indication of the quality of a result, ensuring it can be confidently compared with regulatory specifications and other measurements. For professionals in drug development, a well-defined uncertainty budget is not merely a metrological exercise; it is a critical component of regulatory compliance, process validation, and ultimately, patient safety.

This guide offers a comparative analysis of the two principal frameworks for estimating measurement uncertainty as applied to a high-performance liquid chromatography (HPLC) assay for our target compound. We will explore the granular, cause-and-effect "Bottom-Up" approach, championed by the ISO Guide to the Expression of Uncertainty in Measurement (GUM), and the pragmatic, holistic "Top-Down" approach, which leverages method performance data as detailed in the Eurachem guidelines.[4][5][6] By detailing the causality behind experimental choices and providing self-validating protocols, this document equips scientists to make informed decisions tailored to their analytical objectives.

Chapter 1: The Foundation: Measurand and Analytical Procedure

Before uncertainty can be estimated, the measurement process itself must be rigorously defined and validated. This begins with an unambiguous definition of the measurand and a well-characterized analytical method.

Defining the Measurand

The first and most critical step in any uncertainty evaluation is to clearly define the measurand—the quantity being measured.[7][8] For the purpose of this guide, the measurand is defined as the mass fraction (mg/g) of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide in a drug substance batch. A clear specification prevents ambiguity in what the final uncertainty value represents.

Proposed Analytical Method: HPLC with UV Detection (HPLC-UV)

For a non-volatile, UV-absorbing molecule like our target compound, reverse-phase HPLC with UV detection is a robust and widely used analytical technique. The choice is justified by the compound's structure, which contains multiple chromophores, making it highly responsive to UV detection and suitable for precise quantification.

This protocol provides a self-validating framework for the quantification of the target analyte.

  • Preparation of Mobile Phase:

    • Prepare a solution of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (Solvent B).

    • Filter both solvents through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

    • Causality: Formic acid provides protons to improve peak shape for the pyridinyl and amide moieties. Acetonitrile is a common organic modifier providing good separation efficiency for aromatic compounds.

  • Preparation of Standard Solution (Nominal Concentration: 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide reference standard (purity must be known and certified) into a 100 mL Class A volumetric flask.[9]

    • Record the weight to the nearest 0.01 mg.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Trustworthiness: Using a certified reference standard of the highest possible purity is foundational for traceability and minimizing uncertainty associated with bias.[10][11] The use of calibrated analytical balances and Class A volumetric glassware is mandatory.

  • Preparation of Sample Solution (Nominal Concentration: 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the drug substance sample into a 100 mL Class A volumetric flask.

    • Record the weight to the nearest 0.01 mg.

    • Dissolve and dilute to volume with the same diluent used for the standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

    • Column Temperature: 30 °C

    • Gradient Elution: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Causality: A C18 column provides excellent retention for hydrophobic aromatic compounds. Gradient elution is necessary to ensure elution of the analyte with good peak shape while removing any more strongly retained impurities. Temperature control minimizes variability in retention time and peak area.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no carryover.

    • Perform six replicate injections of the standard solution to establish system suitability (precision).

    • Inject the sample solution.

    • Inject a standard solution periodically (e.g., after every 6 sample injections) to monitor for instrument drift.

Prerequisite: Method Validation per ICH Q2(R1)

The data required for uncertainty estimation are primarily generated during analytical method validation, as prescribed by the ICH Q2(R1) guideline.[12][13][14] The validation process demonstrates that the analytical procedure is suitable for its intended purpose and provides the performance data needed to quantify uncertainty.[15] Key parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.

  • Accuracy: The closeness of test results to the true value, typically determined via recovery studies on spiked samples.

  • Precision: The agreement among a series of measurements, evaluated at three levels: repeatability (short-term), intermediate precision (within-lab variations), and reproducibility (between-lab).

Chapter 2: A Comparison of Uncertainty Estimation Frameworks

Two dominant philosophies exist for evaluating measurement uncertainty: the "Bottom-Up" modeling approach and the "Top-Down" empirical approach. The choice between them depends on the application, available data, and regulatory context.

The Bottom-Up approach is a granular method based on the ISO GUM.[6][16] It requires identifying every potential source of uncertainty, quantifying each one individually, and then combining them using statistical principles.[17] This approach is rigorous and provides a deep understanding of the measurement system.

The Top-Down approach , often guided by Eurachem principles, is more holistic.[4][5] It uses data from method validation studies, such as overall method precision and bias, to estimate uncertainty.[18][19] This approach is often more practical for routine testing laboratories as it relies on data that is already being generated for quality assurance purposes.[20][21]

G cluster_0 Bottom-Up Approach (ISO GUM) cluster_1 Top-Down Approach (Eurachem) Purity Ref. Std Purity Combined_Bottom Combined Uncertainty Purity->Combined_Bottom Weight Weighing Weight->Combined_Bottom Volume Volumetrics Volume->Combined_Bottom Instrument Instrument Precision Instrument->Combined_Bottom Calib Calibration Fit Calib->Combined_Bottom Bias_Source Method Bias Bias_Source->Combined_Bottom Precision Overall Precision (from Validation) Combined_Top Combined Uncertainty Precision->Combined_Top Bias Overall Bias (from Validation) Bias->Combined_Top

Caption: Conceptual difference between Bottom-Up and Top-Down uncertainty approaches.

Chapter 3: Comparison Guide: Estimating Uncertainty for the HPLC-UV Assay

Here we apply both frameworks to the HPLC-UV assay described in Chapter 1.

The "Bottom-Up" (ISO GUM) Approach in Practice

This method involves a systematic four-step process.[6]

The mass fraction of the analyte, wanalyte, is calculated using the following equation:

wanalyte = (Aspl / Astd) * (mstd / mspl) * Pstd

Where:

  • Aspl = Peak area of the analyte in the sample solution

  • Astd = Peak area of the analyte in the standard solution

  • mstd = Mass of the reference standard

  • mspl = Mass of the sample

  • Pstd = Purity of the reference standard

A cause-and-effect diagram is an excellent tool for identifying and categorizing all potential sources of uncertainty.[4][5]

G cluster_main main gravimetric gravimetric main->gravimetric Gravimetric volumetric volumetric main->volumetric Volumetric purity purity main->purity Reference Material instrument instrument main->instrument Instrumentation method method main->method Method Effects result Total Uncertainty in Analyte Mass Fraction b1 Balance Calibration gravimetric->b1 b2 Repeatability gravimetric->b2 v1 Flask Calibration volumetric->v1 v2 Temp. Effects volumetric->v2 v3 Pipette Calibration volumetric->v3 p1 Purity Certificate purity->p1 i1 Injection Repeatability instrument->i1 i2 Detector Linearity instrument->i2 i3 Wavelength Accuracy instrument->i3 m1 Sample Homogeneity method->m1 m2 Analyte Recovery method->m2 b1->result b2->result v1->result v2->result v3->result p1->result i1->result i2->result i3->result m1->result m2->result

Caption: Cause-and-effect diagram for uncertainty sources in the HPLC-UV assay.

Each component identified above is quantified as a standard uncertainty (u). This is done using Type A evaluation (statistical analysis of repeated observations) or Type B evaluation (using other information, like calibration certificates or assuming a distribution).[22]

Uncertainty Source Symbol Hypothetical Value Standard Uncertainty (u) Type Comments
Purity of StandardPstd99.8 ± 0.1%0.00058BFrom certificate (±0.1% at 95% confidence, k=2), rectangular distribution assumed.
Mass of Standardmstd10.05 mg0.015 mgBFrom balance calibration certificate (e.g., linearity ±0.03 mg).
Mass of Samplemspl10.02 mg0.015 mgBSame as standard.
Volume of FlasksV100 mL ± 0.08 mL0.046 mLBClass A tolerance, triangular distribution assumed.
RepeatabilityrepRSD = 0.2%0.002AFrom 6 replicate injections of the standard.
Method Bias/RecoveryRec99.5 ± 1.0%0.005AFrom recovery experiments during validation.

The individual standard uncertainties are combined using the law of propagation of errors to give the combined standard uncertainty (uc). For our model, this is:

uc(y)/y = √[(u(Pstd)/Pstd)² + (u(mstd)/mstd)² + (u(mspl)/mspl)² + 2*(u(V)/V)² + (u(rep))² + (u(Rec))²]

The expanded uncertainty (U) is then calculated by multiplying uc by a coverage factor, k. For a level of confidence of approximately 95%, k = 2.[23]

U = k * uc

The "Top-Down" (Eurachem) Approach in Practice

This approach uses holistic data from the method validation study, simplifying the process significantly.[4][5] The two main components are precision and bias.

This component captures the random error of the method. The best value to use is the intermediate precision , determined during method validation. This value includes variations from different days, different analysts, and different equipment within the same lab.

  • Source: Intermediate precision study (e.g., analysis over 3 days by 2 analysts).

  • Data: The standard deviation (sIP) from the analysis of variance (ANOVA) of the results.

  • Calculation: uprecision = sIP

This component captures the systematic error of the method. It is estimated from accuracy studies.

  • Source: Recovery experiments using a certified reference material or spiked matrix samples.

  • Data: The mean bias observed and the standard deviation of the recovery data.

  • Calculation: The uncertainty of the bias (ubias) is calculated by combining the uncertainty from the reference material and the statistical uncertainty of the mean recovery value.

The combined uncertainty (uc) is the root sum of squares of the precision and bias components.

uc = √[(uprecision)² + (ubias)²]

The expanded uncertainty (U) is calculated as before: U = 2 * uc.

Comparative Analysis
Feature Bottom-Up (ISO GUM) Approach Top-Down (Eurachem) Approach
Primary Data Sources Individual component evaluation (certificates, experiments for each source).[6]Holistic method performance data (intermediate precision, recovery studies from validation).[4][5]
Complexity High. Requires detailed mathematical modeling and quantification of all sources.[17]Moderate. Uses readily available statistical data from validation reports.[20]
Insight Provided Deep insight into the measurement process; identifies major contributors to uncertainty.Provides a practical estimate of overall performance but may obscure individual sources.
Resource Intensity High. Can be time-consuming to identify and quantify every component.Low to Moderate. Leverages data already generated for method validation per ICH Q2(R1).[12][13]
Typical Application Calibration laboratories, primary method development, when a detailed uncertainty budget is required.Routine QC laboratories, situations where a pragmatic and defensible estimate is needed.

Expert Recommendation: For a routine drug development and QC environment, the Top-Down approach is often more efficient and practical . It is fully compliant with regulatory expectations and directly links the uncertainty estimate to the validated performance of the method. The Bottom-Up approach is invaluable for troubleshooting, method optimization, or in metrological calibration where a complete breakdown of the uncertainty budget is necessary.

Chapter 4: Ensuring Trustworthiness: The Self-Validating System

An uncertainty estimate is only valid as long as the analytical method remains in a state of statistical control. A robust quality system ensures the ongoing validity of the estimate.

Quality Control (QC) and Proficiency Testing (PT)
  • Internal Quality Control: A stable, well-characterized QC sample should be analyzed with every batch of samples. The results are plotted on a control chart. If the results consistently fall within the expected range (mean ± 2*s), it confirms that the method's performance is stable and the initial uncertainty estimate remains valid.

  • External Proficiency Testing: Participating in inter-laboratory PT schemes provides an objective, external validation of the entire measurement process, including the measurement uncertainty.[24] If a lab's reported result, including its uncertainty interval, overlaps with the PT provider's assigned value, it provides high confidence in the measurement capability.[5]

G start Start: Receive Sample prep Prepare Sample & QC (per Protocol) start->prep analysis Analyze via Validated HPLC-UV Method prep->analysis check_qc QC Sample Result Within Control Limits? analysis->check_qc report Report Result with Expanded Uncertainty (U) check_qc->report Yes investigate Investigate & Take Corrective Action check_qc->investigate No end End report->end investigate->analysis Re-analyze after correction

Caption: A self-validating workflow incorporating routine quality control checks.

Conclusion

Estimating the measurement uncertainty for a compound like 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is a multi-faceted process that underpins the reliability of all quantitative data. This guide has compared the two leading methodologies: the detailed Bottom-Up approach and the pragmatic Top-Down approach.

While the Bottom-Up method provides an exhaustive understanding of the analytical system, the Top-Down approach offers a highly practical and efficient pathway for research and regulated QC laboratories by directly utilizing the rich dataset generated during method validation. The key to trustworthiness lies not just in the initial calculation but in maintaining a state of statistical control, verified through ongoing QC and PT participation. By selecting the appropriate framework and embedding it within a robust quality system, scientists can ensure that their measurement data are accurate, reliable, and defensible.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Estimation of measurement uncertainty in chemical analysis Source: Sisu@UT, University of Tartu URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Quantifying Uncertainty in Analytical Measurement, 2nd Edition (2000) Source: Eurachem URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quantifying Uncertainty in Analytical Measurement Source: Eurachem URL: [Link]

  • Title: Quantifying Uncertainty in Analytical Measurement, 3rd Edition (2012) Source: Eurachem URL: [Link]

  • Title: Quantifying Uncertainty in Analytical Measurement - The Four Steps Source: Eurachem URL: [Link]

  • Title: Quantifying Uncertainty in Analytical Measurement - Contents Source: Eurachem URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Comparison between bottom-up and top-down approaches in the estimation of measurement uncertainty Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Different top-down approaches to estimate measurement uncertainty of whole blood tacrolimus mass concentration values Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: Measurement Uncertainty: a practical top-down approach Source: Bioanalysis Zone URL: [Link]

  • Title: The top-down approach to measurement uncertainty: which formula should we use in laboratory medicine? Source: PMC, National Library of Medicine URL: [Link]

  • Title: The ISO GUM Modeling approach – Estimation of measurement uncertainty in chemical analysis Source: Sisu@UT, University of Tartu URL: [Link]

  • Title: Reference Standards in the Pharmaceutical Industry Source: MRIGlobal URL: [Link]

  • Title: Estimation of the Measurement Uncertainty by the Bottom-Up Approach for the Determination of Methamphetamine and Amphetamine in Urine Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Choosing Reference Standards for API or Impurity Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: GUIDE TO THE EXPRESSION OF UNCERTAINTY IN MEASUREMENT Source: International Organization for Standardization (ISO) URL: [Link]

  • Title: ISO/BIPM Guide: Uncertainty of measurement Source: Metrodata GmbH URL: [Link]

  • Title: Part 1: Introduction to the expression of uncertainty in measurement Source: British Standards Institution (BSI) URL: [Link]

  • Title: Estimates of uncertainty of measurement from proficiency testing data: A case study Source: ResearchGate URL: [Link]

  • Title: 2-bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide Source: PubChem, National Library of Medicine URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

This document provides a detailed, step-by-step protocol for the proper handling and disposal of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (CAS No. 1694-64-0).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper handling and disposal of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (CAS No. 1694-64-0). As a dual-halogenated aromatic compound, this substance requires rigorous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers and laboratory personnel, grounding every recommendation in established safety principles and regulatory standards.

Core Principle: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is classified as a hazardous substance, and its molecular structure necessitates a conservative approach to handling and disposal.

Hazard Profile

The primary hazards are identified through GHS (Globally Harmonized System) classifications and data from structurally similar compounds. The presence of two bromine atoms classifies it as a halogenated organic compound, which has specific disposal requirements.[1][2]

Hazard ClassificationDescriptionSupporting Data Source
Acute Toxicity, Oral H302: Harmful if swallowed.ECHA C&L Inventory[3]
Skin Corrosion/Irritation Potential for skin irritation upon contact.Inferred from analogous bromoacetamide compounds.[4][5][6]
Eye Damage/Irritation Potential for serious eye irritation.Inferred from analogous bromoacetamide compounds.[4][5][6]
Environmental Hazard Halogenated organic compounds are subject to strict environmental disposal regulations to prevent contamination.U.S. EPA Regulations[1][7]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling waste, establishing a safe environment is paramount. The causality is simple: minimize exposure pathways to mitigate risk.

  • Primary Engineering Control: All handling of solid waste and initial preparation of waste solutions must be conducted within a certified chemical fume hood. This prevents the inhalation of fine particulates or potential vapors.

  • Personal Protective Equipment (PPE): A standard suite of PPE is mandatory to prevent dermal and ocular exposure.

    • Gloves: Chemical-resistant gloves (nitrile is a suitable minimum) are required. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is not a single action but a workflow. The following diagram and detailed steps provide a self-validating system for its management from point of generation to final collection.

G cluster_0 Phase 1: Waste Generation & Segregation cluster_1 Phase 2: Containment cluster_2 Phase 3: Storage & Disposal gen Waste Generated (Solid, Solution, Contaminated Labware) identify Identify as 'Halogenated Organic Waste' gen->identify Crucial First Step solid_waste Solid Waste (e.g., residual compound, contaminated weigh paper) identify->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., reaction mixtures, rinse solvents) identify->liquid_waste Is it liquid? solid_container Transfer to Labeled 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Transfer to Labeled 'Halogenated Liquid Waste' Container liquid_waste->liquid_container storage Securely Seal Container & Store in Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange Pickup by Institutional EHS or Licensed Waste Contractor storage->pickup final Final Disposal via High-Temperature Incineration pickup->final

Caption: Disposal workflow for 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide.

Part 1: Immediate Handling and Segregation
  • Identify and Segregate: At the point of generation, classify all waste containing this compound as Halogenated Organic Waste . This is the most critical step. Halogenated and non-halogenated waste streams must never be mixed.[2][8] The reason for this strict segregation is that halogenated compounds require specialized high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (e.g., hydrogen bromide), preventing their release into the atmosphere.[9][10]

  • Use Designated Waste Containers: Your facility must have separate, clearly labeled containers for "Halogenated Solid Waste" and "Halogenated Liquid Waste". Ensure these containers are made of a compatible material (e.g., HDPE or glass for liquids) and are in good condition with a secure, sealing lid.[8]

Part 2: Detailed Disposal Procedures
  • Work in a Fume Hood: To prevent inhalation of dust, perform all transfers inside a chemical fume hood.

  • Transfer: Using a dedicated scoop or spatula, carefully transfer the solid waste into the designated "Halogenated Solid Waste" container. Avoid creating dust.[11]

  • Contaminated Disposables: All disposable items that have come into direct contact with the compound, such as weighing papers, gloves, and absorbent pads, must also be placed in this container.

  • Seal and Label: Securely close the container. Ensure the label includes the full chemical name and an approximate quantity.

  • Confirm Waste Stream: Any solvent, regardless of its primary nature (e.g., acetone, ethanol), that has been used to dissolve or rinse this compound must be disposed of as halogenated waste.[8]

  • Transfer: Carefully pour the liquid waste into the designated "Halogenated Liquid Waste" container using a funnel.

  • Rinsate: When rinsing glassware that contained the compound, use a minimal amount of a suitable solvent (e.g., acetone). The initial rinsate must be collected as halogenated liquid waste. Subsequent rinses with soap and water can typically be discharged to the sewer, but consult your institutional policy.

  • Seal and Label: Securely cap the container. Maintain a log sheet on or near the container to record the constituents and their approximate volumes as they are added.

Part 3: Spill Management

Accidental spills must be treated as a hazardous waste generation event.

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Wear the full suite of recommended PPE, including respiratory protection if the spill is large or generates significant dust.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust creation. For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Collect all contaminated absorbent material and cleanup debris using non-sparking tools. Place everything into a sealable bag or container.

  • Label and Dispose: Label the container as "Spill Debris containing 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide" and dispose of it in the "Halogenated Solid Waste" stream.[11]

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting the wipe as solid hazardous waste. Follow with a thorough cleaning with soap and water.

Final Disposal Pathway: Professional Management

Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system.[10][12] The only acceptable final disposal route is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][13] These professional services will ensure the waste is transported and destroyed in compliance with all local, state, and federal regulations, primarily through controlled chemical incineration.

References

  • 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide - PubChem. National Center for Biotechnology Information. [Link]

  • Section 729.241 Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board. [Link]

  • MSDS of 2-Bromo-N-phenyl-acetamide. A-Star Research. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... Westlaw. [Link]

  • N-[4-bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide - PubChem. National Center for Biotechnology Information. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | SIELC Technologies. SIELC Technologies. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide: A Procedural Guide to Personal Protective Equipment and Safety

This guide provides essential safety, handling, and disposal protocols for 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (CAS: 1694-64-0). As laboratory professionals, our primary responsibility is to foste...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety, handling, and disposal protocols for 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (CAS: 1694-64-0). As laboratory professionals, our primary responsibility is to foster a culture of safety that protects both the researcher and the integrity of the experiment. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation when working with this and structurally related bromoacetamide compounds.

Hazard Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's potential hazards is paramount. The Globally Harmonized System (GHS) provides a starting point for risk assessment. While comprehensive toxicological data for this specific molecule may be limited, the available information and data from analogous bromo-functionalized aromatic amides necessitate a cautious approach.

The primary risks associated with this compound are rooted in its chemical structure, suggesting potential for acute toxicity, as well as irritation to the skin, eyes, and respiratory system.

Hazard Class GHS Classification Pictogram Rationale and Implication for Handling
Acute Toxicity, Oral H302: Harmful if swallowed (Warning)[1]Ingestion poses a significant risk. This mandates stringent protocols to prevent hand-to-mouth contamination, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[2][3]
Skin Corrosion/Irritation Potential H315: Causes skin irritation[4][5][6]The bromoacetamide moiety is a known alkylating agent, which can react with biological nucleophiles in the skin, leading to irritation. This necessitates the use of chemically resistant gloves and protective clothing.[2][7]
Serious Eye Damage/Irritation Potential H319: Causes serious eye irritation[4][5][6]The fine, powdered nature of the solid increases the risk of airborne particles contacting the eyes, causing significant irritation. Chemical safety goggles are the minimum requirement; a face shield provides an essential secondary barrier.[2][7]
Specific Target Organ Toxicity (Single Exposure) Potential H335: May cause respiratory irritation[4][5]Inhalation of dust can irritate the respiratory tract. All handling of the solid compound must be performed within a certified chemical fume hood or other ventilated enclosure to minimize airborne concentrations.[2][8]

Engineering Controls and Work Practices: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on robust engineering controls and safe work practices.

  • Ventilation: All manipulations of solid 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, including weighing and transfers, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).[2][9] This is the most critical step in preventing respiratory exposure.

  • Designated Area: All work with this compound should be performed in a designated area of the lab. This area should be clearly marked, and access should be limited to trained personnel.

  • Emergency Equipment: An operational eyewash station and safety shower must be located within a 10-second travel distance from the workstation.[2][7][10] Ensure these are tested weekly.

Personal Protective Equipment (PPE) Ensemble: A Head-to-Toe Protocol

The selection of PPE must be based on a risk assessment of the procedures being performed. The following table outlines the recommended ensemble for handling this compound.

Body Area Required PPE Standard/Specification Rationale
Eye/Face Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN166Goggles provide a seal against dust and splashes.[2][7] A face shield worn over goggles protects the entire face from splashes when handling solutions.
Hands Nitrile Gloves (double-gloved)ASTM D6319 / EN 374Nitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. Gloves must be inspected for defects before use.[9][10]
Body Laboratory Coat (fully buttoned) with elastic cuffsN/AProtects skin and personal clothing from contamination.[2] Elastic cuffs provide a better seal with inner gloves.
Respiratory N95 Respirator (or higher)NIOSH-approvedRequired when handling the powder outside of a fume hood (not recommended) or during spill cleanup where dust may be generated. The primary control should always be a fume hood.[2][8]

Procedural Guide: Safe Handling Workflow

Adherence to a strict, step-by-step procedure is critical for minimizing exposure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify fume hood certification is current prep2 Assemble all necessary equipment and reagents prep1->prep2 prep3 Don appropriate PPE (see donning sequence) prep2->prep3 handle1 Place chemical on analytical balance prep3->handle1 Begin work handle2 Carefully weigh desired amount, minimizing dust handle1->handle2 handle3 Transfer solid to vessel handle2->handle3 handle4 Wipe down spatula and any contaminated surfaces with appropriate solvent handle3->handle4 clean1 Securely cap primary and waste containers handle4->clean1 clean2 Wipe down exterior of containers clean1->clean2 clean3 Decontaminate work area in fume hood clean2->clean3 clean4 Doff PPE (see doffing sequence) clean3->clean4 clean5 Wash hands thoroughly with soap and water clean4->clean5 PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Removing) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves (over cuffs) d3->d4 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4

Caption: The prescribed sequence for donning and doffing PPE to minimize contamination.

Emergency Preparedness and Disposal

Spill Response: In the event of a spill, remain calm and execute the following procedure:

  • Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don appropriate PPE, including an N95 respirator, before re-entering the area.

  • Contain: For a solid spill, gently cover with an absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.

  • Clean: Carefully scoop the material into a labeled, sealable waste container. [2][10]Clean the spill area with a suitable solvent and absorbent material, working from the outside in.

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.

Exposure Route Immediate First-Aid Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [2][8]
Skin Contact Remove contaminated clothing. Wash affected area thoroughly with soap and water. If irritation persists, seek medical attention. [8]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [8][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3][8][11]

Decontamination and Disposal Plan:

  • PPE: Disposable gloves and other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous chemical waste. Reusable items like goggles and face shields must be decontaminated.

  • Chemical Waste: All unused material and contaminated items must be disposed of as hazardous waste through your institution's environmental health and safety office. [5][7]Do not discharge to sewer systems. [11][12]The waste should be placed in a clearly labeled, sealed container.

By integrating this comprehensive safety and handling protocol into your standard operating procedures, you can effectively mitigate the risks associated with 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, ensuring a secure environment for groundbreaking research.

References

  • Material Safety Data Sheet - 2-Bromoacetamide, 98%. Cole-Parmer. Available at: [Link]

  • 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • N-[4-bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. SIELC Technologies. Available at: [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Available at: [Link]

Sources

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